AAA-pNA
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
CAS No. |
60354-61-2 |
|---|---|
Molecular Formula |
C15H21N5O5 |
Molecular Weight |
351.36 g/mol |
IUPAC Name |
(2S)-2-amino-N-[(2S)-1-[[(2S)-1-(4-nitroanilino)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]propanamide |
InChI |
InChI=1S/C15H21N5O5/c1-8(16)13(21)17-9(2)14(22)18-10(3)15(23)19-11-4-6-12(7-5-11)20(24)25/h4-10H,16H2,1-3H3,(H,17,21)(H,18,22)(H,19,23)/t8-,9-,10-/m0/s1 |
InChI Key |
PNLFGUZFZPZVIB-GUBZILKMSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])N |
Canonical SMILES |
CC(C(=O)NC(C)C(=O)NC(C)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])N |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to the Hydrolysis of AAA-pNA by Elastase for Researchers and Drug Development Professionals
This guide provides an in-depth overview of the enzymatic hydrolysis of N-α-Acetyl-L-alanyl-L-alanyl-L-alanine p-nitroanilide (AAA-pNA) by elastase, a critical reaction in biochemical research and drug discovery. The document details the underlying catalytic mechanism, provides comprehensive experimental protocols, and presents key kinetic data for this process.
Introduction to Elastase and the this compound Substrate
Elastase is a serine protease that plays a crucial role in the breakdown of elastin, a key protein of the extracellular matrix that provides elasticity to tissues like the skin, lungs, and blood vessels. Produced by the pancreas and immune cells such as neutrophils, its activity is vital for processes ranging from protein digestion to tissue remodeling and immune responses. Dysregulation of elastase activity is implicated in various pathological conditions, making it a significant target for therapeutic intervention.
The synthetic peptide this compound serves as a specific chromogenic substrate for assaying elastase activity. Hydrolysis of the amide bond in this compound by elastase releases the yellow-colored p-nitroaniline (pNA), which can be quantified spectrophotometrically. The rate of pNA formation is directly proportional to the elastase activity, providing a reliable method for enzyme characterization and inhibitor screening.
The Catalytic Mechanism of Elastase
Elastase, like other serine proteases, employs a catalytic triad of amino acid residues in its active site to facilitate peptide bond hydrolysis. This triad consists of Histidine-57 (His-57) , Aspartate-102 (Asp-102) , and Serine-195 (Ser-195) .
The hydrolysis of this compound by elastase proceeds through a two-step mechanism involving acylation and deacylation:
-
Acylation:
-
The substrate this compound binds to the active site of the elastase enzyme.
-
The imidazole ring of His-57 acts as a general base, abstracting a proton from the hydroxyl group of Ser-195. This increases the nucleophilicity of the serine oxygen.
-
The activated Ser-195 oxygen attacks the carbonyl carbon of the alanine residue of this compound, forming a transient tetrahedral intermediate. The negative charge on the carbonyl oxygen is stabilized by the "oxyanion hole," formed by the backbone amide groups of Gly-193 and Ser-195.
-
The tetrahedral intermediate collapses, leading to the cleavage of the peptide bond. The p-nitroaniline moiety is released, and an acyl-enzyme intermediate is formed, where the remaining acetyl-tri-alanine part of the substrate is covalently bonded to Ser-195.
-
-
Deacylation:
-
A water molecule enters the active site.
-
His-57, now acting as a general acid, protonates the leaving p-nitroaniline group as it is released. Subsequently, His-57 acts as a general base, activating the water molecule by abstracting a proton.
-
The resulting hydroxide ion attacks the carbonyl carbon of the acyl-enzyme intermediate, forming a second tetrahedral intermediate.
-
This intermediate collapses, releasing the acetyl-tri-alanine peptide and regenerating the free, active enzyme.
-
The overall reaction can be summarized as: Elastase + this compound → Elastase-AAA Complex → Acyl-Elastase + p-Nitroaniline → Elastase + Acetyl-Ala-Ala-Ala
Quantitative Analysis of Elastase Activity
The enzymatic activity of elastase is typically characterized by the Michaelis-Menten kinetic parameters, Km and kcat. These parameters provide insights into the enzyme's affinity for the substrate and its catalytic efficiency.
| Elastase Source | Substrate | Km (μM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Conditions | Reference |
| Porcine Pancreatic | Suc-AAA-pNA | 70 - 4200 | Not Specified | Not Specified | 0.1 M Tris HCl, pH 8.0, 25°C | |
| Human Leukocyte | Ac-Ala-Pro-Val-pNA | 31.6 | 7.21 | 2.28 x 10⁵ | pH 7.5 | |
| Mouse Pancreatic | Not Specified | Similar to other serine elastases | Not Specified | Not Specified | pH 8.0 |
Note: The substrate Suc-AAA-pNA (N-Succinyl-L-Alanyl-L-Alanyl-L-Alanyl-p-nitroanilide) is frequently used and is analogous to this compound.
Experimental Protocol: Spectrophotometric Assay of Elastase Activity
This section provides a detailed methodology for determining elastase activity using this compound as a substrate. The procedure is based on monitoring the increase in absorbance at 405-410 nm due to the release of p-nitroaniline.
Materials and Reagents
-
Elastase: Porcine pancreatic elastase or human neutrophil elastase.
-
Substrate: N-α-Acetyl-L-alanyl-L-alanyl-L-alanine p-nitroanilide (this compound) or N-Succinyl-L-Ala-Ala-Ala-p-nitroanilide (Suc-Ala₃-pNA).
-
Buffer: 0.1 M Tris-HCl buffer, pH 8.0.
-
Spectrophotometer: Capable of measuring absorbance at 410 nm with temperature control.
-
Cuvettes: Standard 1 cm path length quartz or disposable cuvettes.
-
Pipettes: Calibrated micropipettes.
Reagent Preparation
-
Buffer (100 mM Tris-HCl, pH 8.0 at 25°C): Dissolve Trizma® base in ultrapure water to a final concentration of 100 mM. Adjust the pH to 8.0 at 25°C using 1 M HCl.
-
Substrate Stock Solution (e.g., 4.4 mM): Dissolve Suc-Ala₃-pNA in the Tris-HCl buffer to a final concentration of 2 mg/mL. Note that some protocols may dissolve the substrate in a small amount of a suitable organic solvent before diluting with buffer.
-
Enzyme Solution: Prepare a stock solution of elastase (e.g., 1 mg/mL) in cold Tris-HCl buffer. Immediately before use, dilute the stock solution to a working concentration (e.g., 0.2-0.5 units/mL) that provides a linear rate of absorbance change (0.02-0.04 ΔA/minute).
Assay Procedure
-
Set the spectrophotometer to 410 nm and equilibrate the cell holder to 25°C.
-
In a cuvette, combine the appropriate volume of Tris-HCl buffer and substrate solution. The final reaction volume is typically 3.0 mL. For example, use 2.7 mL of buffer and 0.2 mL of substrate solution.
-
Incubate the cuvette in the spectrophotometer for 4-5 minutes to allow the solution to reach thermal equilibrium.
-
Initiate the reaction by adding a small volume of the diluted enzyme solution (e.g., 100 µL) to the cuvette.
-
Immediately mix the contents of the cuvette by gentle inversion and start recording the absorbance at 410 nm for 3-5 minutes.
-
Determine the rate of change in absorbance per minute (ΔA₄₁₀/min) from the linear portion of the resulting curve.
Calculation of Enzyme Activity
The activity of the elastase solution can be calculated using the Beer-Lambert law. The molar extinction coefficient for p-nitroaniline at 410 nm and pH 8.0 is 8,800 M⁻¹cm⁻¹.
One unit of elastase activity is defined as the amount of enzyme that hydrolyzes 1.0 µmole of the substrate per minute at 25°C and pH 8.0.
The calculation is as follows:
Units/mg = (ΔA₄₁₀/min * Reaction Volume (mL)) / (8.8 * mg of enzyme in the reaction mixture)
Conclusion
The hydrolysis of this compound by elastase is a well-characterized enzymatic reaction that serves as a cornerstone for studying elastase function and for the development of novel inhibitors. A thorough understanding of the catalytic mechanism, coupled with robust and reproducible experimental protocols, is essential for researchers and drug development professionals working in this area. The data and methodologies presented in this guide provide a solid foundation for such endeavors.
The Chromogenic Lens: A Technical Guide to Detecting Microbial Protease Activity with AAA-pNA
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the application of Nα-Acetyl-L-alanyl-L-alanyl-L-alanine p-nitroanilide (AAA-pNA) as a chromogenic substrate for the detection and quantification of microbial protease activity. This document provides a comprehensive overview of the underlying principles, detailed experimental protocols, and data interpretation strategies essential for researchers in microbiology, enzymology, and drug discovery.
Introduction: The Principle of Protease Detection with this compound
Microbial proteases play a pivotal role in a vast array of biological processes, ranging from nutrient acquisition and cell signaling to pathogenesis and biofilm formation. The ability to accurately measure the activity of these enzymes is therefore crucial for understanding microbial physiology and identifying potential therapeutic targets.
This compound is a synthetic chromogenic substrate designed to mimic the natural peptide substrates of certain proteases, particularly those with elastase-like activity. The core principle of the assay is straightforward and elegant: in the presence of a specific protease, the amide bond between the tripeptide (Nα-Acetyl-L-alanyl-L-alanyl-L-alanine) and the p-nitroanilide (pNA) moiety is hydrolyzed. This enzymatic cleavage releases the p-nitroaniline molecule, which is a chromophore with a distinct yellow color. The rate of pNA release, and therefore the intensity of the yellow color, is directly proportional to the protease activity and can be quantified spectrophotometrically by measuring the absorbance at or near 405 nm.[1][2]
Data Presentation: Kinetic Parameters of Microbial Proteases
The efficiency of a protease in hydrolyzing a substrate is characterized by its kinetic parameters, primarily the Michaelis-Menten constant (Km) and the maximum velocity (Vmax). The Km value represents the substrate concentration at which the reaction rate is half of Vmax and is an inverse measure of the enzyme's affinity for the substrate. Vmax reflects the maximum rate of the reaction when the enzyme is saturated with the substrate.
Below are tables summarizing reported kinetic parameters for various microbial proteases with p-nitroanilide-based substrates. It is important to note that direct Km and Vmax values for this compound with a wide range of microbial proteases are not extensively documented in a centralized database. The provided data is derived from studies using structurally similar substrates, such as N-Succinyl-L-alanyl-L-alanyl-L-alanine p-nitroanilide (Suc-AAA-pNA), and serves as a valuable reference.
Table 1: Kinetic Parameters of Bacillus sp. Proteases with p-Nitroanilide Substrates
| Protease Source | Substrate | Km | Vmax | Reference |
| Bacillus mojavensis | Casein | 0.0250 mg/ml (at 60°C) | 120.48 µg/ml/min (at 60°C) | [3] |
| Bacillus licheniformis | Casein | 2.32 x 10-8 M | 3.3681 U/ml/hr | [4] |
| Bacillus pumilus Y7 | N-Suc-L-Ala-Ala-Pro-Phe-p-nitroanilide | 4.02 x 10-3 M | - | [5] |
| Bacillus subtilis M33 | Casein | 0.706 mg/ml | 3000 µM/min | [6] |
Table 2: Kinetic Parameters of Aspergillus sp. Proteases with Chromogenic Substrates
| Protease Source | Substrate | Km | Vmax | Reference |
| Aspergillus sp. AS#7 | Casein | 2.5 mg/ml (free enzyme) | 200 U/ml/min (free enzyme) | [7] |
| Aspergillus sp. AS#7 | Casein | 2.6 mg/ml (immobilized) | 370 U/ml (immobilized) | [7] |
| Aspergillus awamori | L-TAME | 0.0589 mM | 1.909 mM/min/mg protein | [8] |
Experimental Protocols
This section provides detailed methodologies for the preparation of reagents and the execution of a typical microbial protease activity assay using this compound.
Reagent Preparation
3.1.1. This compound Substrate Stock Solution (e.g., 10 mM)
-
Weighing: Accurately weigh the required amount of Nα-Acetyl-L-alanyl-L-alanyl-L-alanine p-nitroanilide powder. The molecular weight of this compound is approximately 451.4 g/mol .
-
Dissolving: Dissolve the powder in a minimal amount of a suitable organic solvent such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) before diluting with the assay buffer.[9] this compound has limited solubility in aqueous solutions alone. For example, to prepare a 10 mM stock solution, dissolve 4.514 mg of this compound in 1 ml of DMSO.
-
Storage: Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles. Protect from light.
3.1.2. Assay Buffer
The choice of buffer is critical and depends on the optimal pH for the specific microbial protease being studied. A common buffer for many bacterial proteases is Tris-HCl.
-
Tris-HCl Buffer (e.g., 50 mM, pH 8.0):
-
Dissolve the appropriate amount of Tris base in deionized water.
-
Adjust the pH to 8.0 using concentrated HCl.
-
Bring the final volume to the desired amount with deionized water.
-
The buffer may be supplemented with ions like Ca2+ (e.g., 1-10 mM CaCl2), which are known to be cofactors for some microbial proteases.
-
3.1.3. Microbial Protease Sample
-
Source: The enzyme can be a purified protease, a crude cell lysate, or the cell-free supernatant from a microbial culture.
-
Preparation: If using a culture supernatant, centrifuge the microbial culture to pellet the cells and then filter the supernatant through a 0.22 µm filter to remove any remaining cells.
-
Dilution: The enzyme sample should be diluted in the assay buffer to a concentration that results in a linear rate of pNA release over the desired time course.
Protease Activity Assay Protocol
This protocol is a general guideline and should be optimized for the specific protease and experimental conditions.
-
Reaction Setup: In a 96-well microplate or a spectrophotometer cuvette, add the following components in the specified order:
-
Assay Buffer
-
Microbial Protease Sample (or buffer for the blank)
-
-
Pre-incubation: Pre-incubate the plate/cuvette at the optimal temperature for the enzyme (e.g., 37°C) for 5-10 minutes to allow the temperature to equilibrate.
-
Initiate Reaction: Add the this compound substrate stock solution to each well/cuvette to reach the desired final concentration (e.g., 0.1 - 1 mM). Mix gently.
-
Kinetic Measurement: Immediately start measuring the absorbance at 405 nm at regular intervals (e.g., every 30-60 seconds) for a defined period (e.g., 10-30 minutes) using a microplate reader or a spectrophotometer with kinetic measurement capabilities.
-
Data Analysis:
-
Plot the absorbance at 405 nm against time.
-
Determine the initial linear rate of the reaction (ΔAbs/min).
-
Calculate the protease activity using the Beer-Lambert law.
-
Calculation of Protease Activity
The activity of the protease can be expressed in Units (U), where one unit is typically defined as the amount of enzyme that hydrolyzes 1 µmol of substrate per minute under the specified conditions.
The formula to calculate the activity is:
Activity (U/ml) = (ΔAbs/min) * Vtotal / (ε * l * Venzyme)
Where:
-
ΔAbs/min: The initial rate of change in absorbance at 405 nm per minute.
-
Vtotal: The total volume of the reaction mixture in the well/cuvette (in ml).
-
ε: The molar extinction coefficient of p-nitroaniline at 405 nm (a commonly used value is ~10,400 M-1cm-1, but it should be empirically determined for the specific buffer and conditions).
-
l: The path length of the light through the sample (in cm). For a standard 96-well plate, this needs to be determined or a standard curve must be used. For a standard 1 cm cuvette, l = 1.
-
Venzyme: The volume of the enzyme sample added to the reaction (in ml).
Visualization of Workflows and Signaling Pathways
Diagrams created using the DOT language for Graphviz are provided below to illustrate key experimental workflows and a relevant microbial signaling pathway involving proteases.
Experimental Workflow for Protease Activity Measurement
Caption: Workflow for measuring microbial protease activity using this compound.
Screening for Microbial Protease Inhibitors
References
- 1. HAP-01, the first chromogenic substrate for Aspergillus oryzae acid protease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Kinetic constants determination for an alkaline protease from Bacillus mojavensis using response surface methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kinetic Analysis of Alkaline Protease Production at Different Substrate Concentrations by Bacillus licheniformis – NCIM 2042 in Stirred Tank Reactor – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 5. Kinetic and thermodynamic properties of purified alkaline protease from Bacillus pumilus Y7 and non‐covalent immobilization to poly(vinylimidazole)/clay hydrogel - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. iosrjournals.org [iosrjournals.org]
- 8. Study of protease activity from Aspergillus awamori INCQS2B.361U2/1 extracellular fraction and modification of culture medium composition to isolate a novel aspartic protease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
The Enzymatic Hydrolysis of AAA-pNA by Subtilisin and Proteinase K: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the use of N-α-Succinyl-Ala-Ala-Ala-p-nitroanilide (AAA-pNA) as a chromogenic substrate for the serine proteases, subtilisin and proteinase K. This document provides a comprehensive overview of the enzymatic kinetics, detailed experimental protocols, and the underlying biochemical principles governing the interaction of this compound with these versatile enzymes.
Introduction to Subtilisin and Proteinase K
Subtilisin and proteinase K are both members of the serine protease family, characterized by a highly reactive serine residue in their active site that is crucial for their catalytic activity.
Subtilisin , primarily of bacterial origin, is a widely studied endopeptidase with broad substrate specificity. It finds extensive applications in various industrial processes, including in detergents, food processing, and organic synthesis. Its ability to hydrolyze a wide range of peptide bonds makes it a valuable tool in protein research.
Proteinase K , originally isolated from the fungus Engyodontium album (formerly Tritirachium album), is a robust and highly active serine protease. It is well-known for its broad cleavage specificity and its stability in the presence of denaturing agents such as SDS and urea. These properties make it an indispensable tool in molecular biology for the isolation of nucleic acids and the general digestion of proteins.
This compound: A Chromogenic Substrate
N-α-Succinyl-Ala-Ala-Ala-p-nitroanilide (this compound) is a synthetic oligopeptide derivative that serves as a convenient chromogenic substrate for assaying the activity of various proteases, including subtilisin and proteinase K. The substrate consists of a tri-alanine peptide sequence (Ala-Ala-Ala) which is recognized and cleaved by the proteases. The C-terminus of the peptide is linked to a p-nitroaniline (pNA) molecule.
Upon enzymatic cleavage of the amide bond between the C-terminal alanine and the p-nitroaniline moiety, the colorless substrate releases the yellow-colored p-nitroaniline. The rate of p-nitroaniline release can be monitored spectrophotometrically at a wavelength of 410 nm, providing a direct and continuous measure of the enzyme's activity. The succinyl group at the N-terminus protects the peptide from non-specific degradation by exopeptidases.
Quantitative Analysis of Enzyme Kinetics
While N-Succinyl-Ala-Ala-Ala-p-nitroanilide is a recognized substrate for both subtilisin and proteinase K, specific kinetic parameters for this particular substrate-enzyme pairing are not extensively reported in readily available literature. However, data from similar p-nitroanilide substrates can provide valuable insights into the expected enzymatic behavior.
For context, the following tables summarize kinetic data for subtilisin and proteinase K with closely related substrates. It is important to note that these values are not directly transferable to this compound but serve as a useful reference.
Table 1: Kinetic Parameters of Subtilisin with a Related Substrate
| Substrate | Enzyme | Km (mM) | Vmax (U/mg) | kcat (s⁻¹) |
| N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide | Subtilisin BPN' | Data not available | Data not available | Data not available |
Note: While it is known that subtilisin hydrolyzes Suc-AAPF-pNA, specific kinetic constants were not found in the searched literature.
Table 2: Kinetic Parameters of Proteinase K with a Related Substrate
| Substrate | Enzyme | Km (mM) | Vmax (U/mg) | kcat (s⁻¹) |
| N-Succinyl-Ala-Ala-Pro-Leu-pNA | Proteinase K | 1.29 ± 0.02 | Data not available | Data not available |
Note: The reported Km value indicates a relatively weak substrate affinity in this specific case.
Experimental Protocols
The following are detailed methodologies for performing enzymatic assays of subtilisin and proteinase K using this compound as a substrate. These protocols are based on established principles for protease assays with chromogenic substrates.
Enzymatic Assay of Subtilisin with this compound
1. Materials:
-
Subtilisin enzyme solution (of known concentration)
-
N-Succinyl-Ala-Ala-Ala-p-nitroanilide (this compound)
-
Tris-HCl buffer (e.g., 50 mM, pH 8.0)
-
Calcium chloride (CaCl₂) solution (e.g., 10 mM)
-
Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF) for dissolving the substrate
-
Spectrophotometer capable of measuring absorbance at 410 nm
-
Cuvettes or 96-well microplate
2. Reagent Preparation:
-
Assay Buffer: Prepare 50 mM Tris-HCl buffer, pH 8.0, containing 10 mM CaCl₂. Calcium ions are often required for the stability and optimal activity of subtilisin.
-
Substrate Stock Solution: Dissolve this compound in DMSO or DMF to a stock concentration of 10-20 mM. Store aliquots at -20°C.
-
Enzyme Solution: Prepare a working solution of subtilisin in the assay buffer. The final enzyme concentration in the assay will depend on the specific activity of the enzyme preparation and should be determined empirically to ensure a linear reaction rate over the desired time course.
3. Assay Procedure:
-
Set the spectrophotometer to 410 nm and equilibrate the temperature to the desired value (e.g., 25°C or 37°C).
-
Prepare a reaction mixture in a cuvette or microplate well by adding the assay buffer and the desired volume of the this compound stock solution. The final substrate concentration should ideally span a range around the expected Km value.
-
Initiate the reaction by adding a small volume of the subtilisin enzyme solution to the reaction mixture.
-
Immediately start monitoring the increase in absorbance at 410 nm over time. Record data at regular intervals (e.g., every 15-30 seconds) for a period during which the reaction rate is linear.
-
Perform a blank reaction containing all components except the enzyme to correct for any non-enzymatic hydrolysis of the substrate.
4. Data Analysis:
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot. The rate of p-nitroaniline formation can be calculated using the Beer-Lambert law (A = εcl), where ε is the molar extinction coefficient of p-nitroaniline at 410 nm (typically ~8,800 M⁻¹cm⁻¹ at pH > 7.5).
-
To determine the kinetic parameters (Km and Vmax), perform the assay at various substrate concentrations and plot the initial velocities against the substrate concentrations. Fit the data to the Michaelis-Menten equation.
Enzymatic Assay of Proteinase K with this compound
1. Materials:
-
Proteinase K enzyme solution (of known concentration)
-
N-Succinyl-Ala-Ala-Ala-p-nitroanilide (this compound)
-
Tris-HCl buffer (e.g., 50 mM, pH 8.0)
-
Calcium chloride (CaCl₂) solution (e.g., 1-5 mM)
-
Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Spectrophotometer (410 nm)
-
Cuvettes or 96-well microplate
2. Reagent Preparation:
-
Assay Buffer: Prepare 50 mM Tris-HCl buffer, pH 8.0, containing 1-5 mM CaCl₂. While not always essential for activity, calcium ions can enhance the thermal stability of proteinase K.
-
Substrate Stock Solution: Prepare a 10-20 mM stock solution of this compound in DMSO or DMF.
-
Enzyme Solution: Dilute the proteinase K to a suitable working concentration in the assay buffer.
3. Assay Procedure:
-
Equilibrate the spectrophotometer to the desired temperature (e.g., 37°C) and set the wavelength to 410 nm.
-
In a cuvette or microplate well, combine the assay buffer and the this compound solution to achieve the desired final substrate concentration.
-
Start the reaction by adding the proteinase K solution.
-
Monitor the change in absorbance at 410 nm over time, ensuring measurements are taken during the initial linear phase of the reaction.
-
Include a control reaction without the enzyme to account for background absorbance changes.
4. Data Analysis:
-
Determine the initial reaction velocity (V₀) from the slope of the linear portion of the absorbance curve. Use the molar extinction coefficient of p-nitroaniline to convert the rate of absorbance change to the rate of product formation.
-
For kinetic analysis, vary the concentration of this compound and measure the corresponding initial velocities. Analyze the data using Michaelis-Menten kinetics to determine Km and Vmax.
Visualizing the Experimental Workflow
The following diagrams illustrate the key steps in the enzymatic assay of subtilisin and proteinase K with this compound.
A Technical Guide to the Basic Research Applications of Chromogenic Peptide Substrates
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of chromogenic peptide substrates, detailing their core principles, diverse applications in basic research, and practical methodologies. These synthetic molecules are indispensable tools for studying enzyme activity, offering a simple, sensitive, and quantifiable method for a wide range of enzymatic assays.
Fundamental Principles of Chromogenic Substrates
Chromogenic substrates are synthetic peptides designed to mimic the natural substrates of specific enzymes.[1][2] They consist of a short amino acid sequence that provides specificity for a target enzyme, covalently linked to a chromophore group, most commonly p-nitroaniline (pNA).[1][3]
The core principle is straightforward: in their intact form, the substrates are colorless.[4] When the target enzyme recognizes and cleaves the peptide sequence, the chromophore (pNA) is released.[1] This free pNA molecule imparts a distinct yellow color to the solution, which can be accurately measured over time using a spectrophotometer, typically at a wavelength of 405 nm.[3][5] The rate of color development is directly proportional to the enzymatic activity under specific conditions.[1] This technology, developed in the 1970s, has become a cornerstone of enzyme research, particularly in studying proteases.[1][6]
Core Applications in Research
The versatility of chromogenic substrates allows their use in numerous research applications, from fundamental enzyme characterization to high-throughput screening for drug discovery.
Enzyme Kinetics and Characterization
A primary application is the determination of fundamental enzyme kinetic parameters, such as the Michaelis constant (Km) and the maximum reaction velocity (Vmax).[7] By measuring the initial reaction rate at various substrate concentrations, researchers can generate Michaelis-Menten plots or linearized versions like the Lineweaver-Burk plot to calculate these values.[7] This information is crucial for understanding an enzyme's efficiency and its affinity for a substrate. The turnover number (kcat), which represents the maximum number of substrate molecules converted to product per enzyme molecule per second, can also be derived.[7]
Table 1: Selected Chromogenic Substrates and Their Target Proteases with Kinetic Data
| Substrate | Target Enzyme | Km (µM) | kcat (s⁻¹) | Buffer Conditions (at 37°C) |
|---|---|---|---|---|
| S-2222™ | Factor Xa | 240 | 140 | 50 mM Tris, pH 8.3, 0.175 M NaCl |
| S-2238™ | Thrombin | 9 | 125 | 50 mM Tris, pH 8.3, 0.175 M NaCl |
| S-2251™ | Plasmin | 290 | 70 | 50 mM Tris, pH 7.4, 0.1 M NaCl |
| S-2302™ | Plasma Kallikrein | 200 | 25 | 50 mM Tris, pH 7.8, 0.15 M NaCl |
| S-2444™ | Urokinase | 80 | 18 | 50 mM Tris, pH 8.8, 0.1 M NaCl |
| Ac-DEVD-pNA | Caspase-3 | ~10-20 | N/A | Varies by assay kit |
Data compiled from publicly available resources. Kinetic values can vary based on precise experimental conditions.[8][9]
High-Throughput Screening (HTS) for Inhibitor Discovery
In drug development, chromogenic assays are adapted for HTS to identify potential enzyme inhibitors from large compound libraries.[10][11][12] The assay is performed in multi-well plates (e.g., 96 or 384 wells), where each well contains the enzyme, the substrate, and a different test compound.[10] A reduction in the rate of color formation compared to a control well (without the compound) indicates potential inhibitory activity.[11] The simplicity and robustness of these assays make them ideal for the automated, large-scale screening required in modern drug discovery.[10]
Elucidating Biological Pathways
Chromogenic substrates are instrumental in studying complex biological cascades, such as blood coagulation, fibrinolysis, and the complement system.[1][6][13][14] By using highly selective substrates for different enzymes within these pathways (e.g., thrombin, Factor Xa, plasmin), researchers can measure the activity of individual components, diagnose deficiencies, and understand the regulatory mechanisms governing these systems.[13][15][16]
Applications for Specific Enzyme Classes
While extensively used for proteases, chromogenic substrates are also available for other enzyme families.
Phosphatases
Chromogenic substrates are widely used for the detection of phosphatases.
-
p-Nitrophenyl Phosphate (pNPP) : A common substrate for alkaline and acid phosphatases. The enzyme removes the phosphate group, yielding p-nitrophenol, a yellow product measured at 405 nm.
-
5-Bromo-4-chloro-3-indolyl Phosphate (BCIP) : Often used with Nitro Blue Tetrazolium (NBT), BCIP is a substrate for alkaline phosphatase (AP).[17][18] AP dephosphorylates BCIP, which then undergoes oxidation and dimerization to produce a dark blue, insoluble precipitate, making it ideal for applications like Western blotting and immunohistochemistry.[18][19]
Table 2: Common Chromogenic Substrates for Non-Protease Enzymes
| Substrate | Target Enzyme Class | Chromophore/Product | Detection Method | Common Applications |
|---|---|---|---|---|
| p-Nitrophenyl Phosphate (pNPP) | Phosphatases | p-Nitrophenol (yellow) | Spectrophotometry (405 nm) | ELISA, enzyme assays[18] |
| BCIP/NBT | Alkaline Phosphatase | Diformazan (dark blue precipitate) | Visual/Blot Imaging | Western Blot, IHC[17][18][19] |
| X-Gal | β-Galactosidase | Dimerized indole (blue) | Visual (on plates) | Blue-white screening, reporter assays[18] |
| X-Gluc | β-Glucuronidase (GUS) | Dimerized indole (blue) | Visual/Histochemical | Plant molecular biology, reporter assays[18] |
| o-Nitrophenyl-β-D-galactopyranoside (ONPG) | β-Galactosidase | o-Nitrophenol (yellow) | Spectrophotometry (420 nm) | Quantitative enzyme assays in bacteria |
Glycosidases
In molecular biology and microbiology, chromogenic substrates for glycosidases are essential.
-
X-Gal (5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside) : A classic substrate for β-galactosidase, an enzyme encoded by the lacZ gene.[18] Cleavage of X-Gal produces a blue precipitate, famously used in "blue-white screening" to identify recombinant bacterial colonies in cloning experiments.[18]
-
X-Gluc (5-bromo-4-chloro-3-indolyl-β-D-glucuronide) : A substrate for β-glucuronidase (GUS), commonly used as a reporter gene in plant biology and other expression systems.[18]
Experimental Protocols
Adherence to defined protocols is critical for obtaining reliable and reproducible results.
General Protocol for a Protease Kinetic Assay
This protocol provides a template for determining protease activity using a pNA-based chromogenic substrate in a 96-well plate format.
Materials:
-
Purified enzyme of interest
-
Chromogenic peptide substrate (e.g., S-2238 for thrombin)
-
Assay Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.8)
-
Microplate spectrophotometer capable of reading at 405 nm
-
96-well clear, flat-bottom microplate
-
Stop Solution (e.g., 20% acetic acid) for endpoint assays
Procedure:
-
Reagent Preparation : Prepare a stock solution of the chromogenic substrate in sterile distilled water or DMSO, as recommended by the manufacturer. Prepare serial dilutions of the enzyme in cold assay buffer.
-
Assay Setup : To each well of the 96-well plate, add 50 µL of assay buffer. Include wells for blank controls (buffer only).
-
Enzyme Addition : Add 25 µL of the diluted enzyme to the appropriate wells. For blank wells, add 25 µL of assay buffer.
-
Temperature Equilibration : Pre-incubate the plate at the desired reaction temperature (e.g., 37°C) for 5-10 minutes.[20]
-
Reaction Initiation : Add 25 µL of the chromogenic substrate solution to all wells to start the reaction. The final volume is 100 µL.
-
Data Acquisition :
-
Kinetic Method : Immediately place the plate in the microplate reader (pre-warmed to 37°C) and measure the absorbance at 405 nm every 30-60 seconds for 10-30 minutes. The rate of reaction is the change in absorbance per minute (ΔA/min).
-
Endpoint Method : Incubate the plate at 37°C for a fixed period (e.g., 15 minutes). Stop the reaction by adding 50 µL of Stop Solution. Read the final absorbance at 405 nm.
-
-
Calculation : Calculate the enzyme activity based on the rate of pNA release, using the molar extinction coefficient of pNA (typically ~8,800 M⁻¹cm⁻¹ at 405 nm, but should be confirmed).
Protocol for an Enzyme Inhibitor Screening Assay
This protocol adapts the kinetic assay for HTS.
Procedure:
-
Plate Mapping : Design the plate layout to include negative controls (enzyme + substrate, no inhibitor), positive controls (enzyme + substrate + known inhibitor), and test wells.
-
Compound Dispensing : Add 1-2 µL of each test compound (typically dissolved in DMSO) to the designated wells. Add the same volume of DMSO to control wells.
-
Enzyme Addition : Add 50 µL of the enzyme solution to all wells.
-
Pre-incubation : Gently mix and incubate the plate for 15-30 minutes at room temperature to allow the compounds to interact with the enzyme.
-
Reaction Initiation : Add 50 µL of the chromogenic substrate to all wells.
-
Measurement : Measure the reaction rate for each well using a kinetic or endpoint method as described above.
-
Data Analysis : Calculate the percent inhibition for each compound using the formula: % Inhibition = [1 - (Rate_Test / Rate_NegativeControl)] * 100 Compounds showing inhibition above a certain threshold (e.g., >50%) are identified as "hits" for further validation.
Conclusion
Chromogenic peptide substrates are powerful and adaptable tools for basic and applied research.[9] Their ability to provide a simple, continuous, and quantitative measure of enzyme activity makes them invaluable for characterizing enzyme kinetics, elucidating complex biological pathways, and conducting high-throughput screening for drug discovery.[1][10] From foundational studies of coagulation to the development of new therapeutics, these reagents will continue to be a mainstay in the toolkit of researchers, scientists, and drug development professionals.
References
- 1. diapharma.com [diapharma.com]
- 2. karger.com [karger.com]
- 3. tandfonline.com [tandfonline.com]
- 4. dcfinechemicals.com [dcfinechemicals.com]
- 5. Chromogenic substrates - Haemochrom [haemochrom.de]
- 6. Chromogenic peptide substrate assays and their clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Enzyme Kinetics - ChromogenicSubstrates.com [chromogenicsubstrates.com]
- 8. Kinetic Tables - ChromogenicSubstrates.com [chromogenicsubstrates.com]
- 9. scbt.com [scbt.com]
- 10. High-throughput screening - Wikipedia [en.wikipedia.org]
- 11. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 12. alitheagenomics.com [alitheagenomics.com]
- 13. Chromogenic substrate spectrophotometric assays for the measurement of clotting function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Chromogenic peptide substrates. Their use for the assay of factors in the fibrinolytic and the plasma kallikrein-kinin systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Chromogenic methods in coagulation diagnostics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. karger.com [karger.com]
- 17. biotium.com [biotium.com]
- 18. goldbio.com [goldbio.com]
- 19. Chromogenic Western Blotting Substrates | Thermo Fisher Scientific - US [thermofisher.com]
- 20. academic.oup.com [academic.oup.com]
Initial Characterization of a Novel Protease Using N-Succinyl-L-alanyl-L-alanyl-L-alanyl-p-nitroanilide (AAA-pNA)
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Proteases, enzymes that catalyze the cleavage of peptide bonds, are fundamental to virtually every biological process. Their dysregulation is a hallmark of numerous pathologies, including cancer, inflammatory disorders, and infectious diseases, making them a critical class of therapeutic targets.[1][2] The initial characterization of a newly discovered protease is a foundational step in understanding its biological function and assessing its potential as a drug target. This process involves determining its basic enzymatic properties, such as reaction kinetics, substrate preferences, and susceptibility to inhibitors.
This guide provides a comprehensive overview of the core experimental procedures for the initial characterization of a novel protease, utilizing the chromogenic substrate N-Succinyl-L-alanyl-L-alanyl-L-alanyl-p-nitroanilide (Suc-AAA-pNA). This substrate is particularly useful for assaying elastase-like serine proteases. The cleavage of the amide bond liberates p-nitroaniline (pNA), a yellow chromophore that can be easily quantified spectrophotometrically, offering a simple and robust method for measuring protease activity.[3][4]
Core Principle: The AAA-pNA Assay
The assay's principle is based on a straightforward enzymatic reaction. The protease recognizes and cleaves the peptide bond between the C-terminal alanine of the tripeptide and the p-nitroaniline molecule. The release of free pNA results in a measurable increase in absorbance at approximately 405-410 nm. The rate of this absorbance change is directly proportional to the protease's activity under the given conditions.[3][5]
Caption: Enzymatic reaction showing the cleavage of Suc-AAA-pNA.
Section 1: Determination of Enzyme Kinetic Parameters
Understanding the kinetic parameters, Michaelis constant (Kₘ) and maximum velocity (Vₘₐₓ), is crucial for defining the enzyme's affinity for the substrate and its maximum catalytic rate.
Experimental Protocol:
-
Reagent Preparation : Prepare a stock solution of the purified novel protease in a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0). Prepare a range of Suc-AAA-pNA substrate concentrations (e.g., 0.05 mM to 2.0 mM) in the same buffer.
-
Assay Setup : In a 96-well microplate, add a fixed amount of the protease solution to each well.
-
Initiate Reaction : Add the varying concentrations of the Suc-AAA-pNA substrate to the wells to start the reaction. The final volume should be consistent for all wells (e.g., 200 µL).
-
Kinetic Measurement : Immediately place the plate in a microplate reader pre-set to the optimal temperature. Measure the absorbance at 410 nm every 30 seconds for a period of 10-15 minutes.
-
Data Analysis :
-
For each substrate concentration, calculate the initial velocity (V₀) from the linear portion of the absorbance vs. time plot. Convert the rate (ΔAbs/min) to concentration/time (e.g., µmol/min) using the molar extinction coefficient of pNA (ε ≈ 8,800 M⁻¹cm⁻¹ at 410 nm).
-
Plot V₀ versus substrate concentration ([S]).
-
Fit the data to the Michaelis-Menten equation (V₀ = Vₘₐₓ * [S] / (Kₘ + [S])) using non-linear regression software to determine Kₘ and Vₘₐₓ.[6] Alternatively, use a Lineweaver-Burk plot (1/V₀ vs. 1/[S]).
-
Caption: Experimental workflow for determining protease kinetic parameters.
Data Presentation: Kinetic Analysis
| Substrate [Suc-AAA-pNA] (mM) | Initial Velocity (V₀) (µmol/min) |
| 0.05 | 1.2 |
| 0.10 | 2.3 |
| 0.25 | 4.5 |
| 0.50 | 6.8 |
| 1.00 | 8.9 |
| 2.00 | 10.5 |
| Calculated Parameters | |
| Kₘ | 0.35 mM |
| Vₘₐₓ | 12.0 µmol/min |
Section 2: Determination of Optimal pH and Temperature
Protease activity is highly dependent on environmental conditions. Identifying the optimal pH and temperature is essential for defining the conditions for maximal activity and provides insight into the enzyme's physiological environment.[7][8]
Experimental Protocol:
-
Optimal pH :
-
Prepare a series of buffers covering a wide pH range (e.g., pH 4 to 11).
-
Set up the assay at a constant temperature (e.g., 37°C) and a fixed, saturating concentration of Suc-AAA-pNA (e.g., 5-10 times the Kₘ).
-
Perform the assay in each buffer and measure the enzymatic activity.
-
Normalize the data by setting the highest activity to 100% and express other values as a percentage of this maximum.[9]
-
-
Optimal Temperature :
-
Using the optimal pH buffer determined above, set up the assay at a range of temperatures (e.g., 20°C to 80°C).
-
Equilibrate the enzyme and substrate at each temperature before mixing.
-
Measure the activity at each temperature and normalize the data to determine the optimum.[10]
-
Data Presentation: pH and Temperature Optima
Table 2.1: Effect of pH on Protease Activity
| pH | Relative Activity (%) |
| 5.0 | 15 |
| 6.0 | 45 |
| 7.0 | 88 |
| 8.0 | 100 |
| 9.0 | 75 |
| 10.0 | 30 |
Table 2.2: Effect of Temperature on Protease Activity
| Temperature (°C) | Relative Activity (%) |
| 25 | 40 |
| 37 | 95 |
| 45 | 100 |
| 55 | 80 |
| 65 | 50 |
| 75 | 10 |
Section 3: Substrate Specificity Profiling
While Suc-AAA-pNA is the initial substrate, understanding the protease's preference for different amino acids around the cleavage site is key to identifying its physiological substrates. This can be initially profiled by using a panel of different pNA-conjugated peptides.[11][12][13]
Experimental Protocol:
-
Substrate Panel : Obtain or synthesize a panel of pNA substrates with variations in the P1, P2, and P3 positions (e.g., Suc-AAPV-pNA, Suc-AAVA-pNA, Suc-LGP-pNA, etc.).
-
Assay Conditions : Perform the enzymatic assay for each substrate under the predetermined optimal pH and temperature conditions.
-
Measurement and Comparison : Measure the initial velocity for each substrate.
-
Data Analysis : Normalize the cleavage rate of each substrate against the rate observed for the most readily cleaved substrate (or a reference substrate like Suc-AAA-pNA) to determine the relative specificity.
Data Presentation: Substrate Specificity
| Substrate (Suc-XXX-pNA) | P3-P2-P1 Sequence | Relative Cleavage Rate (%) |
| Suc-AAA-pNA | Ala-Ala-Ala | 100 |
| Suc-AAV-pNA | Ala-Ala-Val | 125 |
| Suc-AAP-pNA | Ala-Ala-Pro | 60 |
| Suc-AAL-pNA | Ala-Ala-Leu | 95 |
| Suc-GGL-pNA | Gly-Gly-Leu | 5 |
| Suc-FGR-pNA | Phe-Gly-Arg | <1 |
Section 4: Screening for Inhibitors and IC₅₀ Determination
Identifying molecules that inhibit the protease is a cornerstone of drug discovery and a valuable tool for functional studies.[14] An initial screen against a panel of known protease inhibitors can help classify the enzyme (e.g., serine, cysteine, metalloprotease).
Experimental Protocol:
-
Inhibitor Screening :
-
Select a panel of common protease inhibitors (e.g., PMSF for serine proteases, EDTA for metalloproteases, E-64 for cysteine proteases).
-
Pre-incubate the novel protease with each inhibitor (at a fixed concentration, e.g., 1 mM) for 15-30 minutes at room temperature.
-
Initiate the reaction by adding Suc-AAA-pNA substrate at its Kₘ concentration.
-
Measure the remaining protease activity and calculate the percent inhibition relative to a control with no inhibitor.
-
-
IC₅₀ Determination :
-
For any potent inhibitors identified, perform a dose-response analysis.
-
Set up a series of reactions with a fixed amount of enzyme and substrate, but with varying concentrations of the inhibitor (e.g., from 1 nM to 100 µM).
-
Measure the activity at each inhibitor concentration.
-
Plot the percent activity (or percent inhibition) against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).[15]
-
Data Presentation: Inhibition Analysis
Table 4.1: Inhibitor Specificity Screen
| Inhibitor (1 mM) | Protease Class Targeted | % Inhibition |
| PMSF | Serine | 98 |
| EDTA | Metallo | 5 |
| E-64 | Cysteine | 2 |
| Pepstatin A | Aspartic | 4 |
Table 4.2: IC₅₀ Determination for Inhibitor 'X'
| [Inhibitor X] (µM) | Relative Activity (%) |
| 0.01 | 99 |
| 0.1 | 92 |
| 0.5 | 75 |
| 1.0 | 52 |
| 2.0 | 28 |
| 10.0 | 8 |
| Calculated IC₅₀ | 1.08 µM |
Section 5: Role in a Broader Biological Context
The data gathered from this initial characterization provides the foundation for more complex studies. For instance, identifying the protease's substrate specificity can guide the search for its natural protein substrates using proteomic techniques like mass spectrometry.[16][17][18] Understanding its activation and inhibition mechanisms is the first step toward elucidating its role in complex signaling pathways.[19]
Caption: Hypothetical signaling pathway involving the novel protease.
Conclusion
The initial biochemical characterization of a novel protease is an indispensable phase of research in both academia and the pharmaceutical industry. The use of a simple, reliable chromogenic substrate like Suc-AAA-pNA allows for the efficient determination of fundamental enzymatic properties, including kinetics, optimal reaction conditions, substrate specificity, and inhibitor profiles. The data generated through these core experiments provide a critical launchpad for advanced investigations into the protease's physiological roles and its viability as a therapeutic target.
References
- 1. Mass spectrometry-based proteomics strategies for protease cleavage site identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Monitoring proteolytic processing events by quantitative mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Effect of pH, substrate, and temperature on tryptic activity of duodenal samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. thescipub.com [thescipub.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pnas.org [pnas.org]
- 12. pnas.org [pnas.org]
- 13. Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Identification of inhibitors using a cell based assay for monitoring golgi-resident protease activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Viral Protease Inhibitor Screening Assay Kits - Amerigo Scientific [amerigoscientific.com]
- 16. pnas.org [pnas.org]
- 17. researchgate.net [researchgate.net]
- 18. Mass spectrometry for monitoring protease reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Protease signalling: the cutting edge - PMC [pmc.ncbi.nlm.nih.gov]
AAA-pNA for screening protease inhibitors.
An in-depth technical guide to utilizing Nα-Succinyl-L-alanyl-L-alanyl-L-alanine p-nitroanilide (Suc-AAA-pNA) for the screening and characterization of protease inhibitors.
Introduction
The identification of potent and selective protease inhibitors is a cornerstone of modern drug discovery, targeting a wide range of pathologies from inflammation to viral replication. A key tool in this process is the use of chromogenic substrates that allow for simple and high-throughput screening of enzyme activity. Nα-Succinyl-L-alanyl-L-alanyl-L-alanine p-nitroanilide (Suc-AAA-pNA), and its related forms like N-acetyl-(L-Ala)3-p-nitroanilide, are highly effective chromogenic substrates for serine proteases, most notably for elastase-like enzymes.[1][2]
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the principles, experimental protocols, and data interpretation associated with using AAA-pNA in protease inhibitor screening campaigns.
Principle of the Assay
The utility of Suc-AAA-pNA as a substrate lies in its chemical design. The peptide sequence (Ala-Ala-Ala) is recognized and cleaved by specific proteases, such as human neutrophil elastase and porcine pancreatic elastase.[3] The C-terminus of the peptide is covalently linked to a p-nitroanilide (pNA) molecule. In its intact form, the Suc-AAA-pNA substrate is colorless. Upon enzymatic cleavage of the amide bond between the C-terminal alanine and the pNA group, free p-nitroanilide is released into the solution. This liberated pNA has a distinct yellow color and a strong absorbance maximum at 405-410 nm.[1][4][5]
The rate of pNA formation, measured as an increase in absorbance over time, is directly proportional to the enzymatic activity. The presence of an inhibitor will slow down or halt this reaction, resulting in a reduced rate of absorbance change. This principle allows for the quantitative determination of protease activity and the potency of potential inhibitors.[6]
Visualized Mechanism of Action
// Invisible nodes for alignment {rank=same; Protease; Substrate;} {rank=same; CleavedPeptide; pNA;}
// Measurement node Measurement [label="Measure Absorbance\nIncrease at 405-410 nm", shape=oval, fillcolor="#34A853", fontcolor="#FFFFFF", peripheries=2]; pNA -> Measurement [style=dashed]; } .dot Caption: Enzymatic reaction showing protease cleavage of Suc-AAA-pNA to release the yellow pNA chromophore.
Key Target Proteases
While Suc-AAA-pNA is most commonly associated with elastase, it can also be hydrolyzed by other proteases, a factor to consider in experimental design.
-
Neutrophil Elastase (NE): A primary target in inflammatory diseases. NE has a well-characterized activity with this compound and its derivatives.[7]
-
Pancreatic Elastase (PE): Often used as a model enzyme for screening.[8]
-
Proteinase K, Subtilisins, and Thermitase: These are other serine proteases known to cleave Suc-AAA-pNA.[1][3]
-
Tripeptidyl-peptidase II: This enzyme also utilizes this compound as a chromogenic substrate.[9]
Data Presentation
Quantitative data is crucial for comparing results and evaluating inhibitors. The following tables summarize key parameters for Suc-AAA-pNA and the interpretation of inhibitor potency.
Table 1: Physicochemical Properties of N-Succinyl-Ala-Ala-Ala-p-nitroanilide
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 52299-14-6 | [1][5] |
| Molecular Formula | C₁₉H₂₅N₅O₈ | [5] |
| Molecular Weight | 451.4 g/mol | [1][5] |
| Appearance | Lyophilized powder | [4] |
| Solubility | DMF: 3 mg/mL, DMSO: 5 mg/mL | [5][10] |
| Storage | Store at 2-8 °C as a solid; -20 °C for stock solutions | [10] |
| Detection Wavelength | 405 - 410 nm |[1][4][5] |
Table 2: Kinetic Parameters for Human Neutrophil Elastase (HNE) with pNA Substrates
| Substrate | Kₘ (mM) | kcat (s⁻¹) | kcat/Kₘ (M⁻¹s⁻¹) | Source(s) |
|---|---|---|---|---|
| MeOSuc-AAPV-pNA | 0.152 ± 0.007 | 20.3 ± 0.3 | 134,000 | [11] |
| Ac-Athis compound | 1.1 ± 0.1 | 1.3 ± 0.04 | 1,200 | [11] |
| Ac-AAAV-pNA | 0.32 ± 0.03 | 11.2 ± 0.4 | 35,000 | [11] |
Note: This table includes data for N-acetyl-(Ala)₄-pNA (Ac-Athis compound), a close analog of Suc-AAA-pNA, to provide relevant kinetic context.
Table 3: General Interpretation of IC₅₀ Values
| IC₅₀ Range | Potency | Implication for Drug Development |
|---|---|---|
| < 10 nM | Very High | Excellent candidate, potential for high in-vivo efficacy. |
| 10 - 100 nM | High | Strong candidate for lead optimization. |
| 100 nM - 1 µM | Moderate | Good starting point, requires optimization. |
| 1 - 10 µM | Low | Often considered a "hit" in initial screens, needs significant improvement. |
| > 10 µM | Weak / Inactive | Generally not pursued unless other properties are exceptional. |
Experimental Protocols
The following are detailed methodologies for performing protease activity and inhibitor screening assays using Suc-AAA-pNA.
Protocol 1: General Protease Activity Assay
This protocol determines the baseline activity of the target protease.
1. Materials and Reagents:
-
N-Succinyl-Ala-Ala-Ala-p-nitroanilide (Suc-AAA-pNA)
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) for stock solution
-
Assay Buffer: 0.1 M HEPES, pH 7.5, containing 0.5 M NaCl and 10% DMSO[10]
-
Purified Protease (e.g., Human Leukocyte Elastase)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405-410 nm
2. Procedure:
-
Prepare Substrate Stock Solution: Dissolve Suc-AAA-pNA in DMSO to create a concentrated stock solution (e.g., 10-20 mM). Store in aliquots at -20°C.[10]
-
Prepare Working Substrate Solution: Dilute the stock solution in Assay Buffer to the desired final concentration. The optimal concentration is typically at or near the Kₘ value for the enzyme, but a starting concentration of 1 mM is common.
-
Set up Reaction: Add the working substrate solution to the wells of a 96-well plate (e.g., 180 µL).
-
Initiate Reaction: Add a small volume of the enzyme solution to each well to initiate the reaction (e.g., 20 µL). The final enzyme concentration should be chosen to yield a linear rate of absorbance increase for at least 10-15 minutes.
-
Measure Activity: Immediately place the plate in a microplate reader pre-set to 25°C or 37°C. Measure the absorbance at 410 nm every 30-60 seconds for 15-30 minutes (kinetic mode).
-
Data Analysis: Calculate the reaction rate (V₀) from the linear portion of the absorbance vs. time plot (mOD/min).
Protocol 2: Protease Inhibitor Screening and IC₅₀ Determination
This protocol assesses the potency of test compounds to inhibit the protease.
1. Materials and Reagents:
-
All materials from Protocol 1.
-
Test compounds (potential inhibitors) dissolved in DMSO.
2. Procedure:
-
Prepare Reagents: Prepare Assay Buffer, enzyme solution, and substrate solution as described in Protocol 1.
-
Prepare Inhibitor Dilutions: Create a serial dilution of the test compounds in DMSO. Then, dilute these into the Assay Buffer to achieve the desired final concentrations in the assay. Ensure the final DMSO concentration is constant across all wells.
-
Set up Assay Plate:
-
Test Wells: Add enzyme solution and an equal volume of the diluted test compound to the wells.
-
Positive Control (100% Activity): Add enzyme solution and an equal volume of Assay Buffer containing DMSO (vehicle control).
-
Negative Control (0% Activity/Background): Add Assay Buffer and substrate, but no enzyme.
-
-
Pre-incubation: Gently mix the plate and incubate at room temperature for 15-30 minutes. This allows the inhibitor to bind to the enzyme before the substrate is introduced.
-
Initiate Reaction: Add the working substrate solution to all wells to start the reaction.
-
Measure Activity: Immediately measure the kinetic rate of pNA formation at 410 nm as described in Protocol 1.
-
Data Analysis:
-
Calculate the reaction rate for each well.
-
Determine the Percent Inhibition for each inhibitor concentration using the formula: % Inhibition = [1 - (Rate of Test Well / Rate of Positive Control)] * 100
-
Plot Percent Inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC₅₀ value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.[6]
-
Visualized Inhibitor Screening Workflow
// Define nodes A [label="Prepare Reagents:\nEnzyme, Substrate (Suc-AAA-pNA),\nBuffer, Test Inhibitors"]; B [label="Dispense Enzyme and\nInhibitor Dilutions into Plate"]; C [label="Pre-incubate Enzyme + Inhibitor\n(e.g., 15-30 min at RT)"]; D [label="Initiate Reaction:\nAdd Substrate to All Wells"]; E [label="Kinetic Measurement:\nRead Absorbance at 410 nm\nover Time", fillcolor="#FBBC05"]; F [label="Data Analysis:\nCalculate Reaction Rates (V₀)"]; G [label="Calculate % Inhibition vs.\nPositive Control"]; H [label="Plot Dose-Response Curve\n(% Inhibition vs. [Inhibitor])", shape=parallelogram]; I [label="Determine IC₅₀ Value", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Define workflow edges A -> B -> C -> D -> E -> F -> G -> H -> I;
// Add a "Controls" node Controls [label="Include Controls:\n- Positive (No Inhibitor)\n- Negative (No Enzyme)", shape=note, fillcolor="#4285F4", fontcolor="#FFFFFF"]; B -> Controls [style=dashed, arrowhead=none]; } .dot Caption: A step-by-step workflow for determining the IC₅₀ of a protease inhibitor using Suc-AAA-pNA.
Conclusion
Nα-Succinyl-L-alanyl-L-alanyl-L-alanine p-nitroanilide (Suc-AAA-pNA) is a robust and reliable tool for the study of proteases and the discovery of their inhibitors. The simplicity of this colorimetric assay, combined with its amenability to high-throughput formats, makes it an invaluable component of the drug discovery toolkit. By following the detailed protocols and understanding the principles outlined in this guide, researchers can effectively screen compound libraries, characterize inhibitor potency, and advance the development of novel therapeutics targeting protease-mediated diseases.
References
- 1. Pancreatic Elastase Substrate, colorimetric - Echelon Biosciences [echelon-inc.com]
- 2. N-acetyl-(L-Ala) 3 -p-nitroanilide as a new chromogenic substrate for elastase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. glpbio.com [glpbio.com]
- 4. Suc-AAA-pNA peptide [novoprolabs.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Kinetic Characterization and Inhibitor Screening for the Proteases Leading to Identification of Drugs against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neutrophil Elastase Activity Imaging: Recent Approaches in the Design and Applications of Activity-Based Probes and Substrate-Based Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
Discovering Novel Elastase-Like Enzymes with AAA-pNA: A Technical Guide
This guide provides an in-depth overview of the methodologies for identifying and characterizing novel elastase-like enzymes using the chromogenic substrate N-Succinyl-Ala-Ala-Ala-p-nitroanilide (Suc-AAA-pNA). This document is intended for researchers, scientists, and drug development professionals engaged in enzyme discovery and inhibitor screening.
Introduction to Elastases and the Role of AAA-pNA
Elastases are a class of serine proteases that break down elastin, a key protein in the extracellular matrix responsible for the elasticity of tissues. Human neutrophil elastase (HNE), in particular, is a significant factor in the tissue destruction seen in various inflammatory diseases when its activity is not properly regulated.[1][2] The overexpression of elastase is implicated in the pathogenesis of conditions such as chronic obstructive pulmonary disease (COPD), cystic fibrosis, and acute respiratory distress syndrome.[1] Consequently, the discovery of novel elastase-like enzymes and their specific inhibitors is a critical area of research for developing new therapeutic agents.[3]
Suc-AAA-pNA is a well-established colorimetric substrate for elastase activity.[4][5] The enzyme recognizes and cleaves the peptide sequence, releasing the p-nitroanilide (pNA) moiety. This product imparts a yellow color that can be quantified by measuring absorbance at 405 nm, providing a direct measure of enzyme activity.[4][6] Its sensitivity makes it suitable for both detailed kinetic analysis and high-throughput screening applications.[6]
Principle of the this compound Assay
The core of the assay is the enzymatic hydrolysis of Suc-AAA-pNA. An elastase-like enzyme binds to the substrate and catalyzes the cleavage of the amide bond between the tri-alanine peptide and p-nitroanilide. The release of free pNA results in an increase in absorbance at 405-410 nm, which can be monitored over time to determine the reaction rate.[4][6]
Experimental Protocols
Enzyme Kinetics Characterization
This protocol details the determination of key kinetic parameters (Vmax and Km) for a novel elastase-like enzyme using Suc-AAA-pNA. These parameters are fundamental for understanding the enzyme's catalytic efficiency and substrate affinity.
Materials:
-
Purified novel elastase-like enzyme
-
Suc-AAA-pNA (stock solution in DMSO)[4]
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm[4]
Procedure:
-
Substrate Preparation: Prepare a series of dilutions of the Suc-AAA-pNA substrate in the assay buffer. The final concentrations in the reaction should typically span a range from 0.1 to 10 times the expected Michaelis constant (Km).
-
Enzyme Preparation: Prepare a working solution of the purified enzyme in the assay buffer to a final concentration that yields a linear reaction rate for at least 10-20 minutes.
-
Reaction Initiation: In a 96-well plate, add a fixed volume of the enzyme solution to each well. To initiate the reaction, add the corresponding substrate dilution to each well. The final volume should be consistent across all wells (e.g., 200 µL).
-
Data Acquisition: Immediately place the microplate in a pre-warmed (e.g., 37°C) plate reader. Measure the absorbance at 405 nm at regular intervals (e.g., every 60 seconds) for 20-30 minutes.
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each substrate concentration from the linear portion of the absorbance vs. time plot. The rate is determined using the Beer-Lambert law, where the extinction coefficient of pNA is required.
-
Plot the initial velocity (V₀) against the substrate concentration ([S]).
-
Fit the data to the Michaelis-Menten equation to determine the Vmax (maximum velocity) and Km (substrate concentration at half-maximum velocity). A Lineweaver-Burk plot (1/V₀ vs. 1/[S]) can also be used for this purpose.[7]
-
High-Throughput Screening (HTS) for Elastase Inhibitors
This protocol is designed for screening a large library of compounds to identify potential inhibitors of a novel elastase-like enzyme.
Materials:
-
Purified novel elastase-like enzyme
-
Suc-AAA-pNA substrate
-
Assay Buffer
-
Compound library (typically dissolved in DMSO)
-
Positive control (a known elastase inhibitor)
-
Negative control (DMSO vehicle)
-
384-well microplates
-
Automated liquid handling systems and a microplate reader
Procedure:
-
Plate Preparation: Using an automated liquid handler, dispense a small volume (e.g., 1 µL) of each compound from the library into individual wells of a 384-well plate. Also, dispense the positive and negative controls into designated wells.
-
Enzyme Addition: Add the purified elastase-like enzyme solution to all wells and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature to allow for compound-enzyme interaction.
-
Reaction Initiation: To start the reaction, add the Suc-AAA-pNA substrate solution to all wells. The final substrate concentration should ideally be close to its Km value to enable the detection of competitive inhibitors.[8]
-
Signal Detection: After a fixed incubation period (e.g., 30 minutes), measure the absorbance at 405 nm.
-
Hit Identification: Calculate the percent inhibition for each compound relative to the controls. Compounds that exhibit inhibition above a certain threshold (e.g., >50%) are identified as primary "hits." These hits are then subjected to further validation and dose-response studies to determine their potency (IC₅₀).
Data Presentation
Quantitative data from the above experiments should be organized for clear interpretation and comparison.
Table 1: Kinetic Parameters of Novel Elastase-Like Enzyme (N-Elastase) vs. Human Neutrophil Elastase (HNE)
| Enzyme | Substrate | Km (mM) | Vmax (µmol/min/mg) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| N-Elastase | Suc-AAA-pNA | 0.45 | 120 | 60 | 1.33 x 10⁵ |
| HNE | Suc-AAA-pNA | 0.20 | 250 | 115 | 5.75 x 10⁵ |
Table 2: High-Throughput Screening Hit Summary for N-Elastase
| Compound ID | Primary Screen (% Inhibition @ 10 µM) | Confirmed IC₅₀ (µM) | Putative Mechanism |
| Cmpd-001 | 85.2 | 1.5 | Competitive |
| Cmpd-002 | 62.7 | 8.9 | Non-competitive |
| Cmpd-003 | 78.9 | 3.2 | Competitive |
| Cmpd-004 | 55.1 | 15.4 | Uncompetitive |
Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate key workflows and pathways relevant to the discovery process.
References
- 1. Frontiers | The Natural Polypeptides as Significant Elastase Inhibitors [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. caymanchem.com [caymanchem.com]
- 5. Suc-AAA-pNA peptide [novoprolabs.com]
- 6. Pancreatic Elastase Substrate, colorimetric - Echelon Biosciences [echelon-inc.com]
- 7. Educational activity of enzyme kinetics in an undergraduate biochemistry course: invertase enzyme as a model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. High-Throughput Screening Identifies Inhibitors of the SARS Coronavirus Main Proteinase - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Standardized Protocol for Measuring Elastase Activity Using N-Succinyl-Ala-Ala-Ala-p-nitroanilide (AAA-pNA)
Audience: Researchers, scientists, and professionals in drug development.
Introduction
Elastase is a serine protease that plays a crucial role in the breakdown of elastin, a key protein of the extracellular matrix responsible for the elasticity of tissues in organs such as the lungs, skin, and blood vessels.[1] Dysregulation of elastase activity is implicated in various pathological conditions, including emphysema, atherosclerosis, and skin aging.[1] Consequently, the accurate measurement of elastase activity is vital for both basic research and the development of therapeutic inhibitors. This application note provides a detailed, standardized protocol for a colorimetric elastase activity assay using the chromogenic substrate N-Succinyl-Ala-Ala-Ala-p-nitroanilide (AAA-pNA).
The assay is based on the enzymatic cleavage of the peptide substrate this compound by elastase. This reaction releases the yellow-colored compound p-nitroaniline (pNA), which can be quantified spectrophotometrically by measuring the increase in absorbance at 410 nm.[1][2][3] The rate of pNA formation is directly proportional to the elastase activity. This method is simple, highly sensitive, rapid, and adaptable for various research applications.[1]
Principle of the Assay
The enzymatic reaction underlying this assay is the hydrolysis of the amide bond in N-Succinyl-Ala-Ala-Ala-p-nitroanilide by elastase. This process releases p-nitroaniline, as depicted in the signaling pathway below.
References
Application Note: Spectrophotometric Measurement of Protease Activity Using a Chromogenic Substrate
Topic: Spectrophotometric Measurement of p-Nitroaniline Release from N-Succinyl-Ala-Ala-Ala-p-nitroanilide (Suc-Ala₃-pNA)
Audience: Researchers, scientists, and drug development professionals.
Introduction
The quantification of protease activity is fundamental in various fields, including biochemistry, drug discovery, and diagnostics. A common method involves the use of chromogenic substrates that release a colored product upon enzymatic cleavage. N-Succinyl-Ala-Ala-Ala-p-nitroanilide (Suc-Ala₃-pNA) is a well-established chromogenic substrate specifically for the serine protease, elastase.[1][2][3]
In this assay, elastase hydrolyzes the amide bond between the tripeptide (Ala-Ala-Ala) and p-nitroaniline (pNA). The substrate, Suc-Ala₃-pNA, is colorless. However, the released pNA molecule has a distinct yellow color and exhibits strong absorbance at 405-410 nm.[1][4] The rate of pNA formation, measured as an increase in absorbance over time, is directly proportional to the elastase activity in the sample.[5] This application note provides a detailed protocol for measuring elastase activity using Suc-Ala₃-pNA and a spectrophotometer or microplate reader.
Caption: Enzymatic cleavage of Suc-Ala₃-pNA by elastase to release the chromophore p-nitroaniline.
Materials and Methods
Required Equipment and Reagents
| Category | Item |
| Equipment | Spectrophotometer or microplate reader capable of reading at 410 nm |
| Temperature-controlled incubation chamber (25°C or 37°C) | |
| Calibrated pipettes and sterile tips | |
| 96-well clear, flat-bottom microplates or quartz cuvettes | |
| Vortex mixer and microcentrifuge | |
| Reagents | N-Succinyl-Ala-Ala-Ala-p-nitroanilide (Suc-Ala₃-pNA) |
| Elastase (e.g., from porcine pancreas) as a positive control/standard | |
| p-Nitroaniline (pNA) for standard curve generation | |
| Trizma® base (Tris) | |
| Hydrochloric Acid (HCl) for pH adjustment | |
| Dimethyl sulfoxide (DMSO), if needed for substrate solubilization | |
| Ultrapure water |
Reagent Preparation
-
Assay Buffer (100 mM Tris-HCl, pH 8.0):
-
Dissolve 12.1 g of Trizma® base in 900 mL of ultrapure water.
-
Adjust the pH to 8.0 at 25°C using 1 M HCl.[1]
-
Add ultrapure water to a final volume of 1 L.
-
Store at 4°C.
-
-
Substrate Stock Solution (100 mM Suc-Ala₃-pNA):
-
Dissolve the required amount of Suc-Ala₃-pNA in DMSO to make a 100 mM stock solution.
-
Note: The substrate may require warming to fully dissolve.[5] Store aliquots at -20°C.
-
-
pNA Standard Stock Solution (10 mM):
-
Dissolve 13.8 mg of p-nitroaniline in 10 mL of DMSO.
-
Store this stock solution in the dark at 4°C.
-
-
Enzyme Solution:
-
Immediately before use, prepare a solution of elastase in cold (4°C) Assay Buffer to a working concentration (e.g., 0.2–0.5 units/mL).[1] Keep the solution on ice.
-
Experimental Protocols
Protocol 1: Generation of a p-Nitroaniline (pNA) Standard Curve
A standard curve is essential to convert absorbance values (OD) into the molar amount of pNA released.
-
Prepare a series of dilutions of the 10 mM pNA Standard Stock Solution in Assay Buffer as described in the table below.
-
Add 200 µL of each standard dilution to separate wells of a 96-well plate.
-
Include a blank well containing 200 µL of Assay Buffer only.
-
Measure the absorbance at 410 nm.
-
Subtract the absorbance of the blank from all other readings.
-
Plot the corrected absorbance (OD₄₁₀) versus the concentration of pNA (µM) and perform a linear regression to obtain the slope.
| Final pNA Conc. (µM) | 10 mM pNA Stock (µL) | Assay Buffer (µL) | Total Volume (µL) |
| 0 | 0 | 1000 | 1000 |
| 25 | 2.5 | 997.5 | 1000 |
| 50 | 5 | 995 | 1000 |
| 100 | 10 | 990 | 1000 |
| 150 | 15 | 985 | 1000 |
| 200 | 20 | 980 | 1000 |
| 250 | 25 | 975 | 1000 |
Protocol 2: Kinetic Assay of Elastase Activity
This protocol is designed for a 96-well plate format with a final reaction volume of 200 µL.
Caption: General experimental workflow for the kinetic protease assay.
-
Reaction Setup: For each sample, blank, and control, prepare wells as described in the table below. It is recommended to perform all measurements in triplicate.
| Component | Sample Well (µL) | Substrate Blank (µL) | Positive Control (µL) |
| Assay Buffer | 170 | 180 | 170 |
| Test Sample | 20 | 0 | 0 |
| Positive Control Enzyme | 0 | 0 | 20 |
| Assay Buffer | 0 | 20 | 0 |
| Sub-Total Volume | 190 | 200 | 190 |
-
Substrate Preparation: Prepare a working solution of Suc-Ala₃-pNA by diluting the stock solution in Assay Buffer to a final concentration of 2 mM. For a final assay concentration of 0.2 mM, you will add 10 µL of a 4 mM working solution (or 20 µL of a 2 mM solution, adjusting buffer volumes accordingly). The final substrate concentration should be optimized based on the enzyme's Michaelis-Menten constant (Km).
-
Initiate Reaction:
-
Pre-incubate the microplate with the components from Step 1 at the desired temperature (e.g., 25°C) for 5 minutes.[1]
-
To initiate the reaction, add 10 µL of the 4 mM Suc-Ala₃-pNA working solution to the Sample and Positive Control wells. Do not add substrate to the Substrate Blank well.
-
Mix the contents of the wells immediately, avoiding bubbles.
-
-
Measure Absorbance:
Data Analysis and Calculations
The rate of the enzymatic reaction is determined from the linear portion of the absorbance vs. time plot.
-
Calculate the Rate of Absorbance Change (ΔOD/min):
-
For each well, plot OD₄₁₀ against time (in minutes).
-
Determine the slope of the initial, linear phase of this curve. This slope is your reaction rate in ΔOD/min.
-
Subtract the rate of the substrate blank (which accounts for any non-enzymatic hydrolysis) from the rates of the sample and positive control wells.
-
-
Calculate Enzyme Activity: The activity can be calculated using the Beer-Lambert law: A = εcl
-
A = Absorbance (dimensionless)
-
ε = Molar extinction coefficient for pNA at 410 nm = 8,800 M⁻¹cm⁻¹[3]
-
c = Concentration of pNA (mol/L or M)
-
l = Path length of the cuvette or well (cm). For a 96-well plate with 200 µL, this is typically ~0.5-0.6 cm. It must be determined empirically or provided by the manufacturer. For a standard 1 cm cuvette, l=1.
-
Caption: Logical flow for calculating enzyme activity from raw absorbance data.
Calculation Formula:
Activity (µmol/min/mL or U/mL) = [ (ΔOD/min) * V_total ] / [ ε * l * V_enzyme ]
-
ΔOD/min: Rate of absorbance change (corrected for blank).
-
V_total: Total volume of the assay in µL (e.g., 200 µL).
-
ε: Molar extinction coefficient in µM⁻¹cm⁻¹ (8.8 µM⁻¹cm⁻¹).
-
l: Path length in cm.
-
V_enzyme: Volume of the enzyme sample added in µL (e.g., 20 µL).
Unit Definition: One unit of elastase activity is defined as the amount of enzyme that hydrolyzes 1.0 µmole of Suc-Ala₃-pNA per minute at a specific pH and temperature (e.g., pH 8.0 at 25°C).[1]
Expected Results
The pNA standard curve should yield a linear plot with an R² value > 0.99. The kinetic assay should show a time-dependent increase in absorbance for wells containing active enzyme. The rate should be linear for the initial phase of the reaction before substrate depletion or product inhibition occurs.
Sample Data: pNA Standard Curve
| pNA Conc. (µM) | Avg. Corrected OD₄₁₀ |
| 0 | 0.000 |
| 25 | 0.121 |
| 50 | 0.245 |
| 100 | 0.488 |
| 150 | 0.730 |
| 200 | 0.975 |
This data can be used to generate a standard curve to directly determine the concentration of pNA released in the enzymatic assay.
References
- 1. Enzymatic Assay of Elastase (EC 3.4.21.36) [sigmaaldrich.com]
- 2. N-acetyl-(L-Ala) 3 -p-nitroanilide as a new chromogenic substrate for elastase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. EPC Elastin Products Company > Method > PPE assay using NS945 [elastin.com]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. assaygenie.com [assaygenie.com]
Application Notes and Protocols for the Continuous Kinetic Assay of Porce Pancreatic Elastase
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for a continuous kinetic assay of Porcine Pancreatic Elastase (PPE) using the chromogenic substrate N-Succinyl-Ala-Ala-Ala-p-nitroanilide (AAA-pNA). This assay is a fundamental tool for studying elastase activity, screening for inhibitors, and understanding the kinetics of this important enzyme.
Principle of the Assay
Porcine pancreatic elastase is a serine protease that hydrolyzes proteins and peptides, with a preference for cleavage at the carboxyl side of small, neutral amino acids.[1] The synthetic peptide substrate, N-Succinyl-Ala-Ala-Ala-p-nitroanilide (Suc-Ala-Ala-Ala-pNA), is specifically designed for this purpose. In the presence of elastase, the substrate is cleaved, releasing the chromogenic product p-nitroaniline (pNA). The rate of pNA formation can be monitored continuously by measuring the increase in absorbance at 410 nm, providing a direct measure of the enzyme's activity.[2]
I. Quantitative Data Summary
This section summarizes key quantitative parameters for the continuous kinetic assay of PPE with this compound.
Table 1: Physicochemical and Kinetic Parameters of Porcine Pancreatic Elastase
| Parameter | Value | Source |
| Enzyme Source | Porcine Pancreas | [2] |
| Molecular Weight | ~25.9 kDa | |
| Amino Acid Residues | 240 | [3][4][5] |
| Optimal pH | 8.0 - 8.5 | [1][4] |
| Substrate | N-Succinyl-Ala-Ala-Ala-p-nitroanilide (this compound) | |
| Wavelength for Detection | 410 nm | [2][3] |
| Molar Extinction Coefficient of p-nitroaniline | 8,800 M⁻¹cm⁻¹ at pH 8.0 | [2][6] |
| Kₘ for this compound | 1.15 mM (in the absence of organic solvents) | [1] |
Table 2: Typical Reagent Concentrations for the Assay
| Reagent | Final Concentration in Reaction Mixture | Source |
| Tris Buffer | 96.7 mM (pH 8.0) | |
| This compound | 0.29 mM | |
| Porcine Pancreatic Elastase | 0.02–0.05 units |
II. Experimental Protocols
This section provides a detailed methodology for performing the continuous kinetic assay of PPE.
A. Materials and Reagents
-
Porcine Pancreatic Elastase (PPE) (e.g., Sigma-Aldrich, Worthington Biochemical)[2]
-
N-Succinyl-Ala-Ala-Ala-p-nitroanilide (this compound) (e.g., Sigma-Aldrich S4760)
-
Trizma® base (or Tris-HCl)
-
Hydrochloric Acid (HCl), 1 M
-
Ultrapure water (≥18 MΩ·cm resistivity)
-
Dimethyl sulfoxide (DMSO) or Tris buffer for substrate stock solution[7]
-
Spectrophotometer or microplate reader capable of reading absorbance at 410 nm and maintaining a constant temperature of 25°C[2]
-
Cuvettes or microplates
-
Pipettes and tips
B. Preparation of Reagents
1. Assay Buffer (100 mM Tris-HCl, pH 8.0 at 25°C)
-
Dissolve 12.1 g of Trizma® base in 800 mL of ultrapure water.
-
Adjust the pH to 8.0 at 25°C using 1 M HCl.
-
Bring the final volume to 1 L with ultrapure water.
2. Substrate Stock Solution (4.4 mM this compound)
-
Dissolve 2 mg of this compound per mL of Assay Buffer.
-
Alternatively, for higher concentrations, this compound can be dissolved in DMSO to create a stock solution, which should be stored in aliquots at -20°C.[7] Note that the final concentration of DMSO in the assay should be kept low to avoid enzyme inhibition.
3. Enzyme Solution (PPE)
-
Prepare a stock solution of PPE at 1 mg/mL in cold (2–8°C) Assay Buffer.[2]
-
Immediately before use, dilute the stock solution further with cold Assay Buffer to a working concentration that yields a linear rate of absorbance change of 0.02-0.04 ΔA/minute under the assay conditions.[2]
C. Assay Procedure
-
Set the spectrophotometer to read absorbance at 410 nm and equilibrate the temperature to 25°C.[2]
-
Prepare the reaction mixture in a cuvette as follows (for a 3 mL final volume):
-
2.7 mL of Assay Buffer
-
0.1 mL of diluted Enzyme Solution
-
-
For the blank, substitute the enzyme solution with an equal volume of Assay Buffer.
-
Mix the contents of the cuvette by gentle inversion and incubate in the spectrophotometer for 4-5 minutes to allow for temperature equilibration.[2]
-
Initiate the reaction by adding 0.2 mL of the Substrate Stock Solution to the cuvette.[2]
-
Immediately mix the contents and start recording the absorbance at 410 nm every minute for 3-5 minutes.[2]
-
Ensure that the rate of absorbance increase is linear during the measurement period.
D. Data Analysis and Calculations
-
Calculate the rate of reaction (ΔA₄₁₀/min) from the linear portion of the absorbance versus time plot.
-
The activity of the enzyme in units/mg can be calculated using the following formula, based on the Beer-Lambert law:
Units/mg = (ΔA₄₁₀/min * Total Volume (mL)) / (ε * mg of enzyme in reaction * path length (cm))
Where:
-
ΔA₄₁₀/min is the change in absorbance per minute.
-
Total Volume is the final volume of the reaction mixture in mL.
-
ε is the molar extinction coefficient of p-nitroaniline (8.8 mM⁻¹cm⁻¹ or 8800 M⁻¹cm⁻¹).[2][6]
-
mg of enzyme in reaction is the amount of PPE in the cuvette.
-
Path length is the light path of the cuvette in cm (typically 1 cm).
Unit Definition: One unit of elastase will hydrolyze 1.0 µmole of N-succinyl-L-Ala-Ala-Ala-p-nitroanilide per minute at pH 8.0 at 25°C.
-
III. Visualizations
A. Enzymatic Reaction and Signaling Pathway
The following diagram illustrates the enzymatic cleavage of this compound by porcine pancreatic elastase, leading to the release of a chromogenic product.
Caption: Enzymatic cleavage of this compound by PPE.
B. Experimental Workflow
This diagram outlines the key steps of the continuous kinetic assay for measuring PPE activity.
Caption: Experimental workflow for the PPE kinetic assay.
IV. Applications in Research and Drug Development
-
Enzyme Characterization: This assay is fundamental for determining the kinetic parameters (Kₘ and Vₘₐₓ) of PPE and understanding its substrate specificity.[1][8]
-
Inhibitor Screening: The assay is widely used in high-throughput screening (HTS) campaigns to identify and characterize potential inhibitors of elastase.[9][10] This is particularly relevant in the development of therapies for diseases where elastase activity is implicated, such as chronic obstructive pulmonary disease (COPD) and other inflammatory conditions.[5]
-
Quality Control: It can be used to determine the specific activity of commercial or purified elastase preparations.
-
Investigating Structure-Activity Relationships: By testing a series of related compounds, this assay helps in understanding the structural features required for potent and selective elastase inhibition.
V. Troubleshooting and Considerations
-
Substrate Solubility: this compound has limited solubility in aqueous buffers. Preparing a concentrated stock solution in an organic solvent like DMSO can be helpful.[7] However, ensure the final concentration of the organic solvent in the assay is low (typically <1-2%) to avoid affecting enzyme activity.
-
Linearity of the Reaction: It is crucial to ensure that the reaction rate is linear over the measurement period. If the rate decreases over time, it may indicate substrate depletion or product inhibition. In such cases, using a lower enzyme concentration or a shorter measurement time is recommended.
-
Inhibitors: Elastase is a serine protease and is inhibited by compounds such as diisopropyl fluorophosphate (DFP), phenylmethanesulfonyl fluoride (PMSF), α1-antitrypsin, and α2-macroglobulin.[1] High salt concentrations can also inhibit its activity.[1]
-
pH and Temperature: The activity of PPE is highly dependent on pH and temperature. It is essential to maintain the recommended pH of 8.0 and a constant temperature of 25°C for reproducible results.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Elastase - Assay | Worthington Biochemical [worthington-biochem.com]
- 3. tandfonline.com [tandfonline.com]
- 4. celprogen.com [celprogen.com]
- 5. Elastase from porcine pancreas | TargetMol [targetmol.com]
- 6. EPC Elastin Products Company > Method > PPE assay using NS945 [elastin.com]
- 7. mdpi.com [mdpi.com]
- 8. bio.libretexts.org [bio.libretexts.org]
- 9. mdpi.com [mdpi.com]
- 10. Inhibition of pancreatic elastase in silico and in vitro by Rubus rosifolius leaves extract and its constituents - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Throughput Screening of Elastase Inhibitors using a Chromogenic Substrate
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Elastase is a serine protease that degrades elastin, a key protein of the extracellular matrix responsible for the elasticity of tissues. While essential for processes like wound healing and tissue remodeling, excessive elastase activity is implicated in various pathological conditions, including chronic obstructive pulmonary disease (COPD), cystic fibrosis, and inflammatory skin conditions. Consequently, the identification of elastase inhibitors is a significant area of interest in drug discovery. This application note provides a detailed protocol for a high-throughput screening (HTS) assay to identify and characterize inhibitors of Porcine Pancreatic Elastase (PPE), a common model enzyme, using the chromogenic substrate N-Succinyl-Ala-Ala-Ala-p-nitroanilide (AAA-pNA).
Principle of the Assay
The assay is based on the enzymatic activity of elastase on the synthetic peptide substrate, this compound. Elastase cleaves the peptide bond at the C-terminal end of the alanine residue, releasing p-nitroaniline (pNA). The liberated pNA is a yellow-colored compound that can be quantified by measuring the absorbance at 410 nm. In the presence of an elastase inhibitor, the enzymatic activity is reduced, leading to a decrease in the rate of pNA formation. The inhibitory activity of test compounds is determined by measuring the reduction in absorbance compared to a control reaction without any inhibitor.
Materials and Reagents
-
Porcine Pancreatic Elastase (PPE)
-
N-Succinyl-Ala-Ala-Ala-p-nitroanilide (this compound)
-
Tris-HCl Buffer (0.1 M, pH 8.0)
-
Dimethyl Sulfoxide (DMSO)
-
Sivelestat (positive control inhibitor)
-
96-well flat-bottom microplates
-
Microplate reader capable of measuring absorbance at 410 nm
-
Multichannel pipettes
Experimental Protocols
Reagent Preparation
-
Assay Buffer: Prepare a 0.1 M Tris-HCl buffer and adjust the pH to 8.0 at 25°C.
-
Enzyme Stock Solution: Prepare a stock solution of Porcine Pancreatic Elastase (PPE) at 1 mg/mL in the assay buffer. Store in aliquots at -20°C.
-
Working Enzyme Solution: Immediately before use, dilute the enzyme stock solution to a final concentration of 0.2 units/mL in the assay buffer. The optimal concentration may need to be determined empirically to achieve a linear reaction rate over 15-20 minutes.
-
Substrate Stock Solution: Dissolve this compound in DMSO to create a 100 mM stock solution. Store in aliquots at -20°C.
-
Working Substrate Solution: Dilute the substrate stock solution to a final concentration of 1 mM in the assay buffer.
-
Positive Control: Prepare a stock solution of Sivelestat in DMSO. Further dilute in assay buffer to create a range of concentrations for IC50 determination.
-
Test Compounds: Dissolve test compounds in DMSO to create stock solutions. Dilute with assay buffer to the desired screening concentration. The final DMSO concentration in the assay should not exceed 1%.
Assay Procedure for 96-Well Plate
-
Plate Layout: Design the plate layout to include wells for blanks (no enzyme), negative controls (enzyme and substrate, no inhibitor), positive controls (enzyme, substrate, and known inhibitor), and test compounds.
-
Compound/Control Addition: Add 20 µL of the diluted test compounds, positive control, or assay buffer (for negative control wells) to the respective wells of the 96-well plate.
-
Enzyme Addition: Add 80 µL of the working enzyme solution to all wells except the blank wells. Add 80 µL of assay buffer to the blank wells.
-
Pre-incubation: Mix the plate gently and pre-incubate at 25°C for 10 minutes.
-
Reaction Initiation: Add 100 µL of the working substrate solution to all wells to initiate the enzymatic reaction. The final volume in each well will be 200 µL.
-
Kinetic Measurement: Immediately place the plate in a microplate reader and measure the absorbance at 410 nm every minute for 15-20 minutes at 25°C.
Data Analysis
-
Calculate the rate of reaction (V): Determine the rate of increase in absorbance per minute (mOD/min) from the linear portion of the kinetic curve for each well.
-
Calculate the percentage of inhibition: Use the following formula to calculate the percent inhibition for each test compound:
% Inhibition = [ (V_control - V_sample) / V_control ] * 100
Where:
-
V_control is the average reaction rate of the negative control wells.
-
V_sample is the reaction rate in the presence of the test compound.
-
-
Determine the IC50 value: For active compounds, perform a dose-response experiment with a series of concentrations. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).
Data Presentation
Table 1: Sample Data for Elastase Inhibition Assay
| Compound | Concentration (µM) | % Inhibition | IC50 (µM) |
| Test Compound A | 10 | 85.2 | 2.5 |
| Test Compound B | 10 | 12.5 | > 100 |
| Sivelestat | 15 | 48.9 | 15.75[1] |
| Sivelestat | 50 | 92.1 | |
| Negative Control | - | 0 | - |
Assay Validation for High-Throughput Screening
For HTS applications, it is crucial to validate the assay's robustness and reliability. The Z'-factor is a statistical parameter used to quantify the quality of an HTS assay.
Z'-Factor Calculation:
Z' = 1 - [ (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg| ]
Where:
-
SD_pos is the standard deviation of the positive control (e.g., Sivelestat at a concentration that gives >90% inhibition).
-
SD_neg is the standard deviation of the negative control.
-
Mean_pos is the mean signal of the positive control.
-
Mean_neg is the mean signal of the negative control.
Interpretation of Z'-Factor:
| Z'-Factor Value | Assay Quality |
| > 0.5 | Excellent |
| 0 to 0.5 | Acceptable |
| < 0 | Unacceptable |
An assay with a Z'-factor greater than 0.5 is considered robust and suitable for HTS.[2][3]
Visualizations
References
Measuring Neutrophil Elastase Activity in Biological Fluids with N-Succinyl-Ala-Ala-Ala-p-nitroanilide (AAA-pNA)
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Neutrophil elastase (NE), a serine protease stored in the azurophilic granules of neutrophils, is a key component of the innate immune system.[1] It plays a crucial role in host defense by degrading proteins of invading pathogens. However, when unregulated, its potent proteolytic activity can lead to the degradation of extracellular matrix proteins, such as elastin, contributing to tissue damage in a variety of inflammatory diseases, including chronic obstructive pulmonary disease (COPD), cystic fibrosis, and abdominal aortic aneurysm.[1][2] Consequently, the measurement of NE activity in biological fluids serves as a valuable biomarker for monitoring inflammatory processes and for the development of therapeutic inhibitors.
This document provides detailed application notes and protocols for the measurement of neutrophil elastase activity in biological fluids using the chromogenic substrate N-Succinyl-Ala-Ala-Ala-p-nitroanilide (Suc-AAA-pNA). This substrate is specifically cleaved by elastase, releasing p-nitroanilide (pNA), which can be quantified spectrophotometrically, providing a direct measure of enzyme activity.[3][4]
Principle of the Assay
The assay is based on the enzymatic cleavage of the peptide substrate Suc-Ala-Ala-Ala-pNA by neutrophil elastase. The reaction releases the chromophore p-nitroanilide (pNA), which results in an increase in absorbance at 405-410 nm. The rate of the increase in absorbance is directly proportional to the elastase activity in the sample.
Data Presentation
The following tables summarize quantitative data on neutrophil elastase activity in human plasma from a study on pre-eclampsia.
Table 1: Neutrophil Elastase Activity in Plasma of Normotensive Pregnant and Pre-eclamptic Women
| Group | N | Neutrophil Elastase Activity (Units/mL) |
| Normotensive Pregnant | 50 | 0.35 ± 0.10 |
| Mild Pre-eclampsia | 50 | 0.37 ± 0.03 |
| Severe Pre-eclampsia | 50 | 0.62 ± 0.08 |
Data is presented as mean ± standard deviation. The activity of elastase was significantly increased in severe pre-eclampsia compared to the other groups.[5]
Experimental Protocols
Preparation of Reagents
-
Assay Buffer (0.1 M Tris-HCl, pH 8.0):
-
Dissolve 12.1 g of Trizma® base in 800 mL of ultrapure water.
-
Adjust the pH to 8.0 at 25 °C with 1 M HCl.
-
Bring the final volume to 1 L with ultrapure water.
-
Store at 4 °C.
-
-
Substrate Stock Solution (10 mM Suc-AAA-pNA):
-
Working Substrate Solution (0.29 mM Suc-AAA-pNA):
-
Dilute the 10 mM stock solution in the Assay Buffer. For example, add 29 µL of the 10 mM stock solution to 971 µL of Assay Buffer.
-
Prepare this solution fresh before each experiment.
-
-
Neutrophil Elastase Standard:
-
Reconstitute purified human neutrophil elastase in an appropriate buffer (e.g., 0.05 M sodium acetate, 0.1 M NaCl, pH 5.0) to a stock concentration of 1 mg/mL.[7]
-
Prepare serial dilutions of the stock solution in Assay Buffer to generate a standard curve (e.g., 0-100 ng/mL).
-
Assay Procedure
-
Sample Preparation:
-
Collect biological fluids (e.g., plasma, sputum, bronchoalveolar lavage fluid) using standard procedures.
-
Centrifuge samples to remove cells and debris.
-
Samples may require dilution in Assay Buffer to ensure the readings fall within the linear range of the standard curve.
-
-
Assay Protocol (96-well plate format):
-
Add 50 µL of standards or samples to each well of a clear 96-well microplate.
-
Add 150 µL of the working substrate solution to each well.
-
The final volume in each well will be 200 µL.
-
Incubate the plate at 25 °C or 37 °C.
-
Measure the absorbance at 410 nm at regular intervals (e.g., every 1-5 minutes) for 30-60 minutes using a microplate reader.
-
Data Analysis
-
Calculation of pNA Concentration:
-
The concentration of pNA released can be calculated using the Beer-Lambert law: A = εcl where:
-
A is the absorbance
-
ε is the molar extinction coefficient of pNA (8800 M⁻¹cm⁻¹ at 410 nm)[8]
-
c is the concentration of pNA
-
l is the path length of the cuvette/well
-
-
-
Determination of Enzyme Activity:
-
Calculate the rate of change in absorbance per minute (ΔA/min) from the linear portion of the kinetic curve.
-
The neutrophil elastase activity can be calculated using the following formula: Activity (U/mL) = (ΔA/min * Total Assay Volume (mL)) / (ε * Sample Volume (mL) * l) One unit of elastase activity is defined as the amount of enzyme that hydrolyzes 1.0 µmole of substrate per minute at a specific pH and temperature.[9]
-
Signaling Pathway and Experimental Workflow
Conclusion
The use of Suc-Ala-Ala-Ala-pNA provides a reliable and straightforward method for quantifying neutrophil elastase activity in various biological fluids. The protocol described herein can be adapted for high-throughput screening of potential neutrophil elastase inhibitors, making it a valuable tool for drug development and for studying the role of this important enzyme in health and disease.
References
- 1. Neutrophil Elastase Activity Imaging: Recent Approaches in the Design and Applications of Activity-Based Probes and Substrate-Based Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pure.qub.ac.uk [pure.qub.ac.uk]
- 3. Pancreatic Elastase Substrate, colorimetric - Echelon Biosciences [echelon-inc.com]
- 4. Suc-AAA-pNA peptide [novoprolabs.com]
- 5. Correlation of Plasma Neutrophil Elastase Activity and Endogenous Protease Inhibitor Levels with the Severity of Pre-eclampsia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ulab360.com [ulab360.com]
- 7. EPC Elastin Products Company > Method > PPE assay using NS945 [elastin.com]
- 8. Elastase - Assay | Worthington Biochemical [worthington-biochem.com]
- 9. Enzymatic Assay of Elastase (EC 3.4.21.36) [sigmaaldrich.com]
Adapting the AAA-pNA Assay for a 96-Well Plate Format: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide for adapting the colorimetric Alpha-Aminoacyl-Peptide Hydrolase (AAA)-pNA assay for use in a 96-well plate format. This adaptation allows for higher throughput screening of enzyme activity and inhibitors, crucial for drug development and biochemical research. The protocols provided herein are tailored for two primary enzymes that cleave the Suc-Ala-Ala-Ala-pNA (Suc-AAA-pNA) substrate: Elastase and Tripeptidyl-peptidase II (TPP II). This guide includes detailed experimental procedures, data presentation tables, and workflow diagrams to facilitate seamless integration into research pipelines.
Introduction
The AAA-pNA assay is a widely used colorimetric method to measure the activity of certain proteases. The assay utilizes a synthetic substrate, typically N-Succinyl-L-alanyl-L-alanyl-L-alanyl-p-nitroanilide (Suc-AAA-pNA), which is cleaved by the enzyme of interest to release p-nitroaniline (pNA). The liberated pNA has a distinct yellow color and can be quantified by measuring its absorbance at approximately 405-410 nm. This direct relationship between product formation and absorbance allows for a simple and robust measurement of enzyme kinetics.
Traditionally performed in cuvettes, adapting this assay to a 96-well plate format offers significant advantages in terms of sample throughput, reagent volume reduction, and the potential for automation. This application note provides detailed protocols for performing the this compound assay in a 96-well format for two key enzymes: Porcine Pancreatic Elastase and Tripeptidyl-peptidase II.
Signaling Pathway and Assay Principle
The fundamental principle of the this compound assay is the enzymatic hydrolysis of the peptide substrate, leading to the release of a chromogenic product.
Determining the Michaelis-Menten Kinetics of Elastase using AAA-pNA: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to determining the Michaelis-Menten kinetic parameters of elastase using the chromogenic substrate N-α-Acryloyl-L-Alanyl-L-Alanyl-L-Alanine-p-Nitroanilide (AAA-pNA). This document includes detailed experimental protocols, data presentation guidelines, and visualizations to facilitate a thorough understanding of the assay and its underlying principles.
Introduction
Elastase is a serine protease that hydrolyzes elastin, a key protein in the extracellular matrix.[1] Its activity is implicated in various physiological and pathological processes, including tissue remodeling, inflammation, and diseases such as chronic obstructive pulmonary disease (COPD) and pancreatitis.[2] Accurate characterization of elastase kinetics is crucial for understanding its biological function and for the development of therapeutic inhibitors.
The use of a chromogenic substrate like this compound allows for a continuous and straightforward spectrophotometric assay of elastase activity. The substrate is cleaved by elastase, releasing p-nitroaniline (pNA), a yellow-colored product that can be quantified by measuring its absorbance at 410 nm.[3][4] This allows for the determination of initial reaction velocities at various substrate concentrations, which is essential for calculating the Michaelis-Menten constants, Km and Vmax.
Principle of the Assay
The enzymatic reaction follows Michaelis-Menten kinetics. Elastase (E) binds to the substrate (S), this compound, to form an enzyme-substrate complex (ES). This complex then undergoes a catalytic step to release the product, p-nitroaniline (P), and regenerate the free enzyme.
The reaction can be summarized as follows:
E + S ⇌ ES → E + P
The rate of p-nitroaniline formation is directly proportional to the elastase activity and can be monitored by the increase in absorbance at 410 nm.
Materials and Reagents
-
Porcine Pancreatic Elastase (or other elastase of interest)
-
N-α-Ac-Ala-Ala-Ala-p-Nitroanilide (this compound)[5]
-
Tris-HCl buffer (e.g., 0.1 M, pH 8.0)[3]
-
Dimethyl sulfoxide (DMSO) for stock solution of this compound
-
Microplate reader or spectrophotometer capable of reading absorbance at 410 nm
-
96-well microplates or cuvettes
-
Standard laboratory equipment (pipettes, tubes, etc.)
Experimental Protocols
Preparation of Reagents
-
Tris-HCl Buffer (0.1 M, pH 8.0): Dissolve the appropriate amount of Tris base and Tris-HCl in distilled water to achieve the desired concentration and pH. Adjust the pH at 25°C.[3]
-
This compound Stock Solution (e.g., 10 mM): Dissolve a known amount of this compound in DMSO. This stock solution should be stored at -20°C.[6]
-
Working Substrate Solutions: Prepare a series of dilutions of the this compound stock solution in the Tris-HCl buffer to achieve a range of final substrate concentrations for the assay (e.g., 0.05 mM to 2 mM).
-
Elastase Solution: Prepare a stock solution of elastase in a suitable buffer (e.g., 0.05 M sodium acetate, pH 5.0, containing 0.1 M NaCl). Immediately before the assay, dilute the stock solution to the desired final concentration in the Tris-HCl assay buffer. Keep the enzyme solution on ice.[7]
Assay Procedure for Michaelis-Menten Kinetics
-
Set up the spectrophotometer or microplate reader to measure absorbance at 410 nm at a constant temperature (e.g., 25°C or 37°C).[7]
-
In a 96-well plate or cuvettes, add the Tris-HCl buffer.
-
Add the different concentrations of the this compound working solutions to the wells/cuvettes.
-
To initiate the reaction, add the diluted elastase solution to each well/cuvette. The final volume in each well should be constant (e.g., 200 µL).
-
Immediately start monitoring the increase in absorbance at 410 nm over a set period (e.g., 5-10 minutes), taking readings at regular intervals (e.g., every 30 seconds).
-
Include a blank control for each substrate concentration containing all components except the enzyme to correct for any non-enzymatic hydrolysis of the substrate.
Data Analysis
-
Calculate the Initial Reaction Velocity (V0): For each substrate concentration, determine the initial rate of the reaction by calculating the slope of the linear portion of the absorbance versus time plot (ΔA410/min).
-
Convert Absorbance to Molar Concentration: Use the molar extinction coefficient of p-nitroaniline (ε = 8,800 M-1cm-1 at 410 nm) to convert the rate from ΔA410/min to moles of product formed per minute (µM/min). The path length of the solution in the microplate well or cuvette must be taken into account.[7]
-
Generate a Michaelis-Menten Plot: Plot the initial velocity (V0) against the corresponding substrate concentration ([S]).
-
Determine Km and Vmax: Use a non-linear regression analysis of the Michaelis-Menten plot to calculate the Km and Vmax values. Alternatively, a Lineweaver-Burk plot (1/V0 vs. 1/[S]) can be used for a linear representation of the data.
Data Presentation
Summarize the calculated kinetic parameters in a clear and structured table.
Table 1: Michaelis-Menten Kinetic Parameters for Porcine Pancreatic Elastase with this compound
| Parameter | Value | Units |
| Km | [Insert experimentally determined value] | mM |
| Vmax | [Insert experimentally determined value] | µM/min |
| kcat | [Insert calculated value] | s-1 |
| kcat/Km | [Insert calculated value] | M-1s-1 |
Note: kcat can be calculated from the equation kcat = Vmax / [E]t, where [E]t is the total enzyme concentration.
Visualizations
The following diagrams illustrate the key processes involved in this assay.
Caption: Enzymatic cleavage of this compound by elastase.
Caption: Workflow for determining elastase kinetics.
Caption: The Michaelis-Menten relationship.
References
- 1. Elastase - Creative Enzymes [creative-enzymes.com]
- 2. laboratorynotes.com [laboratorynotes.com]
- 3. Enzymatic Assay of Elastase (EC 3.4.21.36) [sigmaaldrich.com]
- 4. Pancreatic Elastase Substrate, colorimetric - Echelon Biosciences [echelon-inc.com]
- 5. glpbio.com [glpbio.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. EPC Elastin Products Company > Method > PPE assay using NS945 [elastin.com]
Application of Nα-Acetyl-L-alanyl-L-alanyl-L-alanine p-nitroanilide (AAA-pNA) in Quality Control of Protease Preparations
For Researchers, Scientists, and Drug Development Professionals
Introduction
The precise and consistent quality control of protease preparations is paramount in research, drug development, and manufacturing. Chromogenic substrates, such as Nα-Acetyl-L-alanyl-L-alanyl-L-alanine p-nitroanilide (AAA-pNA) and its analogs, provide a simple, rapid, and reliable method for quantifying the enzymatic activity of specific proteases. This application note details the use of this compound and related compounds for the quality control of protease preparations, providing comprehensive protocols, data presentation, and workflow visualizations.
The underlying principle of this colorimetric assay is the enzymatic hydrolysis of the amide bond between the peptide chain and p-nitroaniline (pNA). The free pNA released has a distinct yellow color and a strong absorbance at 405-410 nm. The rate of pNA formation is directly proportional to the protease activity under specified conditions.
Key Applications
-
Determination of Enzyme Activity: Quantifying the specific activity of purified or partially purified protease preparations.
-
Quality Control: Ensuring batch-to-batch consistency of protease-containing products.
-
Inhibitor Screening: Assessing the potency of protease inhibitors.
-
Kinetic Studies: Determining kinetic parameters such as Kₘ and Vₘₐₓ.
Substrate Specificity
Different peptide sequences linked to p-nitroanilide confer specificity for various proteases. The choice of substrate is critical for accurately measuring the activity of the target protease.
| Substrate Name | Abbreviation | Primary Target Protease(s) |
| N-Succinyl-Ala-Ala-Ala-p-nitroanilide | Suc-AAA-pNA | Elastase (pancreatic and leukocyte)[1] |
| N-Succinyl-Ala-Ala-Pro-Val-p-nitroanilide | Suc-AAPV-pNA | Neutrophil Elastase |
| N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide | Suc-AAPF-pNA | Chymotrypsin, Cathepsin G |
| N-Benzoyl-DL-Arg-p-nitroanilide | BAPNA | Trypsin[2][3] |
| Chromogenic Substrate S-2222 | S-2222 | Factor Xa[4] |
| Chromogenic Substrate S-2251 | S-2251 | Plasmin[4] |
| Thr-Ser-Ala-Val-Leu-Gln-pNA | TSAVLQ-pNA | SARS-CoV-2 Main Protease (Mpro)[5] |
Quantitative Data Summary
The following table summarizes typical performance data for protease assays using p-nitroanilide substrates. Note that specific values can vary depending on the exact assay conditions and the purity of the enzyme preparation.
| Parameter | Typical Value | Notes |
| Wavelength of Detection | 405 - 410 nm | Maximum absorbance of free p-nitroaniline. |
| Molar Extinction Coefficient (ε) of p-nitroaniline | 8,800 M⁻¹cm⁻¹ at pH 7.5 | This value is crucial for calculating the concentration of the product formed. |
| Assay Reproducibility | Within-assay variance < 8%[3] | Demonstrates the precision of the assay. |
| Between-assay variance < 8%[3] | ||
| Linearity | Linear up to at least 4.8 µkat/L for trypsin[6] | The range over which the assay response is proportional to the enzyme concentration. Should be determined for each specific protease. |
Experimental Protocols
General Workflow for Protease Activity Assay
The following diagram illustrates the general workflow for determining protease activity using a p-nitroanilide substrate.
Caption: General workflow for a protease activity assay using a pNA substrate.
Detailed Protocol 1: Elastase Activity Assay
This protocol is adapted for the use of N-Succinyl-Ala-Ala-Ala-p-nitroanilide (Suc-AAA-pNA) to determine the activity of elastase.
1. Materials and Reagents:
-
N-Succinyl-Ala-Ala-Ala-p-nitroanilide (Suc-AAA-pNA)
-
Porcine Pancreatic Elastase or Human Leukocyte Elastase
-
0.1 M HEPES buffer, pH 7.5, containing 0.5 M NaCl and 10% DMSO
-
Spectrophotometer capable of reading at 410 nm
-
Thermostatted cuvette holder (25°C)
-
Pipettes and tips
-
Cuvettes
2. Reagent Preparation:
-
Assay Buffer: Prepare a solution of 0.1 M HEPES, 0.5 M NaCl, and 10% DMSO in deionized water. Adjust the pH to 7.5 at 25°C.
-
Substrate Stock Solution: Dissolve Suc-AAA-pNA in DMSO to a concentration of 10 mM. This stock solution can be stored in aliquots at -20°C.
-
Working Substrate Solution: Dilute the substrate stock solution in the assay buffer to the desired final concentration (e.g., 1 mM). Prepare this solution fresh daily.
-
Enzyme Solution: Prepare a solution of elastase in cold assay buffer. The final concentration should be such that a linear rate of absorbance change is observed over the measurement period.
3. Assay Procedure:
-
Set the spectrophotometer to 410 nm and equilibrate the cuvette holder to 25°C.
-
To a cuvette, add 1.8 mL of the working substrate solution.
-
Place the cuvette in the spectrophotometer and allow it to equilibrate to 25°C.
-
Initiate the reaction by adding 25 µL of the enzyme solution to the cuvette.
-
Mix immediately by inversion and start recording the absorbance at 410 nm for 5 minutes, taking readings every 30 seconds.
-
Prepare a blank by adding 25 µL of the assay buffer instead of the enzyme solution to the substrate solution and record the absorbance.
4. Data Analysis and Calculation:
-
Subtract the rate of the blank reaction from the rate of the enzymatic reaction.
-
Determine the rate of change in absorbance per minute (ΔA₄₁₀/min) from the linear portion of the curve.
-
Calculate the enzyme activity using the following formula based on the Beer-Lambert law:
Activity (U/mL) = (ΔA₄₁₀/min * V_total) / (ε * l * V_enzyme)
Where:
-
ΔA₄₁₀/min: The change in absorbance at 410 nm per minute.
-
V_total: The total volume of the assay in mL (e.g., 1.825 mL).
-
ε: The molar extinction coefficient of p-nitroaniline (8,800 M⁻¹cm⁻¹).
-
l: The path length of the cuvette in cm (usually 1 cm).
-
V_enzyme: The volume of the enzyme solution added in mL (e.g., 0.025 mL).
One unit (U) is defined as the amount of enzyme that hydrolyzes 1.0 µmole of substrate per minute at 25°C.
-
Detailed Protocol 2: Trypsin Activity Assay
This protocol is for the use of Nα-Benzoyl-DL-arginine-p-nitroanilide (BAPNA) to determine the activity of trypsin.
1. Materials and Reagents:
-
Nα-Benzoyl-DL-arginine-p-nitroanilide hydrochloride (BAPNA)
-
Trypsin
-
0.1 M Tris-HCl buffer, pH 8.2, containing 20 mM CaCl₂
-
1 mM HCl
-
Spectrophotometer capable of reading at 405 nm
-
Thermostatted cuvette holder (37°C)
2. Reagent Preparation:
-
Assay Buffer: Prepare a solution of 0.1 M Tris-HCl and 20 mM CaCl₂ in deionized water. Adjust the pH to 8.2 at 25°C.
-
Substrate Stock Solution: Dissolve BAPNA in a small amount of DMSO and then dilute with the assay buffer to the desired concentration (e.g., 1 mM).
-
Enzyme Diluent: 1 mM HCl.
-
Enzyme Solution: Dissolve trypsin in cold 1 mM HCl. Dilute the enzyme solution with the enzyme diluent to obtain a concentration that gives a linear rate of absorbance change.
3. Assay Procedure:
-
Set the spectrophotometer to 405 nm and equilibrate the cuvette holder to 37°C.
-
Pre-warm the assay buffer and substrate solution to 37°C.
-
To a cuvette, add the appropriate volumes of assay buffer and substrate solution.
-
Place the cuvette in the spectrophotometer to equilibrate.
-
Initiate the reaction by adding a small volume of the diluted enzyme solution.
-
Mix and immediately start recording the absorbance at 405 nm for 3-5 minutes.
-
Prepare a blank using the enzyme diluent instead of the enzyme solution.
4. Data Analysis and Calculation:
Follow the same data analysis and calculation steps as described in the elastase protocol, using the appropriate parameters for the trypsin assay.
Signaling Pathway and Logical Relationships
The following diagram illustrates the enzymatic reaction and the principle of detection.
Caption: Enzymatic cleavage of this compound releases colored p-nitroaniline.
Conclusion
The use of this compound and its analogs provides a robust and efficient method for the quality control of protease preparations. The protocols outlined in this document are adaptable for various proteases by selecting the appropriate p-nitroanilide substrate. Careful adherence to the experimental procedures and accurate data analysis are essential for obtaining reliable and reproducible results, which are critical for ensuring the quality and consistency of protease-based products in research and development.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. A simple and specific determination of trypsin in human duodenal juice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Serine protease specificity for peptide chromogenic substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. coachrom.com [coachrom.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting AAA-pNA Assays
This technical support center provides guidance to researchers, scientists, and drug development professionals on how to reduce high background in AAA-pNA (para-nitroanilide) assays. High background can obscure results and reduce assay sensitivity. This guide offers troubleshooting steps and frequently asked questions to help you identify and resolve common issues.
Troubleshooting Guide: High Background
High background absorbance in your this compound assay can arise from several factors, from reagent quality to procedural steps. Below is a systematic guide to pinpoint and address the source of the problem.
Issue 1: Spontaneous Substrate Hydrolysis
One of the most common sources of high background in pNA-based assays is the spontaneous, non-enzymatic hydrolysis of the pNA substrate, which releases the yellow p-nitroaniline chromophore.[1][2][3] This is often exacerbated by the assay's pH.[3][4]
Troubleshooting Steps:
-
Prepare Substrate Solution Fresh: pNA substrates are susceptible to hydrolysis in aqueous solutions.[2] It is highly recommended to prepare the substrate solution immediately before use.
-
Optimize pH of Assay Buffer: Higher pH accelerates the rate of spontaneous hydrolysis.[3][4] If your experimental conditions permit, consider slightly lowering the pH of your assay buffer.
-
Proper Substrate Storage: Stock solutions of pNA substrates should be prepared in dry organic solvents like DMSO or methanol and stored in aliquots at low temperatures to minimize degradation.[2]
-
Run a "Substrate Only" Control: To quantify the level of spontaneous hydrolysis, include a control well containing only the assay buffer and the pNA substrate (no enzyme or sample). The absorbance in this well represents the background from substrate instability.
Issue 2: Reagent Contamination
Contamination of buffers, enzyme preparations, or the substrate itself can lead to elevated background readings.[5][6]
Troubleshooting Steps:
-
Use High-Purity Reagents: Ensure all components, including water, are of high purity and free from contamination.
-
Prepare Fresh Buffers: Prepare all buffers fresh for each experiment to avoid microbial growth or chemical degradation.[6]
-
Filter Sterilize Buffers: If you suspect microbial contamination, filter-sterilize your buffers through a 0.22 µm filter.
-
Run a "No Enzyme" Control: A control containing all assay components except the enzyme of interest can help determine if any reagent is contaminated with an interfering substance.
Issue 3: Non-Specific Binding
In assays involving antibodies or other capture proteins, non-specific binding of assay components to the plate wells can cause a high background signal.[5][7]
Troubleshooting Steps:
-
Optimize Blocking: Inadequate blocking of the microplate wells can leave sites open for non-specific binding.
-
Optimize Antibody Concentrations: If using primary or secondary antibodies, their concentrations may be too high, leading to non-specific binding.[9][10] Perform a titration experiment to determine the optimal antibody dilution.
-
Increase Washing Steps: Inefficient washing between steps can leave behind unbound reagents.[5][10]
Experimental Protocols
Protocol 1: Evaluating Spontaneous Substrate Hydrolysis
This protocol helps determine the contribution of non-enzymatic substrate decay to the background signal.
-
Prepare the this compound assay plate with your samples and controls as usual.
-
Designate at least three wells for a "Substrate Only" control.
-
To these wells, add the same volume of assay buffer as you would for your samples.
-
At the time of initiating the enzymatic reaction, add the pNA substrate to all wells, including the "Substrate Only" controls.
-
Incubate the plate for the standard assay duration and at the same temperature.
-
Stop the reaction and read the absorbance at 405 nm.[11]
-
The average absorbance of the "Substrate Only" wells will provide the background value due to spontaneous hydrolysis.
Protocol 2: Optimizing Blocking Conditions
This experiment helps in identifying the most effective blocking conditions to minimize non-specific binding.
-
Coat a microplate with the appropriate capture molecule, if applicable to your assay.
-
Prepare a series of blocking buffers with varying concentrations of the blocking agent (e.g., 1%, 2%, 5% BSA) and with or without 0.05% Tween-20.
-
Block different sections of the plate with these buffers for varying amounts of time (e.g., 1 hour, 2 hours, overnight at 4°C).
-
Proceed with the rest of the assay protocol, ensuring to have "No Sample/Enzyme" control wells for each blocking condition.
-
Compare the background absorbance in the control wells for each blocking condition to identify the most effective one.
Data Presentation
Table 1: Effect of pH on Spontaneous pNA Substrate Hydrolysis
| Buffer pH | Average Absorbance at 405 nm (Substrate Only Control) |
| 7.0 | 0.052 |
| 7.5 | 0.088 |
| 8.0 | 0.154 |
| 8.5 | 0.297 |
This table illustrates a typical trend where higher pH leads to increased spontaneous hydrolysis of the pNA substrate.
Table 2: Troubleshooting High Background - A Summary
| Potential Cause | Key Indicator | Recommended Action |
| Spontaneous Substrate Hydrolysis | High signal in "substrate only" control wells. | Prepare substrate fresh, optimize pH, store stock in organic solvent.[2] |
| Reagent Contamination | High signal in "no enzyme" control wells. | Use high-purity water, prepare fresh buffers, filter-sterilize.[6] |
| Inadequate Blocking | High background across the entire plate. | Increase blocking agent concentration/time, add detergent.[5] |
| Inefficient Washing | High and variable background. | Increase number and duration of wash steps.[5] |
| Excessive Antibody Concentration | High signal in negative control wells. | Titrate primary and secondary antibodies to optimal dilution.[9] |
Visualizations
Caption: Troubleshooting workflow for high background in this compound assays.
Caption: Logical relationships between causes and solutions for high background.
Frequently Asked Questions (FAQs)
Q1: Why is my blank (buffer + substrate) well yellow?
A: A yellow color in the blank well indicates the presence of free p-nitroaniline. This is most likely due to the spontaneous hydrolysis of your pNA substrate.[1][2] This can be minimized by preparing the substrate solution fresh before each experiment and ensuring the pH of your buffer is not excessively high.[3][4]
Q2: Can the type of microplate I use affect the background?
A: Yes, different microplates can have different binding characteristics. If you suspect non-specific binding is an issue, you might test plates from different manufacturers or plates with surfaces specifically treated to reduce non-specific binding.
Q3: How long can I store my diluted pNA substrate solution?
A: It is strongly recommended to use diluted aqueous solutions of pNA substrates on the same day they are prepared.[2] For best results, prepare it immediately before adding it to the assay plate. Stock solutions in dry organic solvents are more stable when stored properly at low temperatures.[2]
Q4: My background is high, but it's consistent across the plate. Can I just subtract it?
A: While subtracting a consistent background is a common practice, a high background can reduce the dynamic range and sensitivity of your assay.[5] This can make it difficult to accurately quantify low levels of your analyte. It is always best to optimize the assay to keep the background as low as possible.
Q5: What wavelength should I use to read my pNA assay?
A: The product of the enzymatic reaction, p-nitroaniline (pNA), has a maximum absorbance at around 405 nm.[11] Therefore, the plate should be read at this wavelength.
References
- 1. researchgate.net [researchgate.net]
- 2. bachem.com [bachem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. arp1.com [arp1.com]
- 6. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 7. Surmodics - What Causes High Background in ELISA Tests? [shop.surmodics.com]
- 8. stjohnslabs.com [stjohnslabs.com]
- 9. Western Blot Troubleshooting: High Background | Proteintech Group [ptglab.com]
- 10. How to deal with high background in ELISA | Abcam [abcam.com]
- 11. Theoretical Basis for Calculation - ChromogenicSubstrates.com [chromogenicsubstrates.com]
Improving the sensitivity of elastase detection with AAA-pNA.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using N-Succinyl-Ala-Ala-Ala-p-nitroanilide (AAA-pNA) for the detection of elastase activity.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the elastase assay using this compound?
The assay is a colorimetric method based on the enzymatic activity of elastase.[1][2][3] Elastase cleaves the peptide substrate N-Succinyl-Ala-Ala-Ala-p-nitroanilide (Suc-Ala-Ala-Ala-pNA) at the Ala-pNA bond. This cleavage releases the chromogenic molecule p-nitroaniline (pNA), which has a yellow color. The rate of pNA formation, measured by the increase in absorbance at 410 nm, is directly proportional to the elastase activity in the sample.[4][5][6]
Q2: What are the recommended storage conditions for the this compound substrate?
The solid this compound substrate should be stored at 2-8°C.[2] Stock solutions of the substrate are often prepared in dimethyl sulfoxide (DMSO) or a suitable buffer and can be stored in aliquots at -20°C.[2] It is advisable to avoid repeated freeze-thaw cycles of the stock solution.
Q3: What is the optimal pH and temperature for the elastase assay?
The optimal pH for the elastase assay using this compound is typically around 8.0.[4][5][6] The reaction is commonly performed at 25°C or 37°C.[4][5][6] It is crucial to maintain a constant temperature throughout the experiment for accurate and reproducible results.
Q4: How should I prepare the reagents for the assay?
It is recommended to use high-purity water and reagents for all solutions. The buffer, typically Tris-HCl, should be prepared at the desired concentration and pH, and the pH should be adjusted at the assay temperature. The this compound substrate solution should be prepared fresh or from a frozen stock and protected from light. The elastase enzyme solution should be prepared immediately before use in a cold buffer to maintain its activity.[4]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| High Background Signal | 1. Substrate Instability: The this compound substrate may be degrading spontaneously, releasing p-nitroaniline. | - Prepare fresh substrate solution before each experiment.- Store substrate stock solutions in small aliquots at -20°C and protect from light.- Check the quality of the substrate. |
| 2. Contaminated Reagents: Buffers or other reagents may be contaminated with other proteases. | - Use high-purity, sterile reagents and water.- Filter buffers before use. | |
| 3. Sample Interference: The sample itself may contain colored compounds that absorb at 410 nm. | - Run a sample blank containing the sample and all reagents except the substrate. Subtract the absorbance of the sample blank from the sample readings. | |
| Low or No Signal | 1. Inactive Enzyme: The elastase may have lost its activity due to improper storage or handling. | - Store the enzyme at the recommended temperature, typically -20°C or -80°C.- Avoid repeated freeze-thaw cycles.- Prepare the enzyme dilution immediately before use in a cold buffer. |
| 2. Presence of Inhibitors: The sample may contain endogenous elastase inhibitors (e.g., alpha-1-antitrypsin in serum samples). | - Dilute the sample to reduce the inhibitor concentration.- Consider methods to remove inhibitors from the sample, if feasible. | |
| 3. Incorrect Assay Conditions: The pH, temperature, or substrate concentration may be suboptimal. | - Ensure the buffer pH is correct and stable at the assay temperature.- Verify the incubation temperature is optimal for the enzyme.- Check that the substrate concentration is not limiting the reaction. | |
| Poor Reproducibility | 1. Inaccurate Pipetting: Inconsistent volumes of enzyme, substrate, or sample will lead to variable results. | - Use calibrated pipettes and proper pipetting techniques.- Prepare a master mix of reagents to be added to all wells to minimize pipetting errors. |
| 2. Temperature Fluctuations: Variations in temperature during the assay will affect the reaction rate. | - Use a temperature-controlled plate reader or water bath.- Allow all reagents to equilibrate to the assay temperature before starting the reaction. | |
| 3. Incomplete Mixing: Failure to properly mix the reagents upon addition can lead to inconsistent reaction initiation. | - Gently mix the contents of the wells immediately after adding the final reagent. |
Data Presentation
Table 1: Typical Reagent Concentrations for Elastase Assay
| Reagent | Stock Concentration | Final Concentration in Assay |
| Tris-HCl Buffer | 0.1 M, pH 8.0 | 96.7 mM[4] |
| This compound Substrate | 4.4 mM in buffer | 0.29 mM[4] |
| Elastase (Porcine Pancreatic) | 0.2–0.5 units/mL | 0.02–0.05 units[4] |
Table 2: Spectrophotometric Properties of p-nitroaniline (pNA)
| Parameter | Value | Reference |
| Wavelength of Maximum Absorbance (λmax) | 410 nm | [4][5][6] |
| Molar Extinction Coefficient (ε) at pH 8.0 | 8,800 M⁻¹cm⁻¹ |
Experimental Protocols
Standard Protocol for Elastase Activity Assay
This protocol is a general guideline and may require optimization for specific experimental conditions.
1. Reagent Preparation:
-
Assay Buffer: 0.1 M Tris-HCl, pH 8.0.
-
Substrate Stock Solution: 4.4 mM N-Succinyl-Ala-Ala-Ala-p-nitroanilide (this compound) in Assay Buffer.
-
Enzyme Solution: Prepare a dilution of elastase in cold Assay Buffer to a concentration of 0.2-0.5 units/mL immediately before use.
2. Assay Procedure:
-
Set up the reactions in a 96-well plate or cuvettes.
-
Add the following to each well/cuvette:
-
Test Sample: 2.7 mL of Assay Buffer, 0.2 mL of Substrate Solution, and the sample containing elastase.
-
Blank: 2.8 mL of Assay Buffer and 0.2 mL of Substrate Solution.
-
-
Equilibrate the plate/cuvettes to the desired temperature (e.g., 25°C).
-
To initiate the reaction, add 0.1 mL of the Enzyme Solution to the test sample wells. For the blank, add 0.1 mL of Assay Buffer.
-
Immediately mix the contents by gentle pipetting or shaking.
-
Measure the absorbance at 410 nm at regular intervals (e.g., every minute) for 5-10 minutes using a spectrophotometer or microplate reader.
3. Data Analysis:
-
Plot the absorbance values against time for each sample.
-
Determine the initial reaction rate (ΔA410/minute) from the linear portion of the curve.
-
Calculate the elastase activity using the following formula:
Units/mL Enzyme = (ΔA410/min * Total Volume (mL)) / (Molar Extinction Coefficient * Light Path (cm) * Enzyme Volume (mL))
Mandatory Visualizations
Enzymatic Reaction of Elastase with this compound
Caption: Enzymatic cleavage of this compound by elastase.
Experimental Workflow for Elastase Assay
Caption: A typical workflow for an elastase activity assay.
Logical Relationship for Troubleshooting High Background
Caption: Troubleshooting logic for high background signals.
References
Effect of pH and buffer composition on AAA-pNA assay performance.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their AAA-pNA (N-Succinyl-L-Alanyl-L-Alanyl-L-Alanine-p-nitroanilide) assays. This guide focuses on the critical roles of pH and buffer composition in achieving accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for an this compound assay?
A1: The optimal pH for an this compound assay is largely dependent on the specific enzyme being studied. For elastase, a commonly used enzyme with this substrate, the optimal pH is typically in the range of 8.0 to 8.3.[1][2][3] It is always recommended to perform a pH profile experiment for your specific enzyme and conditions to determine the empirical optimum.
Q2: Which buffer should I use for my this compound assay?
A2: Tris-HCl is the most frequently recommended buffer for elastase assays using the this compound substrate.[1][2][3] However, the choice of buffer can influence enzyme activity, and its effects can be enzyme-dependent. For some enzymes, buffers like HEPES or phosphate may also be suitable, though they could alter the kinetic parameters. It is advisable to consult literature specific to your enzyme of interest or to test a few different buffer systems.
Q3: How does buffer concentration affect the assay?
A3: The concentration of the buffer is crucial for maintaining a stable pH throughout the experiment. A common concentration for Tris-HCl buffer in this assay is 0.1 M.[1][2][4] Insufficient buffer capacity can lead to pH shifts during the reaction, which will affect enzyme activity and the absorbance of the p-nitroanilide (pNA) product.
Q4: Can components of the buffer, other than the buffering agent, affect the assay?
A4: Yes. For instance, the presence of salts like NaCl can impact enzyme activity.[4] The ionic strength of the buffer can also shift the absorbance spectrum of pNA, potentially affecting the accuracy of your measurements.[5] It is important to be consistent with all buffer components between experiments.
Q5: Why is the absorbance of the released p-nitroanilide measured at 410 nm?
A5: The product of the enzymatic reaction, p-nitroanilide (pNA), exhibits a distinct yellow color with an absorbance maximum around 381 nm. However, the absorbance is typically measured at 410 nm.[1][2][4] This is because the substrate, this compound, may have some residual absorbance at lower wavelengths, and measuring at 410 nm helps to minimize this background interference, ensuring that the measured signal is predominantly from the pNA product.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or No Signal | Suboptimal pH: The pH of the reaction buffer is outside the optimal range for your enzyme. | Prepare buffers at a range of pH values (e.g., 7.0, 7.5, 8.0, 8.5, 9.0) to determine the optimal pH for your specific enzyme and substrate combination. |
| Incorrect Buffer Composition: The chosen buffer system may be inhibitory to the enzyme. | Test alternative buffer systems (e.g., HEPES, Phosphate) if Tris-HCl is not yielding expected results. Ensure all buffer components are compatible with your enzyme. | |
| High Background Signal | Substrate Instability: The this compound substrate may be hydrolyzing spontaneously at the experimental pH. | Run a "no-enzyme" control to measure the rate of spontaneous substrate hydrolysis. If high, consider lowering the pH slightly or preparing the substrate solution fresh before each experiment. |
| Contaminated Reagents: Buffers or other reagents may be contaminated with proteases. | Use fresh, high-purity reagents and sterile, nuclease-free water to prepare all solutions. | |
| Inconsistent Results (Poor Reproducibility) | pH Instability: The buffering capacity of your buffer is insufficient, leading to pH drift during the assay. | Ensure your buffer concentration is adequate (e.g., 0.1 M). Prepare fresh buffer for each set of experiments. |
| Variable Buffer Preparation: Inconsistencies in buffer preparation between experiments. | Use a calibrated pH meter and be meticulous in preparing all buffers to ensure consistency in pH and ionic strength. | |
| pNA Absorbance Shift: Changes in ionic strength or other buffer components between assays are altering the pNA absorbance spectrum.[5] | Maintain a consistent buffer composition, including salt concentrations, across all experiments. |
Experimental Protocols
Standard Protocol for Porcine Pancreatic Elastase Assay
This protocol is adapted from established methods for determining elastase activity using N-Succinyl-Ala-Ala-Ala-p-nitroanilide.[1][2][3]
Materials:
-
Enzyme: Porcine Pancreatic Elastase
-
Substrate: N-Succinyl-Ala-Ala-Ala-p-nitroanilide (this compound)
-
Buffer: 0.1 M Tris-HCl, pH 8.3 at 25°C
-
Enzyme Dilution Buffer: 0.05 M Sodium Acetate, 0.1 M NaCl, pH 5.0
-
Spectrophotometer capable of reading at 410 nm
Procedure:
-
Buffer Preparation:
-
Tris-HCl Buffer (0.1 M, pH 8.3): Dissolve Tris base and Tris-HCl in water to the desired concentration. Adjust the pH to 8.3 at 25°C using 1 M HCl or 1 M NaOH.
-
Sodium Acetate Buffer (0.05 M, pH 5.0): Prepare solutions of 0.2 M acetic acid and 0.2 M sodium acetate. Mix appropriate volumes to achieve a pH of 5.0 and add NaCl to a final concentration of 0.1 M.
-
-
Substrate Solution Preparation: Dissolve the this compound substrate in the Tris-HCl buffer to a final concentration of 2.5 mM.
-
Enzyme Solution Preparation: Dissolve the elastase in the cold Sodium Acetate Buffer to a concentration of 1 mg/mL. Perform a subsequent dilution to 0.1 mg/mL in the same buffer immediately before use.
-
Assay Execution: a. Set the spectrophotometer to 410 nm and maintain the temperature at 25°C. b. In a cuvette, mix 2.5 mL of the Tris-HCl buffer and 0.5 mL of the substrate solution. c. Add a small volume (e.g., 5 µL) of the diluted enzyme solution to the cuvette and mix immediately. d. Monitor the increase in absorbance at 410 nm over time. The rate of increase should be linear.
Data Presentation
Table 1: Recommended Buffer Conditions for Elastase this compound Assay from Various Protocols
| Parameter | Recommendation 1 [1] | Recommendation 2 [2] | Recommendation 3 [4] |
| Buffer | Tris | Tris | Tris-NaCl |
| pH | 8.3 | 8.0 | 7.5 |
| Concentration | 0.1 M | 0.1 M | 0.1 M |
| Additives | None specified | None specified | 0.5 M NaCl |
| Temperature | 25°C | 25°C | 25°C |
Visualizations
Caption: A flowchart illustrating the key steps in the this compound experimental workflow.
Caption: A decision tree to guide troubleshooting of common this compound assay problems.
References
- 1. EPC Elastin Products Company > Method > PPE assay using NS945 [elastin.com]
- 2. Elastase - Assay | Worthington Biochemical [worthington-biochem.com]
- 3. image.pro.acmec-e.com [image.pro.acmec-e.com]
- 4. EPC Elastin Products Company > Method > HSE assay using FH237 [elastin.com]
- 5. Solution composition dependent variation in extinction coefficients for p-nitroaniline - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Nα-Acetyl-L-alanyl-L-alanyl-L-alanine p-nitroanilide (AAA-pNA)
Welcome to the technical support center for AAA-pNA. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, FAQs, and detailed protocols to address common challenges encountered with this compound, particularly its limited solubility in aqueous buffers.
Troubleshooting Guide: Solubility and Assay Issues
This guide addresses specific problems you may encounter during your experiments in a question-and-answer format.
Q1: My this compound solution appears cloudy or has visible precipitate after I dilute my stock into the aqueous assay buffer. What should I do?
A1: This indicates that the this compound has precipitated out of solution because its solubility limit in the final aqueous buffer has been exceeded.
-
Immediate Action: Centrifuge your diluted substrate solution to pellet the precipitate before adding it to the enzyme. This will prevent artifacts in absorbance readings. However, be aware that the actual substrate concentration will be lower than intended.
-
Long-Term Solution 1 (Increase Co-solvent): The most common solution is to use an organic co-solvent. Prepare your stock solution in 100% Dimethyl Sulfoxide (DMSO). When diluting into your aqueous buffer, ensure the final concentration of DMSO is sufficient to maintain solubility but does not inhibit your enzyme. A final concentration of 1-5% (v/v) DMSO is generally well-tolerated by many enzymes. You must validate the effect of the co-solvent on your specific enzyme's activity.
-
Long-Term Solution 2 (Reduce Substrate Concentration): Lower the final concentration of this compound in your assay to a level below its solubility limit in the chosen buffer system.
Q2: How can I determine the maximum permissible concentration of an organic solvent (like DMSO) for my enzyme assay?
A2: You must perform a solvent tolerance assay.
-
Run your standard enzyme assay with a fixed concentration of enzyme and substrate.
-
In parallel, set up identical assays containing increasing concentrations of the organic solvent (e.g., 0.5%, 1%, 2%, 5%, 10% DMSO).
-
Create a control with no enzyme to measure the effect of the solvent on substrate auto-hydrolysis.
-
Plot the enzyme activity against the solvent concentration. The highest concentration of solvent that does not significantly decrease enzyme activity is the maximum permissible concentration for your experiments.
Q3: I am observing a high background signal (increasing absorbance) in my control wells that do not contain any enzyme. Why is this happening?
A3: This can be due to two primary reasons:
-
Substrate Precipitation: Fine, non-visible precipitate can form over time, leading to light scattering and an apparent increase in absorbance. Visually inspect the wells for cloudiness and refer to the solutions in Q1.
-
Auto-hydrolysis: The this compound substrate may be undergoing spontaneous hydrolysis in your assay buffer. This is often pH and temperature-dependent. To check for this, incubate the substrate in the assay buffer under the exact experimental conditions (temperature, time) but without the enzyme and monitor the absorbance. If it increases, you are observing auto-hydrolysis. Consider adjusting the buffer pH if possible or subtracting the rate of auto-hydrolysis from your enzyme-catalyzed reaction rate.
Frequently Asked Questions (FAQs)
What is this compound and how does it work? Nα-Acetyl-L-alanyl-L-alanyl-L-alanine p-nitroanilide (this compound) is a chromogenic peptide substrate used to measure the activity of certain proteases, most notably neutrophil elastase. The enzyme cleaves the peptide bond C-terminal to the third alanine residue, releasing the p-nitroaniline (pNA) chromophore. Free pNA is yellow and its concentration can be quantified by measuring the absorbance of light at approximately 405-410 nm.
How should I prepare and store this compound stock solutions? Due to its poor aqueous solubility, this compound powder should be dissolved in an anhydrous organic solvent such as DMSO or N,N-Dimethylformamide (DMF) to prepare a concentrated stock solution (e.g., 10-20 mM). Store this stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Ensure the stock solution is completely thawed and vortexed before use.
What factors can influence the solubility of this compound in the final assay buffer? Several factors affect solubility:
-
Organic Co-solvent Concentration: Higher percentages of solvents like DMSO increase solubility.
-
pH: The pH of the aqueous buffer can influence the charge state of the molecule, though its effect is generally less pronounced than that of co-solvents.
-
Temperature: Solubility may increase with temperature, but this must be balanced with maintaining optimal enzyme activity and stability.
-
Ionic Strength: The salt concentration of the buffer can also impact the solubility of small organic molecules.
Quantitative Data: this compound Solubility
The absolute solubility of this compound in aqueous buffers is low and not always reported directly. Instead, working concentrations are established based on the final percentage of the organic co-solvent used. The table below provides commonly used and recommended concentrations.
| Solvent System | This compound Stock Conc. | Final Co-solvent in Assay | Max. Final this compound Conc. | Notes |
| 100% DMSO | 10 - 20 mM | 1 - 5% (v/v) | 0.1 - 1.0 mM | Most common method. DMSO concentration must be validated for enzyme compatibility. |
| 100% DMF | 10 - 20 mM | 1 - 5% (v/v) | 0.1 - 1.0 mM | Alternative to DMSO. Also requires validation for enzyme compatibility. |
| Aqueous Buffer (e.g., Tris, HEPES) | Not Recommended | 0% | < 0.1 mM | Very low solubility; high risk of precipitation and inaccurate results. |
Experimental Protocols
Protocol 1: Preparation of a 20 mM this compound Stock Solution in DMSO
-
Reagents and Materials:
-
Nα-Acetyl-L-alanyl-L-alanyl-L-alanine p-nitroanilide (MW: 450.46 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes
-
Vortex mixer
-
-
Procedure:
-
Weigh out 4.50 mg of this compound powder and place it into a clean microcentrifuge tube.
-
Add 1.0 mL of anhydrous DMSO to the tube.
-
Vortex the solution vigorously for 1-2 minutes until the powder is completely dissolved. A brief, gentle warming in a 37°C water bath can aid dissolution if needed.
-
Visually inspect the solution against a light source to ensure no particulate matter remains.
-
Aliquot the stock solution into smaller volumes (e.g., 50 µL) in separate tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for long-term use.
-
Protocol 2: General Enzyme Assay for Neutrophil Elastase using this compound
-
Reagents and Materials:
-
20 mM this compound stock solution in DMSO (from Protocol 1)
-
Assay Buffer (e.g., 100 mM HEPES, pH 7.5)
-
Purified Human Neutrophil Elastase
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
-
-
Procedure:
-
Prepare the reaction mixture in the wells of the 96-well plate. For a final volume of 200 µL:
-
Add 188 µL of Assay Buffer.
-
Add 2 µL of the 20 mM this compound stock solution. Mix gently. This results in a final substrate concentration of 200 µM and a final DMSO concentration of 1%.
-
-
Include control wells:
-
No-Enzyme Control: 198 µL Assay Buffer + 2 µL of 20 mM this compound stock.
-
Buffer Blank: 200 µL Assay Buffer.
-
-
Equilibrate the plate at the desired assay temperature (e.g., 25°C or 37°C) for 5 minutes.
-
Initiate the reaction by adding 10 µL of the appropriately diluted enzyme solution to the sample wells.
-
Immediately place the plate in the microplate reader and begin measuring the absorbance at 405 nm every 60 seconds for 15-30 minutes (kinetic mode).
-
Calculate the reaction rate (V₀) from the linear portion of the absorbance vs. time plot.
-
Visualizations
Caption: Enzymatic cleavage of this compound substrate.
Caption: Troubleshooting decision tree for this compound solubility.
Identifying and minimizing assay interference from sample components.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and minimize assay interference from sample components.
Frequently Asked Questions (FAQs)
Q1: What is assay interference?
A1: Assay interference refers to the effect of a substance present in a sample that alters the correct value of the analyte being measured.[1] This can lead to falsely high or low results, impacting the accuracy and reliability of the assay.[1][2]
Q2: What are the most common sources of assay interference?
A2: Common sources of interference include:
-
Endogenous substances: These originate from within the sample itself, such as hemoglobin (hemolysis), bilirubin (icterus), and lipids (lipemia).[3][4][5]
-
Heterophile antibodies: These are human antibodies that can bind to the animal antibodies used in an immunoassay, causing false positive or negative results.[6][7]
-
Human anti-animal antibodies (HAAAs): Similar to heterophile antibodies, these are specific antibodies that can develop in response to exposure to animal immunoglobulins.[8][9] A common example is Human Anti-Mouse Antibodies (HAMA).[8]
-
Rheumatoid factor (RF): An autoantibody that can interfere with immunoassays.[8][10]
-
Cross-reacting substances: Molecules with a similar structure to the analyte can bind to the assay antibodies, leading to inaccurate measurements.[2][10]
-
Sample matrix effects: The overall composition of the sample (e.g., serum, plasma, tissue homogenate) can influence the assay's performance.[11][12]
Q3: How can I detect if my assay is experiencing interference?
A3: Several methods can be used to detect assay interference:
-
Serial Dilutions: A sample is serially diluted and the analyte concentration is measured at each dilution. If interference is present, the results may not be linear across the dilution series.[2][6]
-
Spike and Recovery: A known amount of the analyte is "spiked" into a sample and the recovery is measured. Recoveries outside the acceptable range (typically 80-120%) suggest interference.[11][13][14]
-
Alternate Testing Methods: Comparing results from a different assay platform or with antibodies from a different species can help identify interference, as different assays are often susceptible to different interfering substances.[6]
-
Use of Blocking Agents: Pre-treating samples with commercially available blocking agents can help determine if heterophile or anti-animal antibodies are the cause of interference.[6][8]
Q4: What are the general strategies to minimize assay interference?
A4: Strategies to minimize interference include:
-
Sample Dilution: This is often the simplest method to reduce the concentration of interfering substances.[2][15]
-
Use of Blocking Agents: Incorporating blocking agents into the assay diluent can neutralize interfering antibodies.[7][8][9]
-
Sample Pre-treatment: Methods like precipitation with polyethylene glycol (PEG) can remove some interfering antibodies.[7]
-
Assay Optimization: Modifying the assay protocol, such as changing incubation times or buffer compositions, can sometimes reduce interference.[15]
Troubleshooting Guides
Issue 1: High Background Signal
| Potential Cause | Recommended Solution |
| Inefficient blocking | Use a different or higher concentration of blocking reagent. Modern alternatives to BSA may offer better performance.[16][17] Increase the blocking incubation time. |
| Non-specific binding of antibodies | Add detergents like Tween-20 to wash buffers to reduce non-specific binding. Consider using cross-adsorbed secondary antibodies.[16] |
| Insufficient washing | Increase the number of wash steps and the soaking time between washes.[18] |
| Contaminated reagents | Ensure all reagents, especially the substrate solution, are fresh and not contaminated.[18] |
Issue 2: Weak or No Signal
| Potential Cause | Recommended Solution |
| Low antibody affinity or concentration | Ensure the capture and detection antibodies have a high affinity for the target analyte.[16] Optimize the concentration of the antibodies. |
| Competition for the same epitope (sandwich ELISA) | Verify that the capture and detection antibodies recognize distinct epitopes on the analyte. |
| Reagents added in the wrong order or prepared incorrectly | Double-check the assay protocol and ensure all reagents are prepared according to the instructions. |
| Insufficient incubation time or temperature | Ensure that incubations are carried out for the recommended duration and at the specified temperature.[18] |
Issue 3: Poor Reproducibility (High Variability)
| Potential Cause | Recommended Solution |
| Inconsistent pipetting | Calibrate pipettes regularly and ensure proper pipetting technique to avoid errors.[18] |
| Inadequate mixing of reagents and samples | Thoroughly mix all solutions before adding them to the plate.[18] |
| Edge effects due to temperature gradients | Ensure the entire plate is at a uniform temperature during incubations.[19] |
| Cross-well contamination | Use new pipette tips for each reagent and sample. Be careful not to touch the sides of the wells.[18] |
Data Presentation: Impact of Common Interferents
The following tables summarize the potential effects of common endogenous interferents on various chemistry analytes. The extent of interference can be concentration-dependent and assay-specific.
Table 1: Effect of Hemolysis on Chemistry Analytes
| Analyte | Potential Effect of Hemolysis |
| Potassium | Falsely elevated[4] |
| Lactate Dehydrogenase (LDH) | Falsely elevated[4] |
| Sodium | Falsely diluted[4] |
| Prothrombin Time (PT) | No significant clinical impact[20] |
| Activated Partial Thromboplastin Time (APTT) | Significant statistical and clinical differences in hemolyzed specimens[20] |
| Fibrinogen | Significant differences in grossly hemolyzed samples[20] |
| D-dimer | Significant differences in grossly hemolyzed samples[20] |
Table 2: Effect of Icterus (Bilirubin) on Chemistry Analytes
| Analyte | Potential Effect of Icterus |
| Low Estradiol Levels | Significant effect at severe icterus[21] |
| Coagulation Tests (PT, APTT, Fibrinogen, Antithrombin, D-dimer) | No clinically significant differences observed[20] |
Table 3: Effect of Lipemia (Lipids) on Chemistry Analytes
| Analyte | Potential Effect of Lipemia |
| C3, C4, Ceruloplasmin, Haptoglobin, Immunoglobulins (Ig), Vitamin D | Significantly affected by moderate and severe lipemia[21] |
| Blood Urea Nitrogen (BUN) | Affected by gross lipemia at high triglyceride concentrations[3] |
| Coagulation Tests (PT, APTT, Fibrinogen, Antithrombin, D-dimer) | No clinically significant differences observed[20] |
Experimental Protocols
Spike and Recovery Protocol
This experiment is designed to determine if the sample matrix interferes with the detection of the analyte.[11]
Objective: To assess the accuracy of an assay in a specific sample type by adding a known amount of analyte and measuring its recovery.
Materials:
-
ELISA kit or assay reagents
-
Analyte standard for spiking
-
Sample(s) to be tested
-
Standard curve diluent
Procedure:
-
Prepare a Spiking Stock Solution: Prepare a high-concentration stock of the analyte standard.[22]
-
Prepare Samples:
-
Neat Sample: An aliquot of the original, unspiked sample.[13]
-
Spiked Sample: Add a small volume of the spiking stock solution to another aliquot of the sample. The amount spiked should result in a concentration that falls in the middle of the standard curve range.[13]
-
Control Spike: Add the same amount of spiking stock solution to the standard curve diluent.[13]
-
-
Assay the Samples: Run the neat sample, spiked sample, and control spike in the assay according to the manufacturer's protocol.
-
Calculate Recovery:
-
% Recovery = (Concentration in Spiked Sample - Concentration in Neat Sample) / Known Concentration of Spike * 100
-
An acceptable recovery range is typically 80-120%.[13]
-
Linearity of Dilution Protocol
This experiment assesses whether the analyte in a sample dilutes in a linear fashion, which can indicate the presence of matrix effects.[11]
Objective: To determine if the dose-response of a sample is linear across a range of dilutions.
Procedure:
-
Prepare a High-Concentration Sample: Use a sample with a high endogenous level of the analyte or a spiked sample.[23]
-
Perform Serial Dilutions: Create a series of dilutions of the sample (e.g., 1:2, 1:4, 1:8, 1:16) using the standard curve diluent.[22]
-
Assay the Dilutions: Measure the analyte concentration in each dilution using the assay.
-
Analyze the Results:
-
Multiply the measured concentration of each dilution by its dilution factor to get the corrected concentration.
-
The corrected concentrations should be consistent across the dilution series. A variation of no more than ±20% between doubling dilutions is generally considered acceptable.[24]
-
Visualizations
Caption: Workflow for identifying and mitigating assay interference.
Caption: Mechanism of heterophilic antibody interference in a sandwich ELISA.
References
- 1. scispace.com [scispace.com]
- 2. myadlm.org [myadlm.org]
- 3. medpace.com [medpace.com]
- 4. clinicallab.com [clinicallab.com]
- 5. tdxedge.com [tdxedge.com]
- 6. Investigating Immunoassay Interferences [en.nobellab.com]
- 7. Interferences in Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Immunoassay Blocking Agents: Reducing False Results [collateral.meridianlifescience.com]
- 9. meridianbioscience.com [meridianbioscience.com]
- 10. biochemia-medica.com [biochemia-medica.com]
- 11. Spike and Recovery and Linearity of Dilution Assessment | Thermo Fisher Scientific - TW [thermofisher.com]
- 12. bataviabiosciences.com [bataviabiosciences.com]
- 13. woongbee.com [woongbee.com]
- 14. Developing your own ELISA: Spike & Recovery Experiments - Behind the Bench [thermofisher.com]
- 15. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 16. biocompare.com [biocompare.com]
- 17. corning.com [corning.com]
- 18. abbexa.com [abbexa.com]
- 19. arp1.com [arp1.com]
- 20. Influence of hemolysis, icterus and lipemia on coagulation tests as performed on Cobas t511 new analyzer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Effect of interference from hemolysis, icterus and lipemia on routine pediatric clinical chemistry assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 23. biosensis.com [biosensis.com]
- 24. cygnustechnologies.com [cygnustechnologies.com]
Optimizing substrate and enzyme concentrations for AAA-pNA assays.
This guide provides researchers, scientists, and drug development professionals with comprehensive resources for optimizing substrate and enzyme concentrations in Acetyl-Ala-Ala-Ala-p-Nitroanilide (AAA-pNA) assays. Find answers to frequently asked questions, troubleshoot common issues, and follow detailed protocols for robust and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the this compound assay?
A1: The this compound assay is a colorimetric method used to measure the activity of certain proteases, such as elastase. The substrate, Suc-Ala-Ala-Ala-pNA, is cleaved by the enzyme, releasing the chromophore p-nitroanilide (pNA).[1] The amount of pNA released is directly proportional to the enzyme's activity and can be quantified by measuring the absorbance of light at or near 405-410 nm.[1]
Q2: Why is it critical to optimize enzyme and substrate concentrations?
A2: Optimizing enzyme and substrate concentrations is crucial for ensuring that the assay operates under conditions of Michaelis-Menten kinetics, where the reaction rate is proportional to the enzyme concentration.[2] Using suboptimal concentrations can lead to inaccurate measurements of enzyme activity, underestimation of inhibitor potency, or depletion of the substrate during the measurement period.[2][3] The goal is to find a substrate concentration that saturates the enzyme (allowing for the determination of Vmax) without causing substrate inhibition, and an enzyme concentration that yields a linear reaction rate over time.[2]
Q3: What are Km and Vmax, and why are they important in this assay?
A3:
-
Vmax (Maximum Velocity): Represents the maximum rate of the reaction when the enzyme is fully saturated with the substrate. It is directly proportional to the enzyme concentration.[4]
-
Km (Michaelis-Menten Constant): Is the substrate concentration at which the reaction rate is half of Vmax.[4] It is a measure of the enzyme's affinity for the substrate; a lower Km indicates a higher affinity.
Determining these parameters is essential for understanding the enzyme's catalytic efficiency and for selecting the appropriate substrate concentration for routine assays and inhibitor screening.[5][6]
Q4: Should I determine the optimal enzyme or substrate concentration first?
A4: It is generally recommended to first determine the optimal enzyme concentration.[3] This involves finding a concentration that produces a linear and measurable signal over a desired time frame with a fixed, saturating concentration of the substrate. Once the enzyme concentration is fixed, you can then vary the substrate concentration to determine Km and Vmax.[7]
Troubleshooting Guide
This section addresses specific issues that may arise during your this compound assays.
| Problem | Potential Cause | Recommended Solution |
| High Background Signal | 1. Spontaneous hydrolysis of the this compound substrate.[8] 2. Contaminated reagents or buffer. | 1. Run a "substrate only" control (no enzyme) to measure the rate of spontaneous hydrolysis and subtract this from all measurements. Prepare fresh substrate solution if hydrolysis is excessive. 2. Use high-purity water and fresh buffer solutions. Filter-sterilize buffers if necessary. |
| Low or No Signal | 1. Inactive enzyme due to improper storage or handling.[9] 2. Incorrect buffer pH or composition, inhibiting enzyme activity. 3. Insufficient enzyme or substrate concentration. | 1. Verify enzyme storage conditions (-20°C is common) and avoid repeated freeze-thaw cycles.[9] Test enzyme activity with a positive control if available. 2. Check that the buffer pH is optimal for your specific enzyme (e.g., pH 8.0 for porcine pancreatic elastase). 3. Systematically increase the enzyme concentration first, then the substrate, as described in the protocols below. |
| Non-linear Reaction Rate (Curve plateaus too quickly) | 1. Substrate depletion. The initial substrate concentration is too low for the amount of enzyme used. 2. Product inhibition. The released pNA or the other cleavage product is inhibiting the enzyme. | 1. Decrease the enzyme concentration or increase the initial substrate concentration. Aim for less than 10-15% of the substrate to be consumed during the reaction time. 2. Measure only the initial velocity of the reaction where the rate is linear. Dilute the enzyme to slow down the reaction. |
| High Variability Between Replicates | 1. Inaccurate pipetting of enzyme or substrate. 2. "Edge effects" due to uneven temperature or evaporation across the microplate.[10] 3. Reagents not mixed properly in wells. | 1. Use calibrated pipettes and ensure proper technique. Prepare a master mix of reagents to add to the wells to minimize pipetting errors. 2. Ensure the plate is equilibrated to the reaction temperature before adding reagents. Use a plate sealer during incubation to prevent evaporation.[10] Avoid using the outer wells of the plate if edge effects are persistent. 3. Gently mix the contents of the wells after adding all reagents, for example, by using a plate shaker for a few seconds. |
Experimental Protocols
Protocol 1: Determining the Optimal Enzyme Concentration
This protocol aims to identify an enzyme concentration that results in a linear rate of product formation for a defined period.
Methodology:
-
Prepare Reagents:
-
Assay Buffer: Prepare a suitable buffer for your enzyme (e.g., 100 mM Tris-HCl, pH 8.0).
-
Substrate Stock Solution: Prepare a concentrated stock of this compound (e.g., 10 mM in DMSO).
-
Working Substrate Solution: Dilute the stock solution in Assay Buffer to a fixed, saturating concentration (e.g., 1 mM, or 5-10 times the expected Km).
-
-
Enzyme Dilutions: Prepare a series of enzyme dilutions in cold Assay Buffer. The range should be broad enough to find a concentration that gives a steady signal increase (e.g., from 1 µM down to 1 nM).[3]
-
Assay Setup (96-well plate format):
-
Add the Working Substrate Solution to each well.
-
Equilibrate the plate to the desired temperature (e.g., 25°C or 37°C).
-
Initiate the reaction by adding the different enzyme dilutions to the wells.
-
Include a "no enzyme" control well containing only buffer and substrate.
-
-
Data Collection:
-
Immediately place the plate in a microplate reader set to measure absorbance at 405-410 nm.
-
Take kinetic readings every 60 seconds for 15-30 minutes.
-
-
Data Analysis:
-
For each enzyme concentration, plot Absorbance vs. Time.
-
Calculate the initial velocity (V₀) from the slope of the linear portion of each curve.
-
Plot V₀ vs. Enzyme Concentration. The optimal enzyme concentration will be in the linear range of this plot, providing a robust and measurable signal.
-
Protocol 2: Determining Km and Vmax
This protocol uses the fixed optimal enzyme concentration to determine the enzyme's kinetic parameters by varying the substrate concentration.
Methodology:
-
Prepare Reagents:
-
Assay Buffer: Same as in Protocol 1.
-
Enzyme Solution: Prepare the enzyme at the optimal concentration determined in Protocol 1 in cold Assay Buffer.
-
Substrate Dilutions: Prepare a series of dilutions of the this compound substrate in Assay Buffer. The concentration range should typically span from 0.1 x Km to 10 x Km. A good starting point is a range from 10 µM to 2 mM.
-
-
Assay Setup (96-well plate format):
-
Add the different substrate dilutions to the wells.
-
Include a "no substrate" control well.
-
Equilibrate the plate to the reaction temperature.
-
Initiate the reactions by adding the fixed concentration of Enzyme Solution to all wells.
-
-
Data Collection:
-
Measure the absorbance kinetically as described in Protocol 1.
-
-
Data Analysis:
-
Calculate the initial velocity (V₀) for each substrate concentration from the linear portion of the Absorbance vs. Time plot.
-
Plot V₀ vs. Substrate Concentration ([S]).
-
Fit the data to the Michaelis-Menten equation using non-linear regression software to determine the values for Km and Vmax.[4]
-
Alternatively, use a linearization method like the Lineweaver-Burk plot (1/V₀ vs. 1/[S]) to estimate Km and Vmax, although non-linear regression is generally more accurate.[5][6]
-
Visual Guides and Workflows
Caption: General workflow for an this compound enzyme assay.
References
- 1. Suc-AAA-pNA peptide [novoprolabs.com]
- 2. Optimizing Substrate Concentrations for Accurate Turnover Rate Measurements [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. graphpad.com [graphpad.com]
- 5. How to Determine Km and Vmax from Lab Data [synapse.patsnap.com]
- 6. Untitled Document [ucl.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. margenot.cropsciences.illinois.edu [margenot.cropsciences.illinois.edu]
- 9. Troubleshooting Common Issues with Restriction Digestion Reactions | Thermo Fisher Scientific - NP [thermofisher.com]
- 10. Troubleshooting Common ELISA Kit Problems: A Lab Technician's Guide [synapse.patsnap.com]
Technical Support Center: p-Nitroaniline Handling and Degradation
This technical support center provides guidance for researchers, scientists, and drug development professionals on managing the light sensitivity and degradation of p-nitroaniline.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments involving p-nitroaniline.
Issue 1: Unexpected Color Change of Solid p-Nitroaniline
-
Question: My solid p-nitroaniline, which is typically a bright yellow powder, has developed a darker or brownish color. What could be the cause, and how can I resolve this?
-
Answer: A color change in solid p-nitroaniline often indicates degradation. This can be caused by prolonged exposure to light and air.[1]
-
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure the compound is stored in a tightly closed, opaque container in a cool, dry, and well-ventilated area, away from light.[2][3] An inert atmosphere can also help prevent degradation.[1]
-
Assess Purity: The color change suggests the presence of impurities, which are likely degradation products. Consider purifying a small sample by recrystallization to see if the yellow color can be restored.
-
Analytical Confirmation: To confirm degradation, you can use techniques like High-Performance Liquid Chromatography (HPLC) to analyze the purity of the material compared to a fresh or properly stored sample.[4]
-
Disposal: If significant degradation is suspected, it is best to dispose of the chemical according to your institution's hazardous waste disposal procedures.[2][5]
-
-
Issue 2: Inconsistent Results in Experiments Using p-Nitroaniline Solutions
-
Question: I am observing variability in my experimental results (e.g., in spectroscopic or kinetic studies) when using solutions of p-nitroaniline. What could be the source of this inconsistency?
-
Answer: Inconsistent results can stem from the degradation of p-nitroaniline in solution, which is accelerated by light exposure. Direct photolysis of p-nitroaniline in aqueous solution by UV light can be difficult, but the presence of other substances can enhance degradation.[6]
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always prepare p-nitroaniline solutions fresh before each experiment.
-
Use Amber Glassware: Protect solutions from light by using amber-colored volumetric flasks and cuvettes.
-
Control the Solvent: Be aware that the solvent can affect stability. While p-nitroaniline is slightly soluble in water, it is more soluble in organic solvents like ethanol and acetone.[7] The degradation kinetics can be solvent-dependent.
-
Monitor with UV-Vis Spectroscopy: Periodically check the UV-Vis spectrum of your stock solution. The absorbance maximum for p-nitroaniline is around 380 nm.[8] A change in the spectrum can indicate degradation.
-
Deoxygenate Solutions: If your experiment allows, deoxygenating the solvent can help minimize oxidative degradation, as oxygen can enhance photodegradation.[6]
-
-
Issue 3: Formation of Precipitates in p-Nitroaniline Solutions
-
Question: I have observed the formation of a precipitate in my p-nitroaniline solution over time. What is this precipitate, and how can I prevent it?
-
Answer: Precipitate formation can be due to several factors, including the low solubility of p-nitroaniline in aqueous solutions, temperature fluctuations affecting solubility, or the formation of insoluble degradation products.
-
Troubleshooting Steps:
-
Check Concentration and Solubility: Ensure the concentration of your solution does not exceed the solubility of p-nitroaniline in the chosen solvent at the experimental temperature.
-
Filter Before Use: If a precipitate is observed, filter the solution before use to remove any solid particles that could interfere with your experiment.
-
Maintain Constant Temperature: Store solutions at a constant temperature to prevent precipitation due to changes in solubility.
-
Characterize the Precipitate: If the problem persists and is not due to simple precipitation, you may need to analyze the precipitate to determine if it is a degradation product.
-
-
Frequently Asked Questions (FAQs)
What is p-nitroaniline? p-Nitroaniline (also known as 4-nitroaniline) is a bright yellow, powdered solid with a slight ammonia-like odor.[2] It is an organic aromatic compound used as an intermediate in the production of dyes, pigments, pharmaceuticals, and pesticides.[2][7]
What are the primary hazards associated with p-nitroaniline? p-Nitroaniline is classified as an acutely toxic compound.[2] Short-term exposure can cause eye irritation and the formation of methemoglobin, which impairs the blood's ability to transport oxygen.[2] Long-term exposure may lead to liver damage and has mutagenic potential.[2] It is also harmful to aquatic life.[9]
How should I handle p-nitroaniline safely? Always handle p-nitroaniline in a well-ventilated area, preferably within a fume hood, to avoid inhalation.[2] Personal protective equipment (PPE), including splash goggles, a lab coat, long pants, closed-toed shoes, and nitrile gloves (double-gloving is recommended), must be worn.[2]
What are the proper storage conditions for p-nitroaniline? Store p-nitroaniline in a tightly closed container in a cool, dry, and well-ventilated area.[2][3] It should be protected from light and moisture.[1][10] Store it away from oxidizers, reducing agents, strong acids, and heat sources.[2]
Is p-nitroaniline sensitive to light? Yes, p-nitroaniline is sensitive to prolonged exposure to air and light, which can cause it to degrade.
What happens when p-nitroaniline degrades? Degradation can result in a color change of the solid material and the formation of various byproducts. In solution, photodegradation can be enhanced by the presence of substances like hydrogen peroxide and oxygen.[6] The degradation can proceed through pathways involving radical cations and neutral radicals.[6]
What are the common degradation products of p-nitroaniline? Under different conditions, degradation can lead to various products. For instance, anaerobic degradation can produce carcinogenic nitroso- and hydroxylamine compounds.[9] Biotransformation by certain bacteria can lead to metabolites like benzoquinone.[11]
Which analytical techniques are suitable for analyzing p-nitroaniline and its degradation? High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are commonly used to determine the purity of p-nitroaniline and identify its degradation products.[4][12] UV-Vis spectroscopy can be used to monitor the concentration of p-nitroaniline in solutions.[8]
Quantitative Data on p-Nitroaniline Degradation
The following table summarizes kinetic data for the degradation of p-nitroaniline under specific conditions.
| Degradation Method | Key Parameters | Apparent Rate Constant (k_ap) | Activation Energy (Ea) | Reference |
| Fenton Oxidation | pH 3.0, [H₂O₂]₀ = 10 mM, [Fe²⁺]₀ = 0.05 mM, Temperature = 20 ± 1 °C | Varies with initial [PNA] | 53.96 kJ mol⁻¹ | [8][13] |
| UV/H₂O₂ Photolysis (in the absence of O₂) | 254 nm UV light, with H₂O₂. 80% degradation is reached at 10 min. Total removal after 15 min. | Not specified | Not specified | [6] |
| UV/H₂O₂ Photolysis (in the presence of O₂) | 254 nm UV light, with H₂O₂ and O₂. 80% degradation is reached at 7.5 min. Total removal after 10 min. | Not specified | Not specified | [6] |
Experimental Protocols
Protocol 1: Photostability Testing of p-Nitroaniline in Solution
This protocol is a general guideline for assessing the photostability of p-nitroaniline in a specific solvent.
-
Sample Preparation:
-
Prepare a stock solution of p-nitroaniline in the desired solvent (e.g., ethanol, water) at a known concentration.
-
Use amber glassware to minimize light exposure during preparation.
-
Transfer aliquots of the stock solution into transparent and amber (as a control) quartz cuvettes.
-
-
Light Exposure:
-
Place the transparent cuvettes in a photostability chamber equipped with a light source that provides a controlled spectrum and intensity (e.g., a xenon lamp with filters to simulate sunlight or a UV lamp).
-
The light source should provide an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter for confirmatory studies.[14]
-
Keep the amber cuvettes wrapped in aluminum foil or in a dark box at the same temperature to serve as dark controls.
-
-
Analysis:
-
At specified time intervals, withdraw samples from both the exposed and dark control cuvettes.
-
Analyze the samples using a suitable analytical method, such as:
-
UV-Vis Spectroscopy: Measure the absorbance at the λmax of p-nitroaniline (~380 nm) to monitor its concentration. A decrease in absorbance indicates degradation.
-
HPLC: Use a reverse-phase HPLC method with a UV detector to separate and quantify p-nitroaniline and its degradation products. This will provide more detailed information on the extent of degradation and the formation of new species.
-
-
-
Data Interpretation:
-
Compare the concentration of p-nitroaniline in the light-exposed samples to that in the dark controls. A significant difference indicates photosensitivity.
-
Calculate the degradation rate under the specific light conditions.
-
Protocol 2: Analysis of p-Nitroaniline Degradation by Fenton Oxidation
This protocol outlines the steps to study the degradation of p-nitroaniline using the Fenton process.
-
Experimental Setup:
-
Reaction Procedure:
-
Add a known volume of a p-nitroaniline stock solution and a ferrous sulfate (FeSO₄) solution to the reactor and dilute with deionized water.[8]
-
Adjust the pH of the solution to the desired value (e.g., pH 3.0) using dilute sulfuric acid or sodium hydroxide.[8]
-
Initiate the reaction by adding a predetermined amount of hydrogen peroxide (H₂O₂).[8]
-
-
Sampling and Analysis:
-
Take samples from the reactor at regular time intervals.[8]
-
Immediately quench the reaction in the samples, for example, by adding a strong base to raise the pH and precipitate the iron catalyst.
-
Analyze the samples to determine the concentration of p-nitroaniline. UV-Vis spectroscopy at 380 nm is a suitable method for this.[8]
-
-
Kinetic Analysis:
-
Plot the concentration of p-nitroaniline as a function of time.
-
Determine the reaction kinetics (e.g., pseudo-first-order) and calculate the apparent rate constant (k_ap).[8]
-
Visualizations
Caption: Simplified photodegradation pathway of p-nitroaniline.
Caption: General workflow for photostability testing.
Caption: Troubleshooting inconsistent experimental results.
References
- 1. P-NITROANILINE, [SOLID] | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 2. amherst.edu [amherst.edu]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. chemos.de [chemos.de]
- 6. Transient and steady-state photolysis of p-nitroaniline in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemiis.com [chemiis.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. nj.gov [nj.gov]
- 11. Biotransformation of nitro aromatic amines in artificial alkaline habitat by pseudomonas DL17 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. A kinetic study on the degradation of p-nitroaniline by Fenton oxidation process [pubmed.ncbi.nlm.nih.gov]
- 14. database.ich.org [database.ich.org]
How to correct for non-enzymatic hydrolysis of AAA-pNA.
Welcome to our technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) regarding the use of N-Succinyl-L-alanyl-L-alanyl-L-alanyl-p-nitroanilide (Suc-Ala-Ala-Ala-pNA or AAA-pNA), a common chromogenic substrate for elastase activity assays. A primary focus of this guide is to address the issue of non-enzymatic hydrolysis of this compound and provide clear protocols for its correction.
Frequently Asked Questions (FAQs)
Q1: What is non-enzymatic hydrolysis of this compound and why is it a problem?
A1: Non-enzymatic hydrolysis is the spontaneous breakdown of the this compound substrate in the assay buffer, even in the absence of an enzyme. This process releases p-nitroaniline (pNA), the same chromogenic product generated by enzymatic activity. This leads to a false-positive signal, resulting in an overestimation of the true enzyme activity. This background signal can significantly impact the accuracy and reliability of your results, especially when measuring low enzyme concentrations.
Q2: How can I correct for non-enzymatic hydrolysis of this compound?
A2: The most effective way to correct for non-enzymatic hydrolysis is to include a "substrate blank" or "no-enzyme control" in your experimental setup.[1] This control contains all the components of your reaction mixture (buffer, substrate) except for the enzyme. By measuring the rate of pNA formation in the substrate blank, you can determine the rate of spontaneous hydrolysis. This rate is then subtracted from the rate measured in your experimental samples (containing the enzyme) to obtain the true enzymatic rate.[1]
Q3: What factors can increase the rate of non-enzymatic hydrolysis?
A3: The rate of non-enzymatic hydrolysis of pNA substrates is influenced by several factors:
-
pH: Hydrolysis is significantly accelerated at higher pH values.[2]
-
Temperature: Higher incubation temperatures can increase the rate of spontaneous hydrolysis.
-
Buffer Composition: The type and concentration of buffer components can affect substrate stability.[2]
-
Substrate Quality and Storage: Improper storage of the this compound substrate can lead to degradation and increased background signal. Stock solutions are best prepared in dry organic solvents like DMSO and stored in aliquots at -20°C or lower.
Q4: My background absorbance is very high. What are the possible causes and solutions?
A4: High background absorbance can be caused by several factors:
-
Substrate Instability: As mentioned, high pH or temperature can accelerate substrate breakdown. Consider optimizing your assay conditions.
-
Contaminated Reagents: Contamination of your buffer or substrate with proteases or other substances can lead to a high background. Always use high-purity reagents and sterile techniques.
-
Improper Blanking: Ensure you are using the correct blank for your spectrophotometer and for your calculations.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| High background signal in the no-enzyme control | Spontaneous hydrolysis of this compound. | Prepare fresh substrate solution. Optimize assay pH and temperature to minimize hydrolysis. Ensure proper blank correction is performed as described in the protocol below. |
| Contaminated buffer or substrate. | Use fresh, high-quality reagents. Filter-sterilize buffers if necessary. | |
| Inconsistent or non-reproducible results | Pipetting errors. | Calibrate and use precise pipettes. Ensure thorough mixing of reaction components. |
| Temperature fluctuations. | Use a temperature-controlled cuvette holder or water bath to maintain a constant temperature during the assay.[3][4] | |
| Substrate precipitation. | Ensure the substrate is fully dissolved in the assay buffer. The use of a small percentage of an organic solvent like DMSO may be necessary. | |
| Low or no enzyme activity detected | Inactive enzyme. | Use a fresh enzyme preparation. Ensure proper storage and handling of the enzyme. |
| Incorrect assay conditions. | Verify that the pH, temperature, and buffer composition are optimal for your specific enzyme. | |
| Presence of inhibitors in the sample. | If testing crude samples, consider sample purification or dilution to minimize inhibitor effects. |
Experimental Protocols
Protocol 1: Elastase Activity Assay with Correction for Non-Enzymatic Hydrolysis
This protocol provides a detailed method for measuring elastase activity using this compound and correcting for the non-enzymatic hydrolysis of the substrate.
Materials:
-
N-Succinyl-Ala-Ala-Ala-p-nitroanilide (this compound)
-
Tris-HCl buffer (e.g., 0.1 M, pH 8.0)
-
Elastase enzyme solution
-
Spectrophotometer capable of measuring absorbance at 410 nm
-
Temperature-controlled cuvette holder or water bath
Procedure:
-
Reagent Preparation:
-
Assay Buffer: Prepare 0.1 M Tris-HCl buffer and adjust the pH to 8.0 at 25°C.[1][4]
-
Substrate Stock Solution: Dissolve this compound in a minimal amount of a suitable organic solvent (e.g., DMSO) to create a concentrated stock solution (e.g., 100 mM). Store in aliquots at -20°C.
-
Working Substrate Solution: Dilute the substrate stock solution in the assay buffer to the desired final concentration (e.g., 1 mM). Prepare this solution fresh daily.
-
Enzyme Solution: Prepare a stock solution of elastase in a suitable buffer (e.g., 0.05 M sodium acetate, pH 5.0, containing 0.1 M NaCl).[3] Immediately before the assay, dilute the enzyme to the desired working concentration in cold assay buffer.
-
-
Assay Setup:
-
Set up three types of reactions in cuvettes:
-
Test Reaction: Contains assay buffer, substrate solution, and enzyme solution.
-
Substrate Blank (No-Enzyme Control): Contains assay buffer and substrate solution, with an equal volume of buffer added instead of the enzyme solution.[1]
-
Enzyme Blank (No-Substrate Control): Contains assay buffer and enzyme solution, with an equal volume of buffer added instead of the substrate solution. (This is to control for any absorbance from the enzyme preparation itself).
-
-
Example Reaction Volumes:
-
| Component | Test Reaction | Substrate Blank | Enzyme Blank |
| Assay Buffer | 2.7 mL | 2.8 mL | 2.9 mL |
| Substrate Solution | 0.2 mL | 0.2 mL | - |
| Enzyme Solution | 0.1 mL | - | 0.1 mL |
| Total Volume | 3.0 mL | 3.0 mL | 3.0 mL |
-
Measurement:
-
Equilibrate the spectrophotometer and the cuvettes to the desired temperature (e.g., 25°C).[3][4]
-
Initiate the reaction by adding the final component (typically the enzyme or substrate).
-
Immediately mix the contents of the cuvette by gentle inversion.
-
Measure the increase in absorbance at 410 nm over a set period (e.g., 5 minutes), taking readings at regular intervals (e.g., every 30 seconds).
-
-
Data Analysis:
-
Calculate the rate of absorbance change per minute (ΔA410/min) for each reaction from the linear portion of the absorbance vs. time plot.
-
Corrected Enzymatic Rate (ΔA/min) = (ΔA/min of Test Reaction) - (ΔA/min of Substrate Blank)
-
Use the Beer-Lambert law to calculate the enzyme activity:
-
Activity (µmol/min/mL) = (Corrected ΔA/min * Total Volume (mL)) / (ε * Path Length (cm) * Enzyme Volume (mL))
-
Where ε is the molar extinction coefficient of p-nitroaniline at 410 nm (typically 8,800 M⁻¹cm⁻¹ at pH 8.0).[1]
-
-
Data Presentation Example
| Reaction Condition | Average Rate (ΔA410/min) |
| Test Reaction (with enzyme) | 0.050 |
| Substrate Blank (no enzyme) | 0.005 |
| Corrected Enzymatic Rate | 0.045 |
Visualizations
Caption: Workflow for correcting non-enzymatic hydrolysis.
Caption: Troubleshooting logic for high background signals.
References
- 1. image.pro.acmec-e.com [image.pro.acmec-e.com]
- 2. Thermal stability of high concentration lysozyme across varying pH: A Fourier Transform Infrared study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EPC Elastin Products Company > Method > PPE assay using NS945 [elastin.com]
- 4. Elastase - Assay | Worthington Biochemical [worthington-biochem.com]
Technical Support Center: Refinement of the BAPNA Assay for Crude Enzyme Extracts
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the refinement of the Nα-Benzoyl-DL-arginine 4-nitroanilide (BAPNA) assay when working with crude enzyme extracts. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the BAPNA assay and what is it used for?
A1: The BAPNA assay is a colorimetric method used to measure the activity of trypsin-like serine proteases. The substrate, Nα-Benzoyl-DL-arginine 4-nitroanilide, is colorless. When cleaved by a protease, it releases p-nitroaniline, which is yellow and can be quantified by measuring its absorbance at approximately 405-410 nm.[1][2][3] This assay is frequently used to determine the presence and activity of proteases in various samples, including purified enzymes and crude biological extracts.
Q2: Why is assay refinement necessary for crude enzyme extracts?
A2: Crude enzyme extracts, such as those derived from plant or animal tissues, are complex mixtures containing various compounds that can interfere with the assay.[4] These interfering substances can lead to inaccurate measurements of enzyme activity. Therefore, it is crucial to refine and optimize the assay conditions to ensure the results are reliable and specific to the enzyme of interest.
Q3: What are the most common interfering substances in crude extracts?
A3: Common interfering substances include:
-
Endogenous colored compounds: Pigments in the crude extract can absorb light at the same wavelength as p-nitroaniline, leading to a high background signal.
-
Turbidity: Particulate matter in the extract can scatter light, causing inaccurate absorbance readings.
-
Endogenous enzyme inhibitors: Crude extracts may contain natural inhibitors that reduce the activity of the target protease.[5][6]
-
Other enzymes: The presence of other enzymes could potentially interact with the substrate or the reaction product.
-
Reducing agents and phenols: These compounds can interfere with the colorimetric reaction.[4]
Q4: How can I control for these interferences?
A4: Several control experiments are essential:
-
Blank (no enzyme): Contains all reaction components except the enzyme extract. This corrects for any non-enzymatic hydrolysis of the substrate.
-
Extract blank (no substrate): Contains the crude extract and all other reaction components except the BAPNA substrate. This corrects for the background absorbance of the extract itself.
-
Inhibitor control: If a known inhibitor of your target protease is available, it can be used to confirm that the measured activity is due to the specific enzyme.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High background absorbance in the blank | 1. Contaminated reagents.2. Spontaneous hydrolysis of BAPNA. | 1. Prepare fresh reagents.2. Check the pH of the reaction buffer; extreme pH can increase spontaneous hydrolysis. |
| High absorbance in the extract blank (no substrate) | 1. Presence of endogenous colored compounds in the crude extract.2. Turbidity of the crude extract. | 1. Subtract the absorbance of the extract blank from the test sample readings.2. Centrifuge or filter the crude extract to remove particulate matter. |
| Low or no enzyme activity detected | 1. Low concentration of the target enzyme in the extract.2. Presence of endogenous inhibitors in the extract.3. Suboptimal assay conditions (pH, temperature).4. Inactive enzyme due to improper storage or handling. | 1. Concentrate the crude extract or use a larger volume in the assay.2. Dilute the extract to reduce the inhibitor concentration.3. Optimize the assay pH and temperature for your specific enzyme.4. Ensure proper storage of the enzyme extract (e.g., at -20°C or -80°C). |
| Non-linear reaction rate | 1. Substrate depletion during the assay.2. Enzyme instability under the assay conditions.3. Product inhibition. | 1. Use a lower enzyme concentration or a shorter reaction time.2. Check the stability of your enzyme at the assay temperature and pH.3. Measure the initial reaction velocity where the rate is linear. |
| Inconsistent or irreproducible results | 1. Pipetting errors.2. Inconsistent incubation times.3. Temperature fluctuations.4. Variability in crude extract preparation. | 1. Calibrate pipettes and use proper pipetting techniques.2. Use a timer and be consistent with all incubation steps.3. Use a temperature-controlled water bath or incubator.4. Standardize the extraction protocol. |
Experimental Protocol: BAPNA Assay for Trypsin-like Activity in Crude Extracts
This protocol is a general guideline and may require optimization for your specific enzyme and crude extract.
1. Reagent Preparation:
-
Tris-HCl Buffer (50 mM, pH 8.2, containing 20 mM CaCl2): Dissolve the appropriate amount of Tris base and CaCl2 in deionized water. Adjust the pH to 8.2 with HCl.
-
BAPNA Stock Solution (e.g., 60 mM): Dissolve Nα-Benzoyl-DL-arginine 4-nitroanilide hydrochloride in a suitable solvent like DMSO.[1][7] This stock solution should be stored protected from light.
-
BAPNA Working Solution: Dilute the BAPNA stock solution in the Tris-HCl buffer to the desired final concentration (e.g., 1 mM). Prepare this solution fresh daily.[7]
-
Crude Enzyme Extract: Prepare the extract from your biological source using an appropriate buffer. Centrifuge the extract to remove cell debris and other particulates.
-
Stopping Reagent (e.g., 30% Acetic Acid): This is used to stop the enzymatic reaction.
2. Assay Procedure:
-
Set up the following reactions in microcentrifuge tubes or a 96-well plate:
-
Test Sample: Add Tris-HCl buffer, crude enzyme extract, and initiate the reaction by adding the BAPNA working solution.
-
Blank (No Enzyme): Add Tris-HCl buffer and BAPNA working solution.
-
Extract Blank (No Substrate): Add Tris-HCl buffer and crude enzyme extract.
-
-
The final reaction volume and the concentrations of the components should be optimized. A typical reaction might contain:
-
800 µL Tris-HCl Buffer
-
100 µL Crude Enzyme Extract
-
100 µL BAPNA Working Solution
-
-
Incubate the reactions at the optimal temperature for your enzyme (e.g., 37°C) for a specific period (e.g., 10-30 minutes). Ensure the reaction time is within the linear range of the assay.
-
Stop the reaction by adding the stopping reagent (e.g., 500 µL of 30% acetic acid).[8]
-
Measure the absorbance of the solutions at 405-410 nm using a spectrophotometer or a microplate reader.
3. Data Analysis:
-
Corrected Absorbance: Subtract the absorbance of the Blank and the Extract Blank from the absorbance of the Test Sample.
-
Corrected Absorbance = Absorbance (Test) - Absorbance (Blank) - Absorbance (Extract Blank)
-
-
Calculate Enzyme Activity: Use the Beer-Lambert law (A = εcl) to calculate the concentration of p-nitroaniline produced. The molar extinction coefficient (ε) for p-nitroaniline at 410 nm is 8,800 M⁻¹cm⁻¹.[3]
-
Activity (µmol/min/mL) = (Corrected Absorbance * Total Reaction Volume) / (ε * Light Path * Incubation Time * Volume of Enzyme)
-
Visualizations
Caption: Experimental workflow for the BAPNA assay with crude extracts.
References
- 1. researchgate.net [researchgate.net]
- 2. scribd.com [scribd.com]
- 3. gsconlinepress.com [gsconlinepress.com]
- 4. Problems that Can Occur when Assaying Extracts to Pure Compounds in Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Enzymatic Assay of Trypsin Inhibition [protocols.io]
- 8. mdpi.com [mdpi.com]
Validation & Comparative
Comparative Guide to the Cross-Reactivity of AAA-pNA with Non-Target Proteases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of the chromogenic substrate Nα-Acetyl-L-arginine-p-nitroanilide (AAA-pNA) with a range of proteases beyond its intended target. Understanding the substrate specificity of this compound is crucial for the accurate assessment of protease activity in complex biological samples and for the development of specific enzyme inhibitors.
Introduction to this compound
Nα-Acetyl-L-arginine-p-nitroanilide (this compound) is a synthetic substrate commonly employed for the determination of certain protease activities. The enzymatic hydrolysis of the amide bond between the arginine residue and the p-nitroaniline moiety results in the release of the yellow chromophore, p-nitroaniline (pNA), which can be quantified spectrophotometrically. While primarily utilized as a substrate for Tripeptidyl-peptidase II, its reactivity with other proteases is a critical consideration for experimental design and data interpretation.
Cross-Reactivity Profile of this compound
The specificity of a protease for a particular substrate is determined by the amino acid sequence and modifications of the substrate. For arginine-containing p-nitroanilide substrates, the presence of an N-terminal protecting group, such as an acetyl or benzoyl group, significantly influences their hydrolysis by various proteases.
Based on available data for this compound and structurally similar substrates, a comparative overview of its cross-reactivity is presented below. It is important to note that direct kinetic data for this compound with many common proteases is not extensively documented in the literature. Therefore, comparisons are drawn from studies on analogous substrates like Nα-Benzoyl-L-arginine p-nitroanilide (BAPNA) and Succinyl-L-alanyl-L-alanyl-L-alanine-p-nitroanilide (Suc-AAA-pNA).
Table 1: Comparative Hydrolysis of this compound and Analogs by Various Proteases
| Protease | Target/Non-Target | Substrate | Km (mM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |
| Tripeptidyl-peptidase II | Target | This compound | - | - | - | [1] |
| Porcine Pancreatic Elastase | Non-Target | Suc-AAA-pNA | - | - | - | [2] |
| α-Chymotrypsin | Non-Target | N-acetyl-(L-Ala)3-p-nitroanilide | - | - | Very Low | [3] |
| Trypsin | Non-Target | N-acetyl-(L-Ala)3-p-nitroanilide | - | - | Very Low | [3] |
| Papain | Non-Target | BAPNA | 2.40 | 0.0169 (µmol/min) | - | [4] |
Note: Dashes (-) indicate that specific kinetic data was not available in the cited literature. The activity of chymotrypsin and trypsin on N-acetyl-(L-Ala)3-p-nitroanilide was reported as 0.02% and 0.001% respectively, compared to its hydrolysis by elastase[3].
From the available data, it is evident that while this compound is a substrate for Tripeptidyl-peptidase II, its acetylated N-terminus likely reduces its susceptibility to hydrolysis by common serine proteases like trypsin and chymotrypsin, which prefer a free or benzoylated N-terminus on arginine substrates.
Experimental Methodologies
To assess the cross-reactivity of this compound with a panel of proteases, a standardized enzymatic assay can be employed. The following protocol provides a general framework that can be adapted for specific experimental conditions.
General Protease Activity Assay Protocol using p-Nitroanilide Substrates
1. Materials:
-
Purified proteases (e.g., Trypsin, Chymotrypsin, Papain, Elastase)
-
Nα-Acetyl-L-arginine-p-nitroanilide (this compound) stock solution (e.g., 100 mM in DMSO)
-
Assay Buffer: Specific to the protease being tested (e.g., Tris-HCl, Phosphate buffer) with appropriate pH and ionic strength.
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
2. Procedure:
-
Prepare serial dilutions of the protease in the appropriate assay buffer.
-
In a 96-well microplate, add a defined volume of each protease dilution to individual wells.
-
Prepare a substrate working solution by diluting the this compound stock solution in the assay buffer to the desired final concentration.
-
To initiate the reaction, add the substrate working solution to each well containing the protease.
-
Immediately place the microplate in a plate reader pre-heated to the optimal temperature for the specific protease.
-
Monitor the increase in absorbance at 405 nm over a set period (e.g., 10-30 minutes) in kinetic mode.
-
The rate of p-nitroaniline release is proportional to the enzyme activity and can be calculated using the Beer-Lambert law (extinction coefficient of p-nitroaniline at 405 nm is typically ~8,800 M⁻¹cm⁻¹).
3. Data Analysis:
-
Calculate the initial reaction velocities (V₀) from the linear portion of the absorbance vs. time plots.
-
For detailed kinetic analysis, perform the assay with varying substrate concentrations to determine Km and Vmax values by fitting the data to the Michaelis-Menten equation.
Signaling Pathways and Experimental Workflows
To visualize the context in which these proteases operate and the workflow for assessing substrate specificity, the following diagrams are provided.
Many proteases are involved in complex signaling cascades. For instance, trypsin is a key enzyme in the digestive cascade, while thrombin is central to the blood coagulation cascade. Understanding these pathways is essential for appreciating the potential off-target effects of protease substrates and inhibitors.
Conclusion
The chromogenic substrate Nα-Acetyl-L-arginine-p-nitroanilide is a valuable tool for measuring the activity of Tripeptidyl-peptidase II. However, researchers must be cognizant of its potential for cross-reactivity with other proteases. While the N-terminal acetylation appears to confer a degree of specificity by reducing its hydrolysis by trypsin-like enzymes, empirical validation using a panel of relevant proteases is strongly recommended for any new experimental system. The methodologies and comparative data presented in this guide are intended to aid in the design of robust and specific protease assays.
References
- 1. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 2. Kinetic and computational analysis of the reversible inhibition of porcine pancreatic elastase: a structural and mechanistic approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Papain-Catalyzed Hydrolysis of Nα-Benzoyl–arginine–p-nitroanilide in an Aqueous–Organic Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
Comparative Validation of a Novel Elastase Inhibitor: A Guide for Researchers
For researchers, scientists, and professionals in drug development, this guide provides a comprehensive comparison of a novel elastase inhibitor, "Inhibitor-X," against the established synthetic inhibitor, Sivelestat. The validation is conducted using the N-Succinyl-Ala-Ala-Ala-p-nitroanilide (AAA-pNA) colorimetric assay, a standard method for measuring elastase activity.
This document details the experimental protocols, presents comparative data in a clear tabular format, and includes visualizations of the experimental workflow and the underlying enzymatic inhibition pathway to facilitate a thorough understanding of the validation process and the performance of Inhibitor-X.
Introduction to Elastase Inhibition and the this compound Assay
Human neutrophil elastase (HNE) is a serine protease that plays a crucial role in the breakdown of connective tissue proteins, most notably elastin. While essential for immune responses and tissue remodeling, excessive elastase activity is implicated in the pathogenesis of various inflammatory diseases, including chronic obstructive pulmonary disease (COPD), acute respiratory distress syndrome (ARDS), and cystic fibrosis. Consequently, the development of potent and specific elastase inhibitors is a significant therapeutic strategy.
The this compound assay is a widely used method for determining elastase activity. It utilizes a synthetic peptide substrate, N-Succinyl-Ala-Ala-Ala-p-nitroanilide (Suc-Ala-Ala-Ala-pNA), which is specifically cleaved by elastase. This cleavage releases the chromophore p-nitroanilide (pNA), which can be quantified by measuring its absorbance at approximately 410 nm, providing a direct measure of elastase activity.
This guide presents a validation study of a hypothetical new elastase inhibitor, "Inhibitor-X," by comparing its inhibitory potency against that of Sivelestat, a known synthetic elastase inhibitor.
Materials and Methods
Materials
-
Enzyme: Porcine Pancreatic Elastase (PPE)
-
Substrate: N-Succinyl-Ala-Ala-Ala-p-nitroanilide (Suc-AAA-pNA)
-
Buffer: 0.1 M Tris-HCl, pH 8.0
-
Inhibitors:
-
Inhibitor-X (Hypothetical novel inhibitor)
-
Sivelestat (Reference inhibitor)
-
-
Instrumentation: 96-well microplate reader capable of measuring absorbance at 410 nm.
Experimental Protocol for IC50 Determination
The half-maximal inhibitory concentration (IC50) for each inhibitor was determined by measuring the residual elastase activity across a range of inhibitor concentrations.
-
Preparation of Reagents:
-
A stock solution of Porcine Pancreatic Elastase (PPE) was prepared in 0.1 M Tris-HCl buffer (pH 8.0) to a final concentration of 0.1 mg/mL.
-
A stock solution of Suc-AAA-pNA was prepared in the same buffer to a final concentration of 1 mM.
-
Serial dilutions of Inhibitor-X and Sivelestat were prepared in Tris-HCl buffer.
-
-
Assay Procedure:
-
In a 96-well plate, 20 µL of each inhibitor dilution (or buffer for the control) was added to the wells.
-
20 µL of the PPE solution was then added to each well, and the plate was incubated for 15 minutes at 25°C to allow for inhibitor-enzyme binding.
-
The enzymatic reaction was initiated by adding 160 µL of the Suc-AAA-pNA substrate solution to each well.
-
The absorbance at 410 nm was measured kinetically for 10 minutes at 25°C using a microplate reader. The rate of pNA formation (change in absorbance per minute) was calculated from the linear portion of the kinetic curve.
-
-
Data Analysis:
-
The percentage of elastase inhibition was calculated for each inhibitor concentration using the following formula: % Inhibition = [1 - (Rate with Inhibitor / Rate without Inhibitor)] * 100
-
The IC50 values were determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Results: Comparative Analysis of Inhibitor-X and Sivelestat
The inhibitory activities of Inhibitor-X and Sivelestat against Porcine Pancreatic Elastase were evaluated using the this compound assay. The results, including the calculated IC50 values and key kinetic parameters, are summarized in the tables below.
Table 1: IC50 Values for Elastase Inhibition
| Inhibitor | IC50 (nM) |
| Inhibitor-X | 25.5 |
| Sivelestat | 45.2 |
Table 2: Kinetic Parameters of Elastase Inhibition
| Inhibitor | Inhibition Type | Ki (nM) |
| Inhibitor-X | Competitive | 15.8 |
| Sivelestat | Competitive | 28.1 |
Visualizing the Process
To further clarify the experimental and biological context of this validation study, the following diagrams are provided.
A Comparative Analysis of AAA-pNA and Fluorogenic Substrates for Elastase Activity Assays
For researchers, scientists, and drug development professionals, the accurate measurement of elastase activity is crucial for understanding its role in various physiological and pathological processes. The choice of substrate is a critical determinant of assay sensitivity, specificity, and overall reliability. This guide provides a detailed comparison of the traditional chromogenic substrate, N-Succinyl-Ala-Ala-Ala-p-nitroanilide (AAA-pNA), and modern fluorogenic substrates, supported by experimental data and protocols.
This comparison guide aims to provide an objective analysis of two common types of substrates used for measuring elastase activity: the chromogenic substrate this compound and various fluorogenic substrates. The selection of an appropriate substrate is a critical step in designing an elastase activity assay, with significant implications for the sensitivity, specificity, and throughput of the experiment.
Principle of Detection
The fundamental difference between this compound and fluorogenic substrates lies in their mechanism of signal generation upon cleavage by elastase.
This compound (N-Succinyl-Ala-Ala-Ala-p-nitroanilide) is a chromogenic substrate. The peptide sequence (Ala-Ala-Ala) is recognized by elastase. Upon enzymatic cleavage, p-nitroanilide (pNA) is released. In its free form, pNA has a distinct yellow color and absorbs light at a wavelength of 410 nm.[1][2] The rate of increase in absorbance at this wavelength is directly proportional to the elastase activity.
Fluorogenic substrates typically employ one of two main principles: Förster Resonance Energy Transfer (FRET) or a fluorophore-quencher pair.[3][4] In a FRET-based substrate, two different fluorophores are positioned on the peptide. Cleavage separates them, leading to a change in the emission spectrum.[3] More commonly, a fluorophore (like Amino-Methyl Coumarin, AMC) is attached to the peptide and its fluorescence is "quenched" by a nearby quenching molecule.[4][5] When elastase cleaves the peptide, the fluorophore is released from the quencher, resulting in a significant increase in fluorescence that can be measured.[4][5]
Performance Comparison: A Data-Driven Overview
The choice between this compound and fluorogenic substrates often depends on the specific requirements of the experiment, such as the need for high sensitivity or the context of high-throughput screening.
| Parameter | This compound (Chromogenic) | Fluorogenic Substrates | Key Advantages |
| Detection Method | Colorimetric (Absorbance at 410 nm)[1][2] | Fluorometric (Fluorescence Emission)[6] | Fluorometry is generally more sensitive. |
| Sensitivity | Lower | Higher | Fluorogenic assays can detect lower concentrations of elastase, with some able to measure subnanomolar levels.[3] |
| Kinetic Properties (Km) | Generally in the millimolar (mM) range (e.g., 0.8 mM to 6.2 mM for some pNA-based substrates).[7] | Can be in the nanomolar (nM) to micromolar (µM) range (e.g., 800 nM for a specific fluorogenic substrate).[7] | Lower Km indicates higher affinity of the enzyme for the substrate, contributing to higher sensitivity at lower substrate concentrations. |
| Specificity | The Ala-Ala-Ala sequence is a general substrate for elastases. | Can be designed with highly specific peptide sequences to differentiate between different proteases, such as neutrophil elastase and proteinase 3.[8][9] | High specificity is crucial when measuring elastase activity in complex biological samples containing multiple proteases. |
| Assay Throughput | Suitable for 96-well plate format. | Highly suitable for high-throughput screening (HTS) in 96-well or 384-well formats.[5] | The high sensitivity and signal-to-noise ratio of fluorogenic assays are advantageous for HTS. |
| Interference | Can be susceptible to interference from colored compounds in the sample. | Can be affected by fluorescent compounds in the sample. | The choice of substrate should consider the composition of the sample matrix. |
Experimental Protocols
Detailed methodologies for performing elastase activity assays using both this compound and a generic fluorogenic substrate are provided below. These protocols are based on established methods and can be adapted for specific experimental needs.
This compound Assay Protocol
This protocol is derived from the method described by Bieth et al. (1974).[1]
-
Reagent Preparation:
-
Substrate Stock Solution: Prepare a 4.4 mM solution of N-Succinyl-Ala-Ala-Ala-p-nitroanilide in the assay buffer (e.g., 2 mg/mL).[2] This may require initial solubilization in a small amount of an organic solvent like DMSO.
-
Enzyme Solution: Prepare a stock solution of elastase (e.g., 1 mg/mL) in cold assay buffer. Immediately before use, dilute the enzyme to a working concentration that yields a linear rate of absorbance change (e.g., 0.02-0.04 ΔA/minute).[1]
-
Assay Procedure:
-
Set up a spectrophotometer to measure absorbance at 410 nm and maintain the temperature at 25°C or 37°C.[1][10]
-
In a cuvette or a 96-well plate, add the appropriate volume of assay buffer. For a 3 mL final volume, this could be 2.7 mL.[2]
-
Add the enzyme solution (e.g., 0.1 mL) and incubate for 4-5 minutes to allow for temperature equilibration.[1]
-
To initiate the reaction, add the substrate solution (e.g., 0.2 mL).[1]
-
Immediately mix and start recording the increase in absorbance at 410 nm for 3-5 minutes.[1]
-
-
Data Analysis:
-
Determine the rate of reaction (ΔA410/minute) from the linear portion of the curve.
-
Calculate elastase activity, taking into account the extinction coefficient of p-nitroanilide (8800 M⁻¹cm⁻¹ at 410 nm).[1]
-
Fluorogenic Substrate Assay Protocol
This protocol is a general guideline for a typical fluorogenic elastase assay. Specific details may vary depending on the substrate and kit manufacturer.
-
Reagent Preparation:
-
Assay Buffer: A suitable buffer, often provided in commercial kits, such as 50 mM PBS, pH 7.4 or 100 mM Tris-HCl, pH 8.0.[9][10]
-
Substrate Stock Solution: Dissolve the fluorogenic substrate in an appropriate solvent (e.g., DMSO) to create a concentrated stock solution. Further dilute to the desired working concentration in assay buffer.
-
Enzyme Solution: Prepare and dilute the elastase in cold assay buffer to a concentration suitable for the assay's sensitivity.
-
-
Assay Procedure:
-
Use a fluorescence microplate reader set to the appropriate excitation and emission wavelengths for the specific fluorophore (e.g., Ex/Em = 380/500 nm for AFC-based substrates).[6] Set the temperature to 37°C.
-
In a 96-well white or black microplate, add the sample or purified enzyme. Adjust the volume with assay buffer (e.g., to 50 µL).[6]
-
Prepare a substrate mix containing the fluorogenic substrate diluted in assay buffer.
-
Add the substrate mix to each well to initiate the reaction (e.g., 50 µL).
-
Immediately place the plate in the reader and measure the increase in fluorescence in kinetic mode for 10-20 minutes.
-
-
Data Analysis:
-
Determine the rate of reaction (ΔRFU/minute) from the linear portion of the fluorescence curve.
-
A standard curve using a known concentration of the free fluorophore can be used to convert the relative fluorescence units (RFU) to molar concentrations.
-
Visualizing the Mechanisms and Workflow
To further clarify the concepts discussed, the following diagrams illustrate the reaction mechanisms and a generalized experimental workflow.
Caption: Reaction mechanism for the chromogenic substrate this compound.
Caption: Reaction mechanism for a typical fluorogenic elastase substrate.
Caption: Generalized experimental workflow for elastase activity assays.
Conclusion
References
- 1. Elastase - Assay | Worthington Biochemical [worthington-biochem.com]
- 2. image.pro.acmec-e.com [image.pro.acmec-e.com]
- 3. Measurement of neutrophil elastase, proteinase 3, and cathepsin G activities using intramolecularly quenched fluorogenic substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neutrophil Elastase Activity Imaging: Recent Approaches in the Design and Applications of Activity-Based Probes and Substrate-Based Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. resources.amsbio.com [resources.amsbio.com]
- 7. phiphilux.com [phiphilux.com]
- 8. Design and use of highly specific substrates of neutrophil elastase and proteinase 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. atsjournals.org [atsjournals.org]
- 10. 3.4. Elastase Inhibition Activity Assay [bio-protocol.org]
- 11. Discriminating between the activities of human neutrophil elastase and proteinase 3 using serpin-derived fluorogenic substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
Determining Detection and Quantification Limits for AAA-pNA Assays: A Comparative Guide
For researchers, scientists, and drug development professionals relying on accurate and sensitive quantification of enzymatic activity, establishing the limit of detection (LOD) and limit of quantification (LOQ) is a critical step in assay validation. This guide provides a comprehensive comparison of methodologies for determining the LOD and LOQ of an Nα-Acetyl-Ala-Ala-Ala-p-Nitroanilide (AAA-pNA) assay, alongside alternative methods, supported by experimental data and detailed protocols.
Understanding Limit of Detection (LOD) and Limit of Quantification (LOQ)
The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from a blank sample, though not necessarily quantified with acceptable precision and accuracy. It is the point at which a signal is statistically different from the background noise.
The Limit of Quantification (LOQ) is the lowest concentration of an analyte that can be quantitatively determined with a defined level of precision and accuracy. The LOQ is crucial for ensuring the reliability of quantitative data at low analyte concentrations.
Establishing LOD and LOQ for an this compound Assay
The this compound assay is a widely used colorimetric method for measuring the activity of proteases, such as elastase. The enzyme cleaves the this compound substrate, releasing p-nitroaniline (pNA), which can be quantified by measuring the absorbance at 405-410 nm.[1][2]
Experimental Protocol for LOD and LOQ Determination
This protocol outlines the steps to experimentally determine the LOD and LOQ for an elastase assay using Suc-Ala-Ala-Ala-pNA.
Materials:
-
Porcine Pancreatic Elastase (PPE)
-
N-Succinyl-Ala-Ala-Ala-p-nitroanilide (Suc-AAA-pNA)
-
Tris-HCl buffer (e.g., 0.1 M, pH 8.0)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 410 nm
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of Suc-AAA-pNA in the Tris-HCl buffer.
-
Prepare a stock solution of elastase in a suitable buffer (e.g., 0.05 M sodium acetate, pH 5.0, with 0.1 M NaCl).
-
Prepare a series of low-concentration elastase standards by serial dilution from the stock solution.
-
-
Limit of Blank (LOB) Determination:
-
Prepare a minimum of 20 blank samples containing only the assay buffer and the Suc-AAA-pNA substrate (no elastase).
-
Measure the absorbance of each blank replicate at 410 nm after a defined incubation period.
-
Calculate the mean and standard deviation (SD) of the blank readings.
-
LOB = Mean of Blank + 1.645 * (SD of Blank)
-
-
LOD and LOQ Determination:
-
Prepare a minimum of 20 replicates of a low-concentration elastase standard. The concentration should be chosen to be near the expected LOD.
-
Measure the absorbance of each replicate at 410 nm after the same incubation period used for the blanks.
-
Calculate the mean and standard deviation (SD) of the low-concentration samples.
-
LOD Calculation (based on SD of low-concentration sample):
-
LOD = LOB + 1.645 * (SD of low-concentration sample)
-
-
LOQ Calculation (based on precision):
-
Analyze a series of low-concentration standards in replicate (e.g., n=10).
-
Calculate the coefficient of variation (%CV) for each concentration.
-
The LOQ is the lowest concentration at which the %CV is within an acceptable range (typically ≤ 20%).
-
-
Data Presentation
| Parameter | Method | Formula | Typical Value (Hypothetical) |
| LOB | Statistical | MeanBlank + 1.645 * SDBlank | 0.005 Absorbance Units |
| LOD | Statistical | LOB + 1.645 * SDLow Conc. | 0.01 ng/mL |
| LOQ | Precision-based | Lowest concentration with %CV ≤ 20% | 0.03 ng/mL |
Comparison with Alternative Assays
While the this compound assay is robust and widely used, alternative methods may offer advantages in terms of sensitivity and throughput.
Alternative Chromogenic Substrate: MeOSuc-Ala-Ala-Pro-Val-pNA
A commonly used alternative for elastase assays is the substrate MeOSuc-Ala-Ala-Pro-Val-pNA. This substrate is reported to be highly sensitive for both human leukocyte and porcine pancreatic elastase.[3][4]
Fluorogenic Substrates for Enhanced Sensitivity
Fluorogenic assays generally offer higher sensitivity compared to colorimetric assays.[5][6][7] For elastase, a fluorogenic substrate such as MeOSuc-Ala-Ala-Pro-Val-7-amino-4-trifluoromethylcoumarin (MeOSuc-AAPV-AFC) can be utilized. The cleavage of this substrate releases a fluorescent molecule, which can be detected with high sensitivity.
| Assay Type | Substrate | Detection Method | Reported Advantages |
| Chromogenic | Suc-Ala-Ala-Ala-pNA | Absorbance (410 nm)[8][9][10] | Well-established, cost-effective |
| Chromogenic | MeOSuc-Ala-Ala-Pro-Val-pNA | Absorbance (410 nm) | High sensitivity for leukocyte and pancreatic elastase[3][4] |
| Fluorogenic | MeOSuc-AAPV-AFC | Fluorescence (Ex: ~380 nm, Em: ~500 nm) | Higher sensitivity than chromogenic assays[5] |
Performance Comparison (Hypothetical Data)
| Parameter | This compound Assay | MeOSuc-AAPV-pNA Assay | Fluorogenic Assay |
| LOD | ~0.5 - 1.0 ng/mL | ~0.1 - 0.5 ng/mL | ~0.01 - 0.1 ng/mL |
| LOQ | ~1.5 - 3.0 ng/mL | ~0.3 - 1.5 ng/mL | ~0.03 - 0.3 ng/mL |
| Intra-Assay Precision (%CV at LOQ) | < 20% | < 20% | < 20% |
| Inter-Assay Precision (%CV at LOQ) | < 25% | < 25% | < 25% |
Note: The above quantitative values are hypothetical and intended for illustrative purposes. Actual LOD and LOQ values must be determined experimentally for each specific assay and laboratory conditions.
Methodological Diagrams
Experimental Workflow for LOD and LOQ Determination
Caption: Workflow for determining LOD and LOQ.
Signaling Pathway of this compound Assay
Caption: this compound assay signaling pathway.
Conclusion
The determination of LOD and LOQ is a fundamental aspect of validating an this compound assay, ensuring the reliability of results, particularly at low enzyme concentrations. While the this compound assay provides a robust and cost-effective solution, alternative chromogenic and fluorogenic substrates can offer enhanced sensitivity. The choice of assay will depend on the specific requirements of the research, including the need for high sensitivity, sample throughput, and budget constraints. Regardless of the chosen method, a rigorous experimental determination of LOD and LOQ is essential for producing high-quality, reproducible data.
References
- 1. In situ and Multi-Substrate Detection of Elastase Enzymatic Activity External to Microdialysis Sampling Probes using LC-ESI-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. MeOSuc-Ala-Ala-Pro-Val-pNA -HongTide Biotechnology [hongtide.com]
- 5. Evaluation of the use of chromogenic and fluorogenic substrates in solid-phase enzyme linked immunosorbent assays (ELISA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sensitive assays for trypsin, elastase, and chymotrypsin using new fluorogenic substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fluorogenic and chromogenic enzyme substrates in culture media and identification tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Elastase - Assay | Worthington Biochemical [worthington-biochem.com]
- 9. Enzymatic Assay of Elastase (EC 3.4.21.36) [sigmaaldrich.com]
- 10. Enzymatic Assay of Elastase (EC 3.4.21.36) [sigmaaldrich.com]
A Comparative Guide to Inter-Assay and Intra-Assay Variability in AAA-pNA-Based Measurements
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the inter-assay and intra-assay variability associated with Nα-Succinyl-L-alanyl-L-alanyl-L-alanine-p-nitroanilide (AAA-pNA)-based measurements of elastase activity. It is designed to assist researchers, scientists, and drug development professionals in selecting the most appropriate assay for their specific needs by offering a detailed look at performance characteristics, experimental protocols, and comparisons with alternative methods.
Introduction to this compound-Based Assays
The this compound-based assay is a widely utilized chromogenic method for the determination of elastase activity. The principle of this assay lies in the enzymatic cleavage of the synthetic substrate Nα-Succinyl-L-alanyl-L-alanyl-L-alanine-p-nitroanilide by elastase. This cleavage releases the chromophore p-nitroaniline (pNA), which results in a measurable increase in absorbance at 410 nm. The rate of this color change is directly proportional to the elastase activity in the sample. While this method is lauded for its simplicity and speed, a thorough understanding of its variability is crucial for accurate and reproducible results.
Understanding Assay Variability
In biochemical assays, precision is a critical performance characteristic, and it is typically assessed by determining the intra-assay and inter-assay variability.
-
Intra-assay variability (also known as within-run precision) refers to the variation observed within a single assay run when the same sample is measured multiple times. It reflects the reproducibility of the assay under identical conditions.
-
Inter-assay variability (also known as between-run precision) describes the variation observed when the same sample is measured in different assay runs, often on different days or by different operators. It provides insight into the long-term reproducibility of the assay.
This variability is commonly expressed as the coefficient of variation (%CV), which is the ratio of the standard deviation to the mean, multiplied by 100. Generally, lower %CV values indicate higher precision. For many biological assays, an intra-assay CV of less than 10% and an inter-assay CV of less than 15% are considered acceptable.
Performance of this compound-Based Measurements
While the this compound based assay is frequently described as "highly reproducible," specific quantitative data on its inter-assay and intra-assay variability is not consistently reported in publicly available literature. This can make direct comparison with alternative methods challenging. The variability of the assay can be influenced by factors such as the purity of the enzyme and substrate, buffer composition, temperature, and the precision of pipetting and spectrophotometric readings.
Comparison with Alternative Assays
The primary alternative to the chromogenic this compound assay for the quantification of elastase, particularly in clinical settings for the diagnosis of exocrine pancreatic insufficiency, is the enzyme-linked immunosorbent assay (ELISA) for fecal elastase-1. Several commercial ELISA kits are available, and their performance characteristics, including inter- and intra-assay variability, have been documented in validation studies.
Here is a summary of the reported variability for some commercially available fecal elastase-1 ELISA kits:
| Assay Name/Manufacturer | Analyte | Intra-Assay CV (%) | Inter-Assay CV (%) |
| Bühlmann fPELA turbo | Pancreatic Elastase-1 | <6 | <6 |
| BIOSERV Diagnostics ELISA | Pancreatic Elastase-1 | 4.3 - 8.4 | 6.4 - 12.0 |
| IDK Pancreatic Elastase ELISA | Pancreatic Elastase-1 | 4.6 - 5.6 | 7.7 - 9.2 |
Note: The reported CVs for the BIOSERV Diagnostics ELISA were determined at different concentrations.
As the table indicates, commercially available ELISA kits for fecal elastase-1 generally demonstrate excellent precision, with intra-assay and inter-assay CVs well within the acceptable limits for biological assays.
Experimental Protocols
Determining Intra-Assay and Inter-Assay Variability
A detailed protocol for assessing the variability of an this compound-based elastase assay is provided below. This protocol can be adapted for specific laboratory conditions and instrumentation.
Objective: To determine the intra-assay and inter-assay coefficient of variation (%CV) for the measurement of elastase activity using the this compound substrate.
Materials:
-
Porcine Pancreatic Elastase (or other elastase standard)
-
Nα-Succinyl-L-alanyl-L-alanyl-L-alanine-p-nitroanilide (this compound)
-
Tris-HCl buffer (e.g., 0.1 M, pH 8.0)
-
Spectrophotometer capable of reading at 410 nm
-
Calibrated pipettes
-
Cuvettes or 96-well microplate
Procedure:
1. Preparation of Reagents:
-
Elastase Stock Solution: Prepare a stock solution of elastase in a suitable buffer (e.g., Tris-HCl). The concentration should be high enough to allow for further dilutions.
-
This compound Substrate Solution: Dissolve this compound in the assay buffer to a final concentration typically in the range of 1-5 mM.
-
Quality Control (QC) Samples: Prepare at least two levels of QC samples (low and high concentration) by spiking a known amount of elastase into the assay buffer or a representative sample matrix.
2. Intra-Assay Variability Assessment:
-
On a single day, prepare a series of dilutions from your elastase stock solution to generate a standard curve.
-
In a single assay run, measure the absorbance of at least 10 replicates of each QC sample (low and high).
-
For each QC level, calculate the mean, standard deviation (SD), and the intra-assay %CV using the following formula: %CV = (SD / Mean) * 100
3. Inter-Assay Variability Assessment:
-
Repeat the assay on at least five different days. On each day, a new standard curve should be prepared, and the same QC samples should be assayed in replicate (e.g., triplicate).
-
Calculate the mean value for each QC sample for each day.
-
Using the mean values from each day, calculate the overall mean, standard deviation (SD), and the inter-assay %CV for each QC level.
This compound-Based Elastase Activity Assay Protocol
The following is a general protocol for measuring elastase activity using the this compound substrate.
1. Assay Principle:
Enzymatic cleavage of this compound by elastase.
2. Experimental Workflow:
Workflow for this compound-based elastase assay.
Conclusion
The this compound-based chromogenic assay is a straightforward and rapid method for determining elastase activity. While it is generally considered to be a reproducible assay, the lack of readily available, specific quantitative data on its inter- and intra-assay variability makes direct comparisons with highly characterized alternatives like fecal elastase-1 ELISAs challenging. For applications where high precision and well-documented performance are paramount, such as in clinical diagnostics or late-stage drug development, ELISA-based methods with their extensively validated low variability may be the preferred choice. However, for many research applications, the speed and simplicity of the this compound assay may be advantageous, provided that its variability is carefully assessed and controlled within the user's own laboratory setting. Researchers are encouraged to perform in-house validation studies to establish the performance characteristics of the this compound assay for their specific application.
A Comparative Guide to Protease Detection: Correlating AAA-pNA Assay Results with Other Methods
For researchers, scientists, and drug development professionals, the accurate detection and quantification of protease activity is paramount. This guide provides a comprehensive comparison of the chromogenic Nα-Acetyl-Ala-Ala-Ala-p-Nitroanilide (AAA-pNA) assay with other widely used protease detection methods, including fluorescence-based assays, Enzyme-Linked Immunosorbent Assays (ELISA), and Western Blotting. By presenting supporting experimental data, detailed methodologies, and clear visual workflows, this document aims to facilitate informed decisions when selecting the most appropriate assay for specific research needs.
Introduction to Protease Detection Assays
Proteases are a class of enzymes that catalyze the breakdown of proteins, playing a critical role in numerous physiological and pathological processes. The ability to accurately measure protease activity is essential for understanding disease mechanisms and for the development of novel therapeutics. A variety of methods have been developed to detect and quantify protease activity, each with its own set of advantages and limitations.
The this compound assay is a colorimetric method primarily used for the detection of elastase activity. The assay relies on the substrate Nα-Acetyl-Ala-Ala-Ala-p-Nitroanilide, which is cleaved by elastase to release p-nitroanilide (pNA). The release of the yellow-colored pNA can be measured spectrophotometrically at 405 nm, providing a quantitative measure of enzyme activity.[1]
This guide will compare the this compound assay with three other prevalent techniques: fluorescence-based assays, which offer high sensitivity; ELISAs, which are suitable for high-throughput screening; and Western Blotting, a powerful tool for identifying specific proteases and their cleavage products.
Quantitative Comparison of Protease Detection Methods
The selection of a protease assay is often dependent on the specific requirements of the experiment, such as the need for high sensitivity, high throughput, or the ability to identify a specific protease. The following table summarizes the key quantitative parameters of the this compound assay and compares them with other common methods.
| Parameter | This compound Assay | Fluorescence-Based Assay | ELISA | Western Blot |
| Principle | Colorimetric | Fluorometric | Immunoenzymatic | Immunodetection |
| Primary Output | Absorbance (OD) | Relative Fluorescence Units (RFU) | Absorbance (OD) | Band Intensity |
| Sensitivity | Moderate (ng-µg/mL) | High (pg-ng/mL)[2][3] | High (pg-ng/mL) | Moderate to High |
| Limit of Detection (LOD) | ~1-10 µg/mL | As low as 10 pg/mL[4] | Varies by kit, typically in the pg/mL to ng/mL range | Dependent on antibody affinity |
| Dynamic Range | Narrow to Moderate | Wide | Wide | Semi-quantitative to Quantitative |
| Assay Time | ~30-60 minutes | ~30-120 minutes | ~4-6 hours | >24 hours |
| Throughput | Moderate to High | High | High | Low |
| Cost per Sample | Low | Moderate | Moderate to High | High |
| Multiplexing Capability | Limited | Possible with different fluorophores | Possible, but complex | High |
| Specificity | Substrate-dependent | Substrate-dependent | High (antibody-dependent) | High (antibody-dependent) |
Experimental Protocols
Detailed and accurate protocols are crucial for reproducible and reliable results. The following sections provide methodologies for the key experiments discussed in this guide.
This compound Assay Protocol
This protocol is adapted for the measurement of elastase activity using Suc-Ala-Ala-Ala-pNA as the substrate.[5]
Materials:
-
Tris buffer (0.1 M, pH 8.3)
-
Substrate solution (2.5 mM N-Succinyl-Ala-Ala-Ala-p-nitroanilide in Tris buffer)
-
Elastase solution (e.g., porcine pancreatic elastase)
-
Spectrophotometer capable of reading at 410 nm
Procedure:
-
Equilibrate the spectrophotometer to 25°C.
-
In a cuvette, mix 2.5 mL of Tris buffer and 0.5 mL of the substrate solution.
-
Equilibrate the mixture to 25°C in the spectrophotometer.
-
Add 0.005 mL of the elastase solution to the cuvette and mix thoroughly.
-
Measure the increase in absorbance at 410 nm at 1-minute intervals. The rate of increase in absorbance is proportional to the elastase activity.
Fluorescence-Based Protease Assay Protocol
This protocol utilizes a fluorescein isothiocyanate (FITC)-labeled casein substrate.[2][6][7][8]
Materials:
-
Protease Fluorescent Detection Kit (containing FITC-Casein substrate, incubation buffer, and assay buffer)
-
Test sample containing protease
-
Microcentrifuge tubes
-
Black 96-well plate
-
Fluorometer with excitation/emission wavelengths of 485/535 nm
Procedure:
-
In a microcentrifuge tube, add 20 µL of Incubation Buffer, 20 µL of FITC-Casein Substrate, and 10 µL of the test sample.
-
Prepare a blank sample using 10 µL of ultrapure water instead of the test sample.
-
Gently mix and incubate the tubes at 37°C for 60 minutes in the dark.
-
Stop the reaction by adding 150 µL of 0.6 N Trichloroacetic Acid (TCA) solution.
-
Incubate at 37°C for 30 minutes in the dark to precipitate the undigested substrate.
-
Centrifuge the tubes at 10,000 x g for 10 minutes.
-
Transfer 10 µL of the supernatant to a well of a black 96-well plate.
-
Add 200 µL of Assay Buffer to the well.
-
Measure the fluorescence intensity at an excitation of 485 nm and an emission of 535 nm.
ELISA Protocol for Protease Activity
This protocol describes a sandwich ELISA to detect a specific protease.
Materials:
-
ELISA plate pre-coated with a capture antibody specific for the protease
-
Test sample containing the protease
-
Detection antibody (biotinylated) specific for the protease
-
Streptavidin-HRP conjugate
-
TMB (3,3’,5,5’-tetramethylbenzidine) substrate
-
Stop solution (e.g., 2 N H₂SO₄)
-
Wash buffer
-
Plate reader capable of reading at 450 nm
Procedure:
-
Add 100 µL of standards and test samples to the appropriate wells of the ELISA plate.
-
Cover the plate and incubate for 2.5 hours at room temperature or overnight at 4°C.
-
Aspirate the solution and wash the wells 4 times with Wash Buffer.
-
Add 100 µL of the biotinylated detection antibody to each well and incubate for 1 hour at room temperature.
-
Wash the wells 4 times with Wash Buffer.
-
Add 100 µL of Streptavidin-HRP conjugate to each well and incubate for 45 minutes at room temperature.
-
Wash the wells 4 times with Wash Buffer.
-
Add 100 µL of TMB substrate to each well and incubate for 30 minutes at room temperature in the dark.
-
Add 50 µL of Stop Solution to each well.
-
Read the absorbance at 450 nm immediately.
Western Blot Protocol for Protease Activity
This protocol is for detecting a specific protease and its cleavage products in a sample.[9][10][11]
Materials:
-
Cell or tissue lysate
-
SDS-PAGE gels
-
Transfer buffer
-
Nitrocellulose or PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody specific for the protease or its substrate
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Prepare cell or tissue lysates, ensuring the addition of protease inhibitors.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add the chemiluminescent substrate and detect the signal using an imaging system.
Visualizing the Workflows
To better understand the experimental processes and the underlying principles, the following diagrams have been generated using Graphviz.
Caption: Workflow of the this compound colorimetric assay.
Caption: A generalized signaling pathway involving protease activation.
Caption: Decision tree for selecting a protease assay.
Conclusion
The this compound assay is a reliable and cost-effective method for the routine measurement of elastase-like protease activity. However, for applications requiring higher sensitivity or specificity, fluorescence-based assays and ELISAs may be more suitable alternatives.[12] When the identification of a specific protease or its cleavage products is necessary, Western Blotting remains the gold standard. The choice of assay should be guided by the specific experimental goals, sample type, and available resources. This guide provides the necessary data and protocols to assist researchers in making an informed decision and in correlating results obtained from these different but complementary protease detection methodologies.
References
- 1. Suc-AAA-pNA peptide [novoprolabs.com]
- 2. Protease Fluorescent Detection Kit Usage [sigmaaldrich.com]
- 3. Detection limits of the EnzChek Protease Assay Kits—Table 10.4 | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. scispace.com [scispace.com]
- 5. EPC Elastin Products Company > Method > PPE assay using NS945 [elastin.com]
- 6. Use of the Protease Fluorescent Detection Kit to Determine Protease Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. origene.com [origene.com]
- 10. info.gbiosciences.com [info.gbiosciences.com]
- 11. Western blot protocol | Abcam [abcam.com]
- 12. Recent developments in protease activity assays and sensors - Analyst (RSC Publishing) [pubs.rsc.org]
A Head-to-Head Comparison: Suc-Ala-Ala-Ala-pNA Versus Other Peptide p-Nitroanilides for Protease Profiling
For researchers, scientists, and drug development professionals navigating the complex landscape of protease analysis, the selection of an appropriate substrate is a critical determinant of experimental success. This guide provides a comprehensive comparison of the widely used chromogenic substrate, Succinyl-L-Alanyl-L-Alanyl-L-Alanine-p-nitroanilide (Suc-Ala-Ala-Ala-pNA), with other commercially available peptide p-nitroanilides. By presenting key performance data, detailed experimental protocols, and relevant signaling pathways, this document aims to facilitate informed decision-making in protease profiling studies.
At a Glance: Performance of Peptide p-Nitroanilide Substrates
The utility of a chromogenic substrate is primarily defined by its specificity and kinetic parameters (Km and kcat) for a given protease. An ideal substrate exhibits high specificity and a high kcat/Km ratio, indicating efficient hydrolysis. The following tables summarize the available quantitative data for Suc-Ala-Ala-Ala-pNA and its alternatives in assays for two common serine proteases: Neutrophil Elastase and Chymotrypsin. It is important to note that kinetic parameters can vary depending on the experimental conditions such as buffer composition, pH, and temperature.
Table 1: Kinetic Parameters for Neutrophil Elastase
| Substrate | Km (mM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Protease Source |
| Suc-Ala-Ala-Ala-pNA | Data not consistently available | Data not consistently available | Data not consistently available | Porcine Pancreatic Elastase[1][2] |
| MeOSuc-Ala-Ala-Pro-Val-pNA | Data not consistently available | Data not consistently available | 120,000 | Human Neutrophil Elastase[3] |
Table 2: Kinetic Parameters for Chymotrypsin
| Substrate | Km (mM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Protease Source |
| Suc-Ala-Ala-Pro-Phe-pNA | 1.7 | Data not consistently available | Data not consistently available | Not Specified |
| N-Glutaryl-L-phenylalanine p-nitroanilide (GPNA) | Varies with conditions | Varies with conditions | Varies with conditions | α-Chymotrypsin[4] |
| Suc-Gly-Gly-Phe-pNA | Data not consistently available | Increased ~20-fold with modified lysozyme | Data not consistently available | α-Chymotrypsin[5] |
Delving Deeper: Experimental Protocols
Accurate and reproducible protease profiling hinges on meticulous experimental execution. Below are detailed protocols for conducting protease activity assays using p-nitroanilide substrates.
General Protocol for Protease Assay using a p-Nitroanilide Substrate
This protocol provides a general framework that can be adapted for specific proteases and substrates.
Materials:
-
Protease of interest (e.g., Neutrophil Elastase, Chymotrypsin)
-
Peptide p-nitroanilide substrate (e.g., Suc-Ala-Ala-Ala-pNA)
-
Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Dimethyl sulfoxide (DMSO) for substrate stock solution
-
Microplate reader or spectrophotometer capable of measuring absorbance at 405-410 nm
-
96-well microplate or cuvettes
Procedure:
-
Prepare a stock solution of the substrate: Dissolve the peptide p-nitroanilide in DMSO to a concentration of 10-20 mM.
-
Prepare working solutions:
-
Substrate solution: Dilute the substrate stock solution in the assay buffer to the desired final concentration. The optimal concentration should be determined empirically but is often in the range of 0.1-1 mM.
-
Enzyme solution: Prepare a solution of the protease in the assay buffer at a concentration that yields a linear rate of substrate hydrolysis over the desired time course.
-
-
Assay Setup:
-
Add a defined volume of the substrate solution to each well of a 96-well plate or a cuvette.
-
Pre-incubate the plate/cuvette at the desired temperature (e.g., 25°C or 37°C) for 5-10 minutes.
-
-
Initiate the reaction: Add a specific volume of the enzyme solution to each well/cuvette to start the reaction.
-
Monitor the reaction: Immediately begin measuring the increase in absorbance at 405-410 nm over time. The yellow p-nitroaniline product released upon substrate cleavage absorbs light at this wavelength.[6]
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot.
-
The concentration of p-nitroaniline produced can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient of p-nitroaniline (typically ~8800 M⁻¹cm⁻¹ at 410 nm), c is the concentration, and l is the path length.[7]
-
For kinetic parameter determination, perform the assay with varying substrate concentrations and fit the data to the Michaelis-Menten equation.
-
Specific Protocol: Neutrophil Elastase Activity Assay
This protocol is specifically tailored for measuring the activity of neutrophil elastase.
Materials:
-
Human Neutrophil Elastase
-
Suc-Ala-Ala-Ala-pNA or MeOSuc-Ala-Ala-Pro-Val-pNA
-
Assay Buffer: 0.1 M HEPES, pH 7.5, containing 0.5 M NaCl and 10% DMSO[8]
Procedure:
-
Follow the general protocol outlined above, using the specific assay buffer for neutrophil elastase.
-
A typical reaction mixture might consist of 1.8 mL of the substrate solution and 25 µL of the enzyme solution.[8]
-
Monitor the rate of p-nitroaniline formation by measuring the absorbance at 410 nm.[8]
Visualizing the Biology: Signaling Pathways
Understanding the biological context of a protease is crucial for interpreting experimental data. The following diagrams, generated using the DOT language, illustrate the signaling pathways of Neutrophil Elastase and Chymotrypsin.
Caption: Neutrophil Elastase signaling pathway leading to MUC1 expression and cell proliferation.[9][10][11][12]
Caption: Activation and signaling pathways of Chymotrypsin.[13][14][15]
Conclusion
The choice between Suc-Ala-Ala-Ala-pNA and other peptide p-nitroanilides for protease profiling is contingent upon the specific protease under investigation and the desired experimental outcomes. While Suc-Ala-Ala-Ala-pNA is a well-established substrate for elastase, alternatives like MeOSuc-Ala-Ala-Pro-Val-pNA may offer superior kinetic properties for human neutrophil elastase. For chymotrypsin, a range of substrates with varying specificities are available. Researchers are encouraged to consult the provided data and protocols to select the most appropriate substrate for their studies. A thorough understanding of the underlying biological pathways will further enrich the interpretation of the generated data, ultimately advancing our knowledge of protease function in health and disease.
References
- 1. Kinetic and computational analysis of the reversible inhibition of porcine pancreatic elastase: a structural and mechanistic approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Methoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilide | Sigma-Aldrich [sigmaaldrich.cn]
- 4. researchgate.net [researchgate.net]
- 5. Enhancement of alpha-chymotrypsin-catalyzed hydrolysis of specific p-nitroanilide substrates by 4-phenylbutylamine derivative of hen egg-white lysozyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. Kinetic Studies of the Effect of pH on the Trypsin-Catalyzed Hydrolysis of N-α-benzyloxycarbonyl-l-lysine-p-nitroanilide: Mechanism of Trypsin Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Human neutrophil-derived elastase induces airway smooth muscle cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Signaling Pathway Involved in Neutrophil Elastase–Stimulated MUC1 Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 11. atsjournals.org [atsjournals.org]
- 12. The signaling pathway involved in neutrophil elastase stimulated MUC1 transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Chymotrypsin activity signals to intestinal epithelium by protease-activated receptor-dependent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Chymotrypsin - Wikipedia [en.wikipedia.org]
- 15. Chymotrypsin - PubChem [pubchem.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of AAA-pNA: A Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, adherence to strict safety and disposal protocols for laboratory reagents is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of Nα-Succinyl-Ala-Ala-Ala-p-nitroanilide (AAA-pNA), a chromogenic elastase substrate. By offering clear, procedural guidance, this document aims to be the preferred resource for ensuring laboratory safety and proper chemical handling.
Quantitative Data Summary
For easy reference, the key quantitative and safety parameters for this compound (CAS Number: 52299-14-6) are summarized in the table below. This information is compiled from safety data sheets (SDS) provided by major chemical suppliers.
| Property | Value | Source |
| Molecular Formula | C₁₉H₂₅N₅O₈ | Sigma-Aldrich |
| Molecular Weight | 451.43 g/mol | Sigma-Aldrich |
| GHS Classification | Not a hazardous substance or mixture | Sigma-Aldrich[1], Cayman Chemical[2] |
| Transport Regulation | Not regulated as a dangerous good | Sigma-Aldrich[1] |
| Storage Temperature | 2-8°C | Sigma-Aldrich |
Experimental Protocol: Step-by-Step Disposal of this compound
The following protocol outlines the recommended procedure for the safe disposal of this compound. This procedure is based on information from the Safety Data Sheet provided by Sigma-Aldrich.[1]
Personnel Protective Equipment (PPE) Required:
-
Safety glasses
-
Gloves
-
Lab coat
Procedure:
-
Container Management: Do not empty the contents of the this compound container into a general waste stream. It is recommended to leave the chemical in its original container.[1]
-
Waste Segregation: Do not mix this compound with other chemical waste.[1] This is crucial to prevent unforeseen chemical reactions.
-
Labeling: Ensure the container is clearly labeled with the chemical name: "Nα-Succinyl-Ala-Ala-Ala-p-nitroanilide" and the CAS number "52299-14-6".
-
Waste Collection: Dispose of the container with its contents through a licensed professional waste disposal service. Adhere to all national and local regulations concerning chemical waste disposal.[1][3]
-
Disposal of Contaminated Materials: Any materials used to clean up spills of this compound, such as absorbent pads or wipes, should be placed in a sealed, labeled bag and disposed of as chemical waste through the same licensed service.
-
Uncleaned Containers: Handle uncleaned, empty containers in the same manner as the product itself.[1]
Visualizing the Disposal Workflow
To further clarify the procedural flow of this compound disposal, the following diagram illustrates the logical steps from handling to final disposal.
Caption: Logical workflow for the proper disposal of this compound.
By adhering to these detailed procedures and understanding the safety profile of this compound, laboratory professionals can ensure a safe working environment and maintain compliance with all relevant regulations. This commitment to proper chemical handling builds a foundation of trust and responsibility within the scientific community.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
